molecular formula C19H15FN2O4 B583823 Flumioxazin-13C3 CAS No. 1346604-88-3

Flumioxazin-13C3

Cat. No.: B583823
CAS No.: 1346604-88-3
M. Wt: 357.31 g/mol
InChI Key: FOUWCSDKDDHKQP-BTCZPRMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flumioxazin-13C3 is a carbon-13 labelled stable isotope of the herbicide Flumioxazin, specifically designed for use as an internal standard in quantitative mass spectrometry. Its primary research value lies in enabling highly accurate and sensitive analysis of the parent compound in complex matrices, which is crucial for studying environmental fate, conducting residue analysis, and investigating metabolic pathways. Flumioxazin is a broad-spectrum, pre-emergence herbicide that controls weeds by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key step in chlorophyll synthesis . This disruption leads to an accumulation of porphyrins, resulting in membrane damage and eventual plant death . The incorporation of the 13C3 label, typically on the propargyl group, minimizes analytical interference and provides robust data for method development and validation in scientific studies . Researchers utilize this labelled compound to ensure data integrity in critical applications such as monitoring herbicide degradation in soil and water systems, assessing potential leaching, and determining uptake in non-target organisms, thereby supporting comprehensive environmental risk assessments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346604-88-3

Molecular Formula

C19H15FN2O4

Molecular Weight

357.31 g/mol

IUPAC Name

2-(7-fluoro-3-oxo-4-(1,2,3-13C3)prop-2-ynyl-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C19H15FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,8-9H,3-7,10H2/i1+1,2+1,7+1

InChI Key

FOUWCSDKDDHKQP-BTCZPRMESA-N

SMILES

C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F

Isomeric SMILES

[13CH]#[13C][13CH2]N1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F

Canonical SMILES

C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F

Synonyms

2-[7-Fluoro-3,4-dihydro-3-oxo-4-(2-propyn-1-yl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione-13C3;  Flumizin-13C3;  Guillotine-13C3;  Pledge-13C3; 

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Flumioxazin-13C3 as a Quantitative Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Flumioxazin is an N-phenylphthalimide herbicide (PPO inhibitor) widely used for broad-spectrum weed control in soybeans, peanuts, and orchards.[1] Precise quantification of Flumioxazin residues in complex matrices (soil, plant tissue, water) is critical for environmental fate studies and regulatory compliance.

Flumioxazin-13C3 is the stable isotope-labeled analog of Flumioxazin, serving as the "gold standard" Internal Standard (IS) for mass spectrometry. By incorporating three Carbon-13 atoms, it introduces a mass shift of approximately +3.01 Da , allowing for differentiation from the native analyte while maintaining identical chromatographic behavior and ionization efficiency. This guide details the physicochemical properties, biological mechanism, and a self-validating LC-MS/MS workflow for using Flumioxazin-13C3.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The following table contrasts the native analyte with its stable isotope derivative. The molecular weight shift is the critical parameter for Mass Spectrometry method development.

Table 1: Comparative Chemical Data
PropertyFlumioxazin (Native)Flumioxazin-13C3 (Internal Standard)
CAS Number 103361-09-7Varies by synthesis batch (e.g., Custom)
IUPAC Name N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximideN-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide-[13C3]
Molecular Formula C₁₉H₁₅FN₂O₄C₁₆[13C]₃ H₁₅FN₂O₄
Average MW 354.33 g/mol 357.35 g/mol
Monoisotopic Mass 354.1016 Da357.1117 Da
Appearance Yellowish-brown powderOff-white to pale yellow solid
Solubility Water: 1.79 mg/L (Low); Soluble in Dichloromethane, AcetoneIdentical to native
pKa Non-ionizable (neutral)Identical to native

Technical Note: The specific position of the ¹³C label (often on the dione ring or phenyl ring) does not alter retention time but dictates the fragment ions in MS/MS. Always verify the Certificate of Analysis (CoA) from your isotope supplier to select the correct daughter ion transitions.

Mechanism of Action: PPO Inhibition[1][9][11][12]

Understanding the biological target is essential for researchers studying resistance or efficacy. Flumioxazin inhibits Protoporphyrinogen Oxidase (PPO) , a key enzyme in the chlorophyll/heme biosynthetic pathway.[1][2][3]

Pathway Visualization

The diagram below illustrates how Flumioxazin blocks PPO, leading to the accumulation of Protoporphyrinogen IX. This substrate leaks into the cytoplasm, oxidizes to Protoporphyrin IX, and generates toxic singlet oxygen upon light exposure, causing rapid membrane peroxidation.

PPO_Pathway Glutamate Glutamate ALA 5-Aminolevulinic Acid Glutamate->ALA ProtoGenIX Protoporphyrinogen IX (Accumulates) ALA->ProtoGenIX Multi-step synthesis ProtoIX Protoporphyrin IX (Phototoxic) ProtoGenIX->ProtoIX Normal Pathway ProtoGenIX->ProtoIX Non-enzymatic oxidation (Cytoplasm) PPO_Enzyme Enzyme: PPO (Protoporphyrinogen Oxidase) PPO_Enzyme->ProtoGenIX Catalysis Blocked Flumioxazin Flumioxazin (Inhibitor) Flumioxazin->PPO_Enzyme Blocks Heme Heme / Chlorophyll ProtoIX->Heme SingletO Singlet Oxygen (1O2) ProtoIX->SingletO + Light (UV/Vis) CellDeath Lipid Peroxidation & Membrane Disruption SingletO->CellDeath

Figure 1: Mechanism of Action. Flumioxazin blocks the PPO enzyme, diverting the pathway toward the production of cytotoxic reactive oxygen species.

Analytical Methodology: LC-MS/MS Quantification

To achieve high sensitivity (LOQ < 1.0 µg/kg) and mitigate matrix effects in soil or crop samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS is the industry standard.

The Role of Flumioxazin-13C3

In electrospray ionization (ESI), co-eluting matrix components often suppress the signal. Because Flumioxazin-13C3 co-elutes perfectly with the native analyte, it experiences the exact same suppression.

  • Calculation:

    
    
    
  • This ratio corrects for extraction loss and ionization variability in real-time.

Experimental Workflow

The following diagram outlines the validated extraction and detection protocol.

Analytical_Workflow Sample Sample Homogenization (10g Soil/Crop) Spike Spike Internal Standard (Flumioxazin-13C3) Sample->Spike Critical Step Extract Extraction (Acetonitrile + 1% Acetic Acid) Spike->Extract Salts Salt Partitioning (MgSO4 + NaCl) Extract->Salts Vortex 1 min Cleanup dSPE Cleanup (PSA + C18) Salts->Cleanup Centrifuge LCMS LC-MS/MS Analysis (ESI+ Mode) Cleanup->LCMS Filter 0.2µm Data Quantification (Ratio Native/IS) LCMS->Data

Figure 2: Analytical Workflow. The Internal Standard is added immediately after homogenization to correct for all subsequent recovery losses.

Detailed Protocol: Extraction & Instrument Settings

Sample Preparation (Modified QuEChERS)

This protocol is self-validating if the IS recovery is monitored (acceptable range: 70–120%).

  • Weighing: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • IS Spiking: Add 100 µL of Flumioxazin-13C3 working solution (e.g., 1.0 µg/mL in Acetone). Wait 15 minutes for equilibration.

  • Extraction: Add 10 mL Acetonitrile (containing 1% Acetic Acid). Vortex vigorously for 1 minute.

  • Partitioning: Add QuEChERS salt kit (4g MgSO₄, 1g NaCl). Shake vigorously for 1 minute immediately to prevent clumping.

  • Centrifugation: Centrifuge at >3000 RCF for 5 minutes.

  • Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube containing 150mg MgSO₄ and 25mg PSA (Primary Secondary Amine). Note: Use C18 if the sample is high in lipids (peanuts/soybeans).

  • Filtration: Vortex, centrifuge, and filter supernatant through a 0.2 µm PTFE filter into an autosampler vial.

LC-MS/MS Parameters[7][13][14]
  • Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

MRM Transitions (Multiple Reaction Monitoring)
AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Flumioxazin 354.3 [M+H]⁺128.981.625 / 40
Flumioxazin-13C3 357.3 [M+H]⁺ 131.9 84.6 25 / 40

*Note: Product ions for 13C3 assume the label is retained in the fragment. If the label is on a lost fragment (e.g., the cyclohexene ring vs. the phenyl ring), the product ion may remain 128.9. Always perform a product ion scan on your specific IS batch to confirm transitions.

References

  • Food and Agriculture Organization (FAO). (2015). FAO Specifications and Evaluations for Agricultural Pesticides: Flumioxazin.Link

  • U.S. Environmental Protection Agency (EPA). (2001).[1][2] Pesticide Fact Sheet: Flumioxazin.[4]Link

  • European Food Safety Authority (EFSA). (2020). Peer review of the pesticide risk assessment of the active substance flumioxazin.[5]Link

  • Lier Chemical Co. (n.d.). Flumioxazin Technical Data and PPO Inhibition Mechanism.[6][3][7]Link

  • Cheméo. (2024). Flumioxazin Chemical & Physical Properties.[1][8][4][9][5][10][7][11]Link

Sources

A Technical Guide to the Isotopic Purity of Flumioxazin-13C3: Ensuring Accuracy in Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the specifications and verification of the isotopic purity of Flumioxazin-13C3. Tailored for researchers, analytical scientists, and professionals in drug development and environmental analysis, this document delves into the critical importance of isotopic purity, recommended specifications, and detailed methodologies for its verification. The insights provided herein are grounded in established analytical principles to ensure the reliability and accuracy of quantitative studies utilizing Flumioxazin-13C3 as an internal standard.

Introduction: The Critical Role of Isotopic Purity in Quantitative Analysis

Flumioxazin is a broad-spectrum herbicide used to control various weeds.[1][2] Its 13C3-labeled counterpart, Flumioxazin-13C3, serves as an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by mass spectrometry.[3][4] The accuracy of such analyses is fundamentally dependent on the isotopic purity of the labeled standard.

Isotopic labeling involves the replacement of one or more atoms in a molecule with their corresponding isotopes.[5] In the case of Flumioxazin-13C3, three Carbon-12 atoms are replaced with Carbon-13 atoms. This mass shift allows for the differentiation of the internal standard from the native analyte in a sample, enabling precise quantification even in complex matrices.[6] However, the presence of unlabeled (M+0) or partially labeled species in the Flumioxazin-13C3 standard can lead to an underestimation of the native analyte, compromising the integrity of the analytical results. Therefore, stringent specifications for isotopic purity are essential.

Chapter 1: Understanding the Fundamentals of Isotopic Purity

Before delving into the specifications for Flumioxazin-13C3, it is crucial to understand the key concepts related to isotopic purity:

  • Isotopic Enrichment: This refers to the percentage of a specific isotope at a given atomic position in a molecule.[7] For Flumioxazin-13C3, high isotopic enrichment indicates that the vast majority of the labeled carbon positions are indeed occupied by a 13C atom.

  • Isotopic Purity: This is a broader term that describes the proportion of the desired isotopically labeled molecule in the entire sample.[8] It accounts for the presence of the unlabeled compound and any partially labeled intermediates.

  • Chemical Purity: This refers to the percentage of the Flumioxazin-13C3 molecule (regardless of its isotopic composition) relative to any other chemical impurities.

For Flumioxazin-13C3 to be an effective internal standard, both high isotopic and chemical purity are paramount.

Chapter 2: Recommended Isotopic Purity Specifications for Flumioxazin-13C3

While specific specifications for Flumioxazin-13C3 may vary slightly between manufacturers, the following table outlines the generally accepted criteria for high-quality labeled standards used in quantitative analysis.[9] These recommendations are based on common industry practices for isotopically labeled internal standards.

ParameterRecommended SpecificationRationale
Chemical Formula ¹³C₃C₁₆H₁₅FN₂O₄Three carbon atoms are substituted with ¹³C.
Molecular Weight 357.33 g/mol Increased by 3 Da compared to the unlabeled compound (354.33 g/mol ).
Isotopic Enrichment ≥ 99%Ensures a high proportion of ¹³C at the labeled positions, minimizing isotopic variants.[10]
Isotopic Purity (M+3) ≥ 98%Guarantees that the vast majority of the molecules are the desired fully labeled species.
Unlabeled (M+0) Species ≤ 0.5%Minimizes interference with the quantification of the native analyte.
Chemical Purity ≥ 98%Ensures that the analytical response is not influenced by chemical impurities.

Chapter 3: Analytical Methodologies for Verification

The verification of Flumioxazin-13C3's isotopic purity relies on sophisticated analytical techniques capable of differentiating between isotopologues. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary methods employed for this purpose.[5][11]

High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone for determining isotopic purity due to its ability to resolve and accurately measure the mass-to-charge ratio (m/z) of different isotopic species.[11] Time-of-Flight (TOF) mass spectrometers are particularly well-suited for this application.[11]

Experimental Protocol for LC-HRMS Analysis:

  • Sample Preparation:

    • Accurately weigh a small amount of the Flumioxazin-13C3 standard.

    • Dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 µg/mL.

    • Prepare a similar solution of unlabeled Flumioxazin as a reference.

  • Chromatographic Separation:

    • Utilize a Liquid Chromatography (LC) system to separate the analyte from any potential impurities.

    • A C18 reversed-phase column is typically used.

    • The mobile phase can consist of a gradient of water and acetonitrile with a small amount of formic acid to aid in ionization.

  • Mass Spectrometry Acquisition:

    • Introduce the eluent from the LC system into the HRMS.

    • Operate the mass spectrometer in a positive electrospray ionization (ESI) mode.

    • Acquire full-scan mass spectra over a relevant m/z range (e.g., 350-365).

    • Ensure the mass resolution is sufficient to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to Flumioxazin.

    • Identify the monoisotopic peak for the unlabeled (M+0) and the fully labeled (M+3) species.

    • Calculate the isotopic purity by determining the relative abundance of the M+3 peak compared to all other isotopic species (M+0, M+1, M+2), after correcting for the natural isotopic abundance of all elements in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides information on the overall isotopic distribution, 13C-NMR spectroscopy is instrumental in confirming the specific positions of the 13C labels within the molecule.

Experimental Protocol for 13C-NMR Analysis:

  • Sample Preparation:

    • Dissolve a sufficient amount of the Flumioxazin-13C3 standard in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire a 13C NMR spectrum on a high-field NMR spectrometer.

    • The signals corresponding to the 13C-labeled carbon atoms will exhibit significantly higher intensity compared to the signals from the carbons at natural abundance.

  • Data Analysis:

    • Compare the acquired spectrum to the 13C-NMR spectrum of unlabeled Flumioxazin to confirm that the enhanced signals correspond to the intended labeling positions.

    • The integration of these signals can also provide a semi-quantitative measure of isotopic enrichment.

Chapter 4: Data Interpretation and Best Practices

Accurate determination of isotopic purity requires careful data interpretation. The natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in all atoms of the molecule contributes to the M+1, M+2, etc., peaks in the mass spectrum.[11] This natural isotopic distribution must be mathematically subtracted from the observed spectrum of the labeled compound to accurately assess the purity stemming from the labeling itself.[11]

Best Practices for Ensuring Analytical Integrity:

  • Certificate of Analysis (CoA): Always obtain a CoA from the supplier that details the isotopic purity, chemical purity, and the methods used for their determination.

  • Verification Upon Receipt: It is good practice to verify the isotopic purity of a new batch of labeled standard in-house, especially for critical applications.

  • Proper Storage: Store the Flumioxazin-13C3 standard according to the manufacturer's recommendations to prevent degradation.

  • Avoid Cross-Contamination: Use dedicated laboratory equipment and consumables when handling the labeled and unlabeled standards to prevent cross-contamination.

Visualization of the Isotopic Purity Verification Workflow

The following diagram illustrates the logical workflow for the verification of Flumioxazin-13C3 isotopic purity upon receipt of the standard.

Isotopic_Purity_Verification_Workflow start Start: Receive Flumioxazin-13C3 Standard doc_review Review Certificate of Analysis (CoA) start->doc_review sample_prep Prepare Samples: - Labeled Standard - Unlabeled Standard doc_review->sample_prep lc_hrms LC-HRMS Analysis sample_prep->lc_hrms nmr 13C-NMR Analysis (Optional) sample_prep->nmr data_analysis Data Processing & Analysis: - Correct for Natural Abundance - Calculate Isotopic Purity lc_hrms->data_analysis nmr->data_analysis compare_spec Compare Results to Specifications data_analysis->compare_spec pass PASS: Release for Use compare_spec->pass Meets Specs fail FAIL: Quarantine & Contact Supplier compare_spec->fail Does Not Meet Specs end End pass->end fail->end

Sources

Technical Guide: Flumioxazin-13C3 Safety & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical and safety profile for Flumioxazin-13C3 , a stable isotope-labeled derivative of the N-phenylphthalimide herbicide Flumioxazin. While chemically nearly identical to the parent compound, its application as an internal standard in Isotope Dilution Mass Spectrometry (IDMS) necessitates specific handling protocols that differ from bulk agricultural use.

Critical Safety Alert: Flumioxazin is a Protoporphyrinogen Oxidase (PPO) Inhibitor . It is classified as a Reproductive Toxicant (Category 1B) and is highly toxic to aquatic life. Although laboratory quantities are small (milligrams), the high biological activity requires strict containment and validated decontamination procedures.

Part 1: Chemical Identity & Analytical Context

Substance Identification

Flumioxazin-13C3 is synthesized by replacing three specific Carbon-12 atoms with Carbon-13 stable isotopes, typically on the phthalimide ring. This increases the molecular mass by approximately 3.01 Da, allowing mass spectrometric differentiation from the native analyte.

PropertyData
Chemical Name Flumioxazin-13C3
IUPAC Name N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide-13C3
CAS Number 103361-09-7 (Parent); Labeled CAS often proprietary
Molecular Formula C₁₆¹³C₃H₁₅FN₂O₄
Molecular Weight ~357.36 g/mol (Parent: 354.34 g/mol )
Appearance Off-white to light brown solid
Solubility Soluble in Acetonitrile, Acetone, Ethyl Acetate; Low water solubility
The Causality of Use (Why 13C3?)

In quantitative LC-MS/MS analysis, matrix effects (ion suppression/enhancement) can compromise data integrity.[1] Flumioxazin-13C3 acts as a self-validating internal standard . Because it shares the exact physicochemical properties (pKa, solubility, retention time) as the target analyte but has a distinct mass-to-charge (m/z) ratio, it experiences the exact same extraction losses and ionization variances.

  • Protocol Logic: If the signal of the 13C3 standard drops by 20% due to matrix suppression, the native Flumioxazin signal is assumed to have dropped by the same ratio, allowing for mathematical correction.

Part 2: Hazard Identification & Toxicology[5]

GHS Classification (Based on Parent Compound)

Stable isotopes generally adopt the toxicological profile of the parent compound.

Hazard ClassCategoryHazard Statement
Reproductive Toxicity 1B H360D: May damage the unborn child.[2]
Aquatic Acute 1 H400: Very toxic to aquatic life.[2]
Aquatic Chronic 1 H410: Very toxic to aquatic life with long lasting effects.[2]
Acute Tox.[2][3][4][5] Inhalation 4H332: Harmful if inhaled.[6][4]
Mechanism of Toxicity: PPO Inhibition

Understanding the mechanism is vital for safety. Flumioxazin inhibits Protoporphyrinogen Oxidase (PPO) , an enzyme in the heme/chlorophyll biosynthesis pathway.[7][5][8] In mammals, PPO inhibition can lead to the accumulation of protoporphyrin IX, causing developmental defects (teratogenicity) and liver toxicity.

PPO_Mechanism Substrate Protoporphyrinogen IX Enzyme PPO Enzyme (Mitochondrial) Substrate->Enzyme Normal Binding Toxicity Accumulation -> ROS -> Developmental Toxicity Substrate->Toxicity Accumulates due to Blockage Product Protoporphyrin IX (Heme Precursor) Enzyme->Product Catalysis Inhibitor Flumioxazin-13C3 (Inhibitor) Inhibitor->Enzyme Blocks Active Site NormalPath Heme Biosynthesis Product->NormalPath

Figure 1: Mechanism of Action.[5][8] Flumioxazin blocks PPO, causing substrate accumulation that leads to cellular toxicity.[9][8]

Part 3: Operational Safety & Experimental Protocols

Handling & Storage[8][11][12][13]
  • Storage: Store neat powder at -20°C under inert gas (Nitrogen/Argon) to prevent oxidation or hydrolysis.

  • Light Sensitivity: Flumioxazin is sensitive to photolysis.[5] All stock solutions must be stored in amber glass vials .

  • Engineering Controls: All weighing and dissolution must occur inside a Class II Biosafety Cabinet or a certified chemical fume hood to prevent inhalation of dusts.

Protocol: Preparation of Primary Stock Solution (1 mg/mL)

This protocol ensures precision while minimizing exposure.

Reagents:

  • Flumioxazin-13C3 (Neat Standard)

  • Solvent: HPLC-grade Acetonitrile (ACN) or Acetone.

Workflow:

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (hydrolysis risk).

  • Static Control: Use an anti-static gun on the weighing boat; static can cause light powders to disperse, creating an inhalation hazard.

  • Gravimetric Dissolution: Do not rely on volumetric flasks for <5 mg. Weigh the solid, add solvent by weight (using density

    
     for ACN), and calculate exact concentration.
    
    • Formula:

      
      
      
  • Sonication: Sonicate for 5 minutes to ensure complete dissolution.

  • Aliquoting: Dispense into single-use amber aliquots to avoid freeze-thaw cycles.

Stock_Prep_Workflow Start Remove Vial from -20°C Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Solid (Anti-static precautions) Equilibrate->Weigh Dissolve Add Acetonitrile (Gravimetric Addition) Weigh->Dissolve Sonicate Sonicate 5 mins (Amber Vial) Dissolve->Sonicate Verify QC Check vs. Previous Batch Sonicate->Verify Store Store Aliquots (-20°C, Dark) Verify->Store

Figure 2: Safe preparation workflow for Flumioxazin-13C3 stock solutions.

Part 4: Emergency Response & Disposal[14]

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention due to potential reproductive effects.

  • Skin Contact: Wash with soap and water for 15 minutes. Flumioxazin can be absorbed dermally.[3][4][10][11]

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[6]

Spill Cleanup (Micro-scale)
  • Evacuate the immediate area.[12]

  • Don full PPE (Double nitrile gloves, P95/N95 respirator, goggles).

  • Dry Spill: Cover with wet paper towels to prevent dust generation, then wipe up.

  • Liquid Spill: Absorb with inert material (vermiculite or chem-wipes).

  • Clean surface with a detergent solution followed by Acetone.

Waste Disposal
  • Strict Segregation: Do not dispose of down the drain. Flumioxazin is highly toxic to aquatic invertebrates (

    
    ).[6]
    
  • Labeling: Mark waste containers clearly as "Toxic / PPO Inhibitor / Reproductive Toxin."

  • Incineration: High-temperature incineration is the required disposal method for halogenated organic herbicides.

References

  • European Chemicals Agency (ECHA). (2020). Flumioxazin - Substance Information and Harmonised Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2001).[7] Pesticide Fact Sheet: Flumioxazin. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 92425, Flumioxazin. Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (2015). Flumioxazin Toxicology and Residue Evaluation. Retrieved from [Link]

  • Solarbio. (2026). Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control. Retrieved from [Link]

Sources

Solubility Properties of Flumioxazin-13C3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Flumioxazin-13C3 is the stable isotope-labeled analog of the N-phenylphthalimide herbicide Flumioxazin. It serves as the gold-standard internal standard (IS) for the quantification of Flumioxazin residues in agricultural and environmental matrices via LC-MS/MS.

The critical challenge in handling Flumioxazin-13C3 is not merely dissolving it, but preserving its integrity . The molecule exhibits a distinct solubility profile characterized by high solubility in polar aprotic solvents (e.g., Dichloromethane, Acetonitrile) and rapid hydrolytic degradation in aqueous environments, particularly under neutral to alkaline conditions.

This guide provides a scientifically grounded protocol for solvent selection, stock solution preparation, and storage to ensure analytical accuracy and prevent the costly degradation of this isotopically labeled standard.

Physicochemical Profile & Solubility Landscape

The solubility behavior of Flumioxazin-13C3 mimics its non-labeled parent compound. It is a lipophilic molecule (Log Kow ≈ 2.55) with a dicarboximide moiety that is susceptible to nucleophilic attack (hydrolysis).

Quantitative Solubility Data

The following table summarizes the solubility capacity of various solvents for Flumioxazin. These values are directly applicable to the 13C3 analog.

Solvent ClassSpecific SolventSolubility ( g/100 mL @ 20-25°C)Suitability for Stock Prep
Chlorinated Dichloromethane (DCM)19.1 High (Excellent solubility, but volatile)
Ether Tetrahydrofuran (THF)5.38High (Good solubility, potential peroxide issues)
Nitrile Acetonitrile (ACN) 3.23 Optimal (Best balance of solubility & stability)
Ester Ethyl Acetate1.78Moderate (Good for extraction, less for LC-MS injection)
Ketone Acetone1.70Moderate (Good solubility, but high volatility)
Alcohol Methanol (MeOH)0.156Low (Usable for dilute working standards only)
Alkane Hexane< 0.003Unsuitable (Insoluble)
Aqueous Water~0.000179 (1.79 mg/L)Critical Risk (Promotes hydrolysis)

Technical Insight: While Dichloromethane offers the highest solubility, Acetonitrile (ACN) is the preferred solvent for analytical stock solutions. ACN is compatible with reverse-phase LC-MS mobile phases, possesses sufficient solubility (3.23 g/100 mL), and is aprotic, which minimizes the risk of solvolysis compared to alcohols like Methanol.

Stability & Degradation Mechanisms

Understanding the degradation pathway is essential for solvent selection. Flumioxazin-13C3 undergoes rapid hydrolysis of the imide linkage in the presence of water, a reaction catalyzed by hydroxide ions (pH dependent).

Hydrolysis Kinetics (The "Water Trap")
  • pH 5.0: Half-life (

    
    ) ≈ 3–5 days[1]
    
  • pH 7.0: Half-life (

    
    ) ≈ 19–24 hours
    
  • pH 9.0: Half-life (

    
    ) ≈ 14–20 minutes [2]
    

Crucial Directive: Never store Flumioxazin-13C3 in pure water or neutral/alkaline buffers. Even in organic/water mixtures (e.g., mobile phases), the autosampler temperature must be controlled (4°C), and the pH should be acidic (pH < 5).

Diagram: Solvent Selection Logic

The following decision tree illustrates the logic for selecting solvents based on the experimental stage.

SolventSelection Start Flumioxazin-13C3 Solid SolventChoice Solvent Selection? Start->SolventChoice Stock Primary Stock Solution (100 - 1000 µg/mL) Working Working Standard (1 - 10 µg/mL) Stock->Working Dilute with ACN or Acidified Water/ACN (0.1% Formic Acid) Instrument LC-MS/MS Injection Working->Instrument Mobile Phase Compatibility SolventChoice->Stock Acetonitrile (Recommended) High Solubility, Aprotic SolventChoice->Stock Methanol (Risk: Lower Solubility) Warning CRITICAL FAILURE: Storage in Water or pH > 7 (Rapid Hydrolysis) SolventChoice->Warning Avoid

Figure 1: Decision matrix for solvent selection to ensure Flumioxazin-13C3 stability.

Experimental Protocol: Standard Preparation

This protocol outlines the preparation of a stable stock solution suitable for LC-MS/MS analysis.

Materials Required[3]
  • Analyte: Flumioxazin-13C3 (Solid, >98% isotopic purity).

  • Primary Solvent: LC-MS Grade Acetonitrile (ACN).

  • Acidifier: Formic Acid (LC-MS Grade) - Optional, for working standards.

  • Vessels: Amber glass vials (silanized preferred) with PTFE-lined caps.

Step-by-Step Methodology
Step 1: Primary Stock Solution (100 µg/mL)[3]
  • Equilibrate the Flumioxazin-13C3 vial to room temperature to prevent condensation.

  • Weigh approximately 1.0 mg of Flumioxazin-13C3 into a 10 mL volumetric flask.

    • Note: Due to the high cost of labeled standards, smaller volumes (e.g., 0.1 mg in 1 mL) are acceptable if weighing precision allows.

  • Add approximately 80% volume of Acetonitrile .

  • Sonicate for 60 seconds to ensure complete dissolution.

    • Observation: The solution should be clear and colorless.

  • Dilute to volume with Acetonitrile.

  • Transfer to an amber vial with a PTFE-lined screw cap.

  • Storage: Store at -20°C. Stability: >6 months if kept dry.

Step 2: Working Standard Solutions (1.0 µg/mL)
  • Pipette an aliquot of the Primary Stock into a new vial.

  • Dilute using Acetonitrile or Acetonitrile:Water (50:50 v/v) containing 0.1% Formic Acid .

    • Causality: The addition of formic acid lowers the pH (~2.5–3.0), significantly inhibiting the hydrolytic cleavage of the dicarboximide ring during short-term storage or autosampler residence.

  • Usage: Prepare fresh weekly or store at -20°C for up to 1 month.

Analytical Considerations (LC-MS/MS)

Mobile Phase Compatibility

When injecting Flumioxazin-13C3, the mobile phase composition directly impacts sensitivity and peak shape.

  • Recommended Mobile Phase:

    • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Why Acid? Acidic conditions stabilize the molecule during the chromatographic run.

  • Why Ammonium Formate? Enhances ionization in ESI+ mode (forming [M+NH4]+ adducts is common for this class).

Diagram: LC-MS/MS Workflow

The following diagram details the analytical workflow, highlighting the critical control points (CCPs) for stability.

LCMSWorkflow Sample Sample Extract (QuEChERS in ACN) IS_Add Add Flumioxazin-13C3 (Internal Standard) Sample->IS_Add Vial Autosampler Vial (ACN/Water + Acid) IS_Add->Vial Dilution LC HPLC Column (C18, Acidic Mobile Phase) Vial->LC Injection CCP1 CCP: Acidify to pH < 5 Vial->CCP1 CCP2 CCP: Temp 4°C Vial->CCP2 MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Analytical workflow emphasizing Critical Control Points (CCPs) for Flumioxazin-13C3 stability.

References

  • FAO/WHO Joint Meeting on Pesticide Specifications (JMPS). (2015). Flumioxazin Specifications and Evaluations. Food and Agriculture Organization of the United Nations.

  • U.S. Environmental Protection Agency (EPA). (2001).[4] Pesticide Fact Sheet: Flumioxazin. Office of Prevention, Pesticides and Toxic Substances.

  • Kwon, J. W., Armbrust, K. L., & Grey, T. L. (2004). Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. Pest Management Science, 60(9), 939–943.

  • University of Hertfordshire. (2024). Flumioxazin (Ref: S 53482).[5] Pesticide Properties DataBase (PPDB).[5]

  • Toronto Research Chemicals. (n.d.). Flumioxazin-13C3 Product Information. (Representative source for isotope-labeled standards).

Sources

Flumioxazin-13C3: Precision Internal Standardization for Regulated Residue Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flumioxazin-13C3 Stable Isotope Labeled Internal Standard Overview Content Type: Technical Guide / Whitepaper

Executive Summary

In the high-stakes arena of agrochemical residue analysis, data integrity is non-negotiable. Flumioxazin (


), a Protoporphyrinogen Oxidase (PPO) inhibitor herbicide, presents specific analytical challenges due to its susceptibility to hydrolysis and light-dependent degradation. This guide details the application of Flumioxazin-13C3 , a stable isotope-labeled internal standard (IS), designed to rigorously correct for matrix effects, ionization suppression, and extraction inefficiencies in LC-MS/MS workflows. Unlike deuterated analogs, which may suffer from deuterium-hydrogen exchange or chromatographic isotope effects, the carbon-13 labeled variant offers superior stability and co-elution fidelity, ensuring compliance with GLP and OECD guidelines.

Chemical Profile & Isotopic Design

The Analyte: Flumioxazin

Flumioxazin is an N-phenylphthalimide derivative.[1][2] Its mechanism of action involves the inhibition of PPO, leading to the accumulation of porphyrins and subsequent membrane lipid peroxidation in susceptible plants.[3]

  • IUPAC Name: 2-[7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione

  • Molecular Weight (Native): 354.33 g/mol

  • Key Instability Factors: Rapid hydrolysis at pH > 7; photodegradation half-life < 1 day in water.

The Standard: Flumioxazin-13C3

The 13C3-labeled standard incorporates three Carbon-13 atoms into the core structure.[4] A critical design requirement for this IS is the placement of the isotopic labels on a metabolically and chemically stable portion of the molecule—typically the phenyl ring or the tetrahydrophthalimide moiety—rather than the labile propargyl group.

  • Molecular Weight (Labeled): ~357.34 g/mol (Mass shift of +3 Da)

  • Isotopic Purity: >99 atom % 13C

  • Chemical Purity: >98%

Why 13C3 Over Deuterium (d-labeling)?

While deuterated standards (e.g., Flumioxazin-d3) are common, they carry inherent risks for high-precision mass spectrometry:

  • Retention Time Shift: Deuterium affects the lipophilicity of the molecule, often causing the IS to elute slightly earlier than the native analyte. This separation means the IS may not experience the exact same matrix suppression/enhancement at the electrospray source.

  • Exchangeability: Deuterium on acidic positions can exchange with solvent protons, leading to signal loss.

  • 13C Superiority: Carbon-13 adds mass without significantly altering the physicochemical properties or retention time, ensuring perfect co-elution and real-time correction of ionization effects.

Analytical Method Development (LC-MS/MS)

Mass Spectrometry Transitions

To quantify Flumioxazin residues effectively, Multiple Reaction Monitoring (MRM) is employed.[5][6] The transitions below assume the 13C labels are located on the core phenyl/phthalimide structure, which is retained in the primary fragment ions.

Table 1: Recommended MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
Flumioxazin (Native) 355.1 [M+H]+299.1129.020 - 35
Flumioxazin-13C3 (IS) 358.1 [M+H]+302.1132.020 - 35

Note: The transition 355 -> 299 typically corresponds to the loss of the propargyl group (


) or fragmentation of the oxazinone ring. The +3 Da shift in the product ion (299 -> 302) confirms the label is not on the lost fragment.
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.

  • Gradient: Flumioxazin is relatively non-polar (LogP ~2.55). Expect elution at high organic composition (>60% B).

Experimental Protocol: QuEChERS Extraction

This protocol utilizes the "Original" or "AOAC 2007.01" QuEChERS method, optimized for soil and high-water content crops (soybeans, peanuts).

Step-by-Step Workflow
  • Homogenization: Weigh 10.0 g of sample into a 50 mL centrifuge tube.

  • IS Spiking (Critical Step): Add 50 µL of Flumioxazin-13C3 working solution (e.g., 10 µg/mL in Acetonitrile) before solvent addition. This ensures the IS undergoes the same extraction physics as the analyte.

  • Extraction: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid. Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4 g

    
    , 1 g NaCl). Shake immediately and vigorously for 1 min to prevent agglomeration.
    
  • Centrifugation: Spin at ≥3000 RCF for 5 minutes.

  • Dispersive SPE (Clean-up): Transfer an aliquot of the supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18. Note: Avoid GCB (Graphitized Carbon Black) if possible, or use with caution, as planar pesticides like Flumioxazin can bind irreversibly to carbon.

  • Analysis: Centrifuge dSPE tube; transfer supernatant to LC vial for injection.

Visualizing the Analytical Logic

The following diagram illustrates the self-correcting nature of the Internal Standard workflow.

Flumioxazin_Analysis cluster_correction Mechanism of Error Correction Sample Sample Matrix (Soil/Crop) Extract Extraction (QuEChERS) Sample->Extract Spike Spike IS: Flumioxazin-13C3 Spike->Extract Normalization Start LC LC Separation (Co-elution) Extract->LC Analyte + IS Matrix Matrix Interferences (Co-extracted) Matrix->LC ESI ESI Source (Ionization) LC->ESI Perfect Overlap (Analyte & 13C3) MS Mass Spec Detection (MRM) ESI->MS Suppression affects BOTH equally Data Quantitation (Area Ratio) MS->Data Ratio Calculation Cancels Errors

Caption: Workflow demonstrating how Flumioxazin-13C3 co-elutes with the target analyte to nullify matrix effects at the ionization source.

Validation & Troubleshooting

Handling & Stability

Flumioxazin is chemically fragile. Adhere to these strict handling rules:

  • pH Control: The molecule hydrolyzes rapidly in alkaline conditions. Always maintain extraction solvents and mobile phases at pH < 5 (use Acetic or Formic acid).

  • Light Sensitivity: Store all standard solutions in amber glassware . Perform extractions away from direct sunlight or UV sources.

  • Stock Storage: Store neat standards at -20°C. Working solutions in ACN are stable for ~1 month at 4°C if acidified.

Matrix Effects (ME) Calculation

Validation must quantify the Matrix Effect to prove the IS is working.



  • Acceptance: A valid method often shows ME between -20% and +20%. If ME is high (e.g., -50% suppression), the Flumioxazin-13C3 response will be suppressed by the exact same percentage, yielding a correct calculated concentration.

References

  • U.S. Environmental Protection Agency (EPA). (2001). Pesticide Fact Sheet: Flumioxazin. Office of Prevention, Pesticides and Toxic Substances. [Link]

  • Food and Agriculture Organization (FAO). (2015). Flumioxazin: Residue and Analytical Aspects. JMPR Report. [Link]

  • European Union Reference Laboratories (EURL). (2016). EURL-SRM - Analytical Observations Report: Flumioxazin. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate and gas chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry. AOAC Official Method 2007.01. [Link]

Sources

Unambiguous Identification of Flumioxazin Metabolites: A Technical Guide to ¹³C₃ Stable Isotope Labeling and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The environmental fate and toxicological profile of the herbicide Flumioxazin are intrinsically linked to its metabolic transformation products. Identifying these metabolites in complex matrices such as soil, water, and biological tissues presents a significant analytical challenge due to low concentrations and high background interference. This technical guide provides a comprehensive framework for the application of ¹³C₃ stable isotope labeling (SIL) as a definitive strategy for the discovery, identification, and structural elucidation of Flumioxazin metabolites. We will explore the rationale behind isotopic labeling, detail the experimental design from labeled compound synthesis to advanced mass spectrometric analysis, and present actionable protocols for researchers in environmental science, toxicology, and drug development.

The Analytical Imperative: Why Metabolite Identification Matters

Flumioxazin is a widely used N-phenylphthalimide herbicide that inhibits the protoporphyrinogen oxidase (PPO) enzyme, leading to rapid weed control.[1][2] However, upon entering the environment, its parent structure undergoes significant biotic and abiotic degradation.[3][4] The resulting metabolites may possess their own unique toxicological, persistence, and mobility characteristics.[5] Therefore, a comprehensive risk assessment necessitates the complete characterization of its metabolic pathways.

Traditional metabolite hunting relies on comparing treated and untreated samples, a process often confounded by endogenous matrix components, leading to false positives and missed metabolites. The use of stable isotopes, such as ¹³C, offers a robust solution by "tagging" the molecule, making it and its metabolic progeny easily distinguishable from the chemical noise.[6][7]

The Power of the Tag: The Rationale for ¹³C₃ Labeling

Stable Isotope Labeling (SIL) involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C).[8][9] This subtle change does not alter the fundamental chemical properties of the molecule, meaning the labeled compound behaves identically to its unlabeled counterpart in biological systems.[7][10] Its true power is realized during analysis, particularly with mass spectrometry (MS).

The Causality Behind the Choice of ¹³C₃ Labeling:

  • Distinct Mass Signature: A molecule labeled with three ¹³C atoms will have a mass precisely 3.009 Daltons higher than its unlabeled analog. When analyzed by MS, any authentic metabolite that retains the labeled portion of the molecule will appear as a pair of peaks (an isotopic doublet) separated by this distinct mass difference, instantly confirming its origin from the parent compound.

  • Metabolic Stability: The carbon-carbon bonds are the stable backbone of the Flumioxazin molecule. Placing the ¹³C labels within the core structure, for instance, on the tetrahydrophthalimide ring, ensures the label is retained through most primary metabolic transformations like hydroxylation or initial hydrolytic cleavage.

  • No Isotopic Exchange: Unlike deuterium (²H) labels, which can sometimes undergo back-exchange with protons in the biological milieu, ¹³C labels are non-exchangeable, ensuring the integrity of the tag throughout the experiment.

  • Safety and Compliance: Stable isotopes are non-radioactive, eliminating the health hazards and regulatory burdens associated with radiolabeling (e.g., with ¹⁴C), making them ideal for a wider range of laboratory settings and long-term studies.[9]

Logical Framework of ¹³C₃-Assisted Metabolite Discovery

The core principle involves dosing a system with a 1:1 molar mixture of unlabeled (¹²C) and ¹³C₃-labeled Flumioxazin. This creates a unique isotopic signature for the parent compound and all its subsequent metabolites.

cluster_0 Dosing cluster_1 Metabolism cluster_2 Mass Spectrometry Detection Unlabeled Flumioxazin (M) Unlabeled Flumioxazin (M) DosingMixture 1:1 Molar Mixture Unlabeled Flumioxazin (M)->DosingMixture ¹³C₃-Flumioxazin (M+3) ¹³C₃-Flumioxazin (M+3) ¹³C₃-Flumioxazin (M+3)->DosingMixture BiologicalSystem Biological System (Soil, Plant, Animal) DosingMixture->BiologicalSystem Incubation ParentIon Parent Ion Doublet [M] & [M+3] BiologicalSystem->ParentIon Analysis MetaboliteIon Metabolite Doublet [M+X] & [M+X+3] BiologicalSystem->MetaboliteIon Analysis BackgroundIon Background Ion [M+Y] (Singlet) BiologicalSystem->BackgroundIon Analysis

Caption: Logical workflow demonstrating how a 1:1 mixture of labeled and unlabeled Flumioxazin produces characteristic doublets in MS analysis for parent and metabolite ions, distinguishing them from background signals.

Experimental Design and Protocols

A successful metabolite identification study is built upon a robust experimental design and meticulously executed protocols.

Synthesis of ¹³C₃-Labeled Flumioxazin

While custom synthesis is often required, the strategic placement of the ¹³C₃ label is critical. A common approach involves utilizing a commercially available labeled precursor. For Flumioxazin, a plausible route would involve the synthesis of ¹³C₃-labeled 3,4,5,6-tetrahydrophthalic anhydride, which is a key building block for the phthalimide moiety. This ensures the label is in a metabolically stable position. The synthesis must be followed by rigorous purification and characterization by NMR and high-resolution mass spectrometry (HRMS) to confirm isotopic purity and chemical identity.[11][12]

Protocol: Aerobic Soil Metabolism Study

This protocol is designed to simulate the environmental degradation of Flumioxazin in soil.

Objective: To identify metabolites of Flumioxazin formed under aerobic soil conditions over a 90-day period.

Materials:

  • Freshly collected and sieved (2 mm) sandy loam soil, characterized for pH, organic matter content, and microbial biomass.

  • ¹²C-Flumioxazin (analytical standard).

  • ¹³C₃-Flumioxazin (synthesized, >98% isotopic purity).

  • Acetonitrile (HPLC grade), Formic Acid, Ammonium Acetate.

  • Incubation vessels (e.g., 250 mL Erlenmeyer flasks with gas-permeable stoppers).

  • Incubator maintained at 25°C ± 1°C in the dark.

Step-by-Step Methodology:

  • Soil Preparation: Adjust soil moisture to 50-60% of maximum water holding capacity. Pre-incubate the soil for 7 days at 25°C to allow microbial populations to stabilize.

  • Dosing Solution Preparation: Prepare a stock solution of a 1:1 molar mixture of ¹²C- and ¹³C₃-Flumioxazin in acetonitrile. The final concentration should be calculated to achieve a soil concentration of approximately 1 mg/kg (dry weight), representative of a field application rate.

  • Application: Weigh 50 g (dry weight equivalent) of pre-incubated soil into each incubation flask. Apply the dosing solution dropwise to the soil surface, then thoroughly mix to ensure homogenous distribution. Include control flasks treated with solvent only.

  • Incubation: Place the flasks in the incubator. Maintain aerobic conditions by ensuring adequate headspace and using gas-permeable stoppers.

  • Sampling: Collect triplicate flasks for analysis at predetermined time points (e.g., Day 0, 1, 3, 7, 14, 30, 60, 90). Store samples at -20°C prior to extraction.

  • Extraction (See Protocol 3.3).

Protocol: Sample Extraction via QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an exceptionally efficient technique for extracting pesticide residues from complex matrices.[13][14]

Objective: To extract Flumioxazin and its metabolites from soil samples for LC-MS/MS analysis.

Materials:

  • 50 mL polypropylene centrifuge tubes.

  • Acetonitrile (containing 1% acetic acid).

  • Anhydrous Magnesium Sulfate (MgSO₄).

  • Sodium Acetate (NaOAc).

  • Dispersive SPE (d-SPE) tubes containing MgSO₄ and PSA (Primary Secondary Amine) sorbent.

  • Centrifuge capable of >4000 x g.

Step-by-Step Methodology:

  • Homogenization: Transfer a 10 g aliquot of the thawed soil sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (with 1% acetic acid). Cap tightly and shake vigorously for 1 minute. The acidic modifier helps to stabilize certain metabolites.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1.5 g of NaOAc. Immediately cap and shake for 1 minute. This step partitions the water from the acetonitrile, driving the analytes into the organic layer.

  • Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer into a d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA. The PSA sorbent effectively removes organic acids and other interfering matrix components.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at 4000 x g for 5 minutes.

  • Sample for Analysis: Transfer a 1 mL aliquot of the final, cleaned extract into an autosampler vial. The sample is now ready for LC-MS/MS analysis.

The Analytical Engine: LC-MS/MS Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification, offering unparalleled sensitivity and selectivity.[15][16][17]

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start_node ¹³C₃-Labeled Metabolism Sample A QuEChERS Extraction start_node->A process_node process_node analysis_node analysis_node data_node data_node result_node result_node B d-SPE Cleanup A->B C UPLC Separation (Reversed-Phase) B->C D Full Scan HRMS (Q-TOF or Orbitrap) C->D E Data-Dependent MS/MS (ddMS²) D->E F Isotopic Pattern Filtering (Δm = 3.009 Da) D->F H Fragment Analysis & Structure Elucidation E->H G Metabolite Prediction (Mass Shifts) F->G G->H I Identified Metabolites H->I

Sources

Methodological & Application

Application Note: Precision Quantitation of Flumioxazin in Agricultural Matrices via LC-MS/MS using Isotope Dilution (Flumioxazin-13C3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the development and validation of a robust LC-MS/MS method for the quantitation of Flumioxazin in complex agricultural matrices (soil and plant tissue).[1] Flumioxazin is a protoporphyrinogen oxidase (PPO) inhibitor known for its extreme sensitivity to alkaline hydrolysis. Standard unbuffered extraction methods often yield poor recovery due to rapid degradation at pH > 7.

This guide implements a pH-controlled extraction strategy utilizing the AOAC 2007.01 (Acetate-buffered QuEChERS) method combined with Isotope Dilution Mass Spectrometry (IDMS) using Flumioxazin-13C3. This approach automatically compensates for matrix suppression and extraction losses, ensuring data integrity compliant with SANTE/11312/2021 and EPA residue guidelines.

Chemical Context & Stability (The "Why")

Successful method development for Flumioxazin requires understanding its "Achilles' heel": pH-dependent Hydrolysis .

  • Mechanism: In alkaline conditions (pH > 7), the imide linkage hydrolyzes rapidly, opening the ring to form APF (6-amino-7-fluoro-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one) and THPA.

  • Data Impact: At pH 9, the half-life (

    
    ) is approximately 15–20 minutes. At pH 5, it is stable for days.[2]
    
  • Solution: All solvents, buffers, and mobile phases must be maintained at pH 3.0 – 5.0.

Stability & Workflow Logic

The following diagram illustrates the critical decision points to prevent analyte degradation during the workflow.

Flumioxazin_Workflow Sample Homogenized Sample (Soil/Plant) Spike IS Spiking: Flumioxazin-13C3 Sample->Spike Corrects Matrix Effects Extract Extraction Solvent: 1% Acetic Acid in ACN Spike->Extract Acidify Immediately Buffer Partitioning: MgSO4 + NaOAc (pH 5) Extract->Buffer Buffer to pH 5 Clean dSPE Cleanup: PSA + C18 (Caution!) Buffer->Clean Remove Lipids Analysis LC-MS/MS Analysis Acidic Mobile Phase Clean->Analysis Inject Warning CRITICAL: PSA increases pH. Limit contact time or re-acidify extract immediately. Clean->Warning

Figure 1: Critical pH-control points in the Flumioxazin extraction workflow.

Materials & Reagents

Standards
  • Target: Flumioxazin (Analytical Grade, >98%).

  • Internal Standard (IS): Flumioxazin-13C3 (Isotopic purity >99%).

    • Note: If 13C3 is unavailable, Flumioxazin-d5 is a viable alternative, provided the deuterium labels are on the aromatic ring to prevent exchange.

Reagents
  • LC-MS Grade Solvents: Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Acetate (solid), Glacial Acetic Acid, Formic Acid.

  • QuEChERS Kit: AOAC 2007.01 method (6g MgSO4, 1.5g NaOAc).

  • dSPE Kit: MgSO4, C18, and minimal PSA (Primary Secondary Amine). See Section 5 regarding PSA risks.

Analytical Method Development (LC-MS/MS)

Liquid Chromatography Parameters

A C18 column is standard, but a Phenyl-Hexyl column often provides better separation from matrix interferences in complex soil samples.

  • Instrument: UHPLC System (e.g., Agilent 1290 / Shimadzu Nexera).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C.

  • Injection Vol: 2–5 µL.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water + 0.1% Formic Acid (pH ~3.5).

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.00 10 0.4
1.00 10 0.4
6.00 95 0.4
8.00 95 0.4
8.10 10 0.4

| 10.00 | 10 | 0.4 |

Mass Spectrometry Parameters[3][4][5]
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

MRM Transitions (Dynamic MRM): Note: Transitions for 13C3 assume labeling on the N-phenyl ring. Verify specific labeling position on your Certificate of Analysis.

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
Flumioxazin 355.1299.15015Quantifier
Flumioxazin 355.1107.15035Qualifier
Flumioxazin-13C3 358.1302.15015IS Quantifier

Sample Preparation Protocol (Buffered QuEChERS)

This protocol uses the AOAC 2007.01 method. The sodium acetate buffer ensures the extract remains at pH ~5, preventing Flumioxazin degradation.

Step 1: Homogenization & Spiking
  • Weigh 10.0 g of homogenized sample (soil or plant tissue) into a 50 mL centrifuge tube.

  • IS Addition: Add 50 µL of Flumioxazin-13C3 working solution (e.g., 10 µg/mL) to all samples. Vortex for 30 seconds.[3]

  • Allow to equilibrate for 15 minutes.

Step 2: Extraction[7][8]
  • Add 10 mL of Acetonitrile (containing 1% Acetic Acid) .

    • Why Acidified ACN? To neutralize any alkaline pockets in the soil/plant matrix immediately upon contact.

  • Shake vigorously (or use a bead beater) for 1 minute.

Step 3: Partitioning (Salting Out)
  • Add QuEChERS salts: 6 g MgSO4 + 1.5 g NaOAc (Sodium Acetate) .

  • Immediately shake vigorously for 1 minute to prevent clumping.

  • Centrifuge at ≥ 3000 RCF for 5 minutes.

    • Result: The pH of the aqueous layer should be ~5.0.

Step 4: Cleanup (dSPE) - Critical Step
  • Transfer 1 mL of the supernatant (top organic layer) to a dSPE tube.

  • Sorbent Selection: Use 150 mg MgSO4 + 50 mg C18 .

    • Caution:Avoid PSA (Primary Secondary Amine) if possible, or minimize contact time to <30 seconds. PSA is basic and can induce Flumioxazin hydrolysis if left in contact with the extract. If PSA is required to remove sugars/acids, add 10 µL of 5% Formic Acid to the final extract immediately after the dSPE centrifugation step.

  • Vortex for 30 seconds and centrifuge at ≥ 3000 RCF for 5 minutes.

Step 5: Final Dilution
  • Transfer 200 µL of the cleaned extract to an autosampler vial.

  • Dilute with 800 µL of Water + 0.1% Formic Acid .

    • Purpose: Matches the initial mobile phase conditions to improve peak shape and retention.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, the following criteria must be met during every batch run:

  • Linearity: Calibration curve (solvent standards)

    
     using a weighting factor of 
    
    
    
    .
  • IS Response Stability: The area of Flumioxazin-13C3 in samples should not deviate by >30% from the area in calibration standards. A large drop indicates severe matrix suppression.

  • Ion Ratio: The ratio of Quantifier (299) to Qualifier (107) must be within ±20% of the reference standard.

  • Recovery: Spiked samples (QC) should yield 70–120% recovery.

    • Calculation: Since 13C3 is added before extraction, the reported concentration is automatically corrected for recovery. To calculate absolute extraction efficiency (for method validation), compare the area of the IS in the sample to the area of the IS in a neat solvent standard.

References

  • U.S. EPA. (2003). Pesticide Fact Sheet: Flumioxazin. United States Environmental Protection Agency. Link

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7686EN. Link

  • Shimadzu Corporation. (2020). LC/MS/MS Method Package for Residual Pesticides. Link

  • Ferrell, J. A., & Vencill, W. K. (2003). Flumioxazin Soil Persistence and Mineralization in Laboratory Experiments. Journal of Agricultural and Food Chemistry, 51(16), 4719-4721. (Contextual grounding for soil stability).
  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). Link

Sources

Optimizing MRM transitions for Flumioxazin-13C3 detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision MRM Optimization for Flumioxazin-13C3 Quantification via LC-MS/MS

Executive Summary

Flumioxazin (N-phenylimide herbicide) analysis in complex matrices (soil, plant tissue, high-organic water) is frequently compromised by signal suppression/enhancement effects in Electrospray Ionization (ESI). While external calibration is common, it fails to correct for dynamic matrix effects. This guide details the rigorous optimization of Multiple Reaction Monitoring (MRM) transitions for Flumioxazin-13C3 , a superior internal standard (IS) compared to deuterated analogs due to its perfect chromatographic co-elution and resistance to hydrogen-deuterium exchange.

Chemical Context & Mechanistic Basis

  • Analyte: Flumioxazin (

    
    ) | MW: 354.33 Da
    
  • Internal Standard: Flumioxazin-13C3 (Label typically on the phenyl ring) | MW: ~357.33 Da

  • Ionization Mode: Positive ESI (

    
    ).
    
    • Note: While ammonium adducts (

      
      ) are observed, the protonated molecule is preferred for MRM stability at lower collision energies.
      

Why Optimization Matters: Generic transition parameters often result in "crosstalk" or poor signal-to-noise (S/N) ratios. Optimizing the Collision Energy (CE) and Cone Voltage (CV) specifically for the 13C3 isotope is critical because the kinetic energy required to fragment the heavier isotope can differ slightly from the native compound, and ensuring the label is retained in the product ion is mandatory for specificity.

Experimental Workflow (Visualized)

The following diagram outlines the "Loop-Feedback" optimization strategy required to validate the IS transitions.

MRM_Optimization_Workflow Start Standard Preparation (1 µg/mL in MeOH) Infusion Direct Infusion (Syringe Pump 10 µL/min) Start->Infusion Q1_Scan Q1 MS Scan Identify Precursor [M+H]+ Infusion->Q1_Scan MS2_Scan Product Ion Scan Fragment Precursor Q1_Scan->MS2_Scan Selection Select Transitions (Quantifier vs Qualifier) MS2_Scan->Selection Opt_CE Ramp Collision Energy (CE) +/- 5V Steps Selection->Opt_CE Opt_Source Source Optimization (Temp, Gas Flow via FIA) Opt_CE->Opt_Source Validation Chromatographic Check (Retention Time Match) Opt_Source->Validation Validation->Selection If Interference Detected Final Final Method (Ready for Validation) Validation->Final

Figure 1: Step-by-step workflow for developing a robust MRM method for isotopic internal standards.

Detailed Protocol: MRM Transition Development

Phase 1: Precursor Ion Confirmation (Q1 Scan)

Before fragmentation, the precursor ion stability must be verified.

  • Preparation: Dilute Flumioxazin-13C3 stock to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Infusion: Infuse directly into the MS source at 10–20 µL/min.

  • Scan Parameters:

    • Mode: MS Scan (Q1 only).

    • Range: 300–400

      
      .
      
    • Polarity: Positive.[1]

  • Observation:

    • Native Flumioxazin: Look for 355.1 (

      
      ).
      
    • Flumioxazin-13C3: Look for 358.1 (

      
      ).
      
    • Troubleshooting: If signal is low, check for Sodium adducts (

      
      ) at +22 Da. If Na+ dominates, clean the source or switch to Ammonium Formate buffer to force 
      
      
      
      or
      
      
      .
Phase 2: Product Ion Selection (MS2 Scan)

This is the most critical step. You must ensure the fragment ion you select retains the 13C label .

  • Method: Set Q1 to fix on 358.1. Scan Q3 from 50 to 360

    
    .
    
  • Collision Energy (CE): Apply a rolling ramp (e.g., 10, 20, 30, 40 eV).

  • Fragment Analysis:

    • Native Transitions (Reference): Common transitions are 355 -> 296 (Loss of propynyl/imide fragment) and 355 -> 148 .

    • 13C3 Transitions (Target):

      • If the fragment is 296 in the native, look for 299 in the IS spectrum (indicating the label is on the core structure).

      • If you see 296 in the IS spectrum, the label was on the lost fragment. Do not use this transition for the IS.

  • Selection Criteria:

    • Quantifier (Quant): Highest intensity, stable signal.

    • Qualifier (Qual): Second highest intensity, used for ion ratio confirmation.[2][3][4]

Phase 3: Parameter Optimization (Automated Ramping)

Once transitions are identified, fine-tune the voltages.

ParameterDescriptionOptimization Action
Declustering Potential (DP) / Cone Voltage Energy to minimize clusters before Q1.Ramp from 40V to 120V in 5V increments. Pick the plateau max.
Collision Energy (CE) Energy to fragment precursor in Q2.Ramp +/- 10V around the estimated optimum. Plot response curves.[5]
Cell Exit Potential (CXP) Energy to accelerate ions out of Q2.Usually less critical; optimize between 5–15V.

Theoretical Transition Table (To be validated experimentally):

CompoundPrecursor (

)
Product (

)
RoleApprox CE (eV)
Flumioxazin (Native) 355.1296.1Quant15–20
Flumioxazin (Native) 355.1148.0Qual30–35
Flumioxazin-13C3 358.1299.1Quant (IS)15–20
Flumioxazin-13C3 358.1151.0Qual (IS)30–35

Note: Exact masses depend on the specific labeling position provided by the manufacturer.

Chromatographic Integration & Source Settings

Once the MRM is built, integrate it into the LC method to ensure peak shape and dwell time sufficiency.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 2.1 x 50mm, 1.8µm.

  • Mobile Phase:

    • A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

    • B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

    • Reasoning: Ammonium formate buffers pH and aids protonation (

      
      ).
      
  • Dwell Time: Set to 20–50 ms per transition. Ensure at least 12–15 data points across the chromatographic peak for reproducible quantitation.

Data Validation & Quality Assurance

To ensure the method is scientifically robust (E-E-A-T), perform the following checks:

  • Crosstalk Check: Inject a high concentration of Native Flumioxazin (only) and monitor the 13C3 channel.

    • Pass Criteria: Signal in 13C3 channel < 0.5% of the Native signal.

  • Isotope Effect: Inject a mix of Native and 13C3.

    • Pass Criteria: Retention times should match within ±0.02 min. 13C3 usually elutes exactly with Native, whereas Deuterated (D3/D5) standards may elute slightly earlier.

  • Matrix Factor (MF):

    
    
    
    • The IS should exhibit a similar MF to the analyte, correcting the ratio to near 1.0.

References

  • U.S. EPA. (2004). Environmental Chemistry Method for Flumioxazin, THPA, & HPA in Soil (Method RM-30S-1).[6] Valent Technical Center.[6] Link

  • Agilent Technologies. (2017).[7] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7681EN. Link

  • SCIEX. (2013). Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS. Publication 7190113-01. Link

  • ResearchGate (Review). Gas Chromatographic/Mass Spectrometric Determination of Flumioxazin Extracted from Soil and Water. (Comparison of extraction efficiencies). Link

Sources

QuEChERS extraction protocol with Flumioxazin-13C3 internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

Flumioxazin is a N-phenylphthalimide herbicide widely used for pre-emergence weed control in soybeans, peanuts, and wheat. While effective, it presents a significant analytical challenge: rapid hydrolytic degradation at neutral to alkaline pH.

Standard unbuffered QuEChERS protocols (pH ~6–7) or those utilizing heavy PSA (Primary Secondary Amine) cleanup without pH correction can lead to false negatives or severe under-quantification. At pH 9, the half-life of Flumioxazin is measured in minutes.[1][2][3] Even at pH 7, degradation occurs within hours.

This protocol details a Citrate-Buffered QuEChERS workflow utilizing Flumioxazin-13C3 as an internal standard (IS). The IS is introduced prior to extraction to correct for both extraction inefficiency and matrix-induced ionization suppression.

Chemical & Physical Properties[1][2][4][5]

PropertyFlumioxazin (Analyte)Flumioxazin-13C3 (Internal Standard)
CAS Number 103361-09-7N/A (Labeled Analog)
Molecular Formula C₁₉H₁₅FN₂O₄C₁₆¹³C₃H₁₅FN₂O₄
Molecular Weight 354.33 g/mol ~357.35 g/mol
Log Kow 2.55 (Moderate Lipophilicity)2.55
pKa Non-ionizable (Neutral)Non-ionizable
Stability Warning Unstable at pH > 7 . Hydrolyzes to APF and THPA metabolites.[2]Same instability profile.

Materials & Reagents

Critical Reagents
  • Extraction Solvent: Acetonitrile (LC-MS Grade) acidified with 1% Acetic Acid (v/v).[4] Note: Acidification is a secondary safeguard against pH drift.

  • Extraction Salts (EN 15662 Citrate Buffer):

    • 4 g MgSO₄ (anhydrous)

    • 1 g NaCl[5][6]

    • 1 g Sodium Citrate (Na₃C₆H₅O₇·2H₂O)

    • 0.5 g Disodium Citrate Sesquihydrate (Na₂HC₆H₅O₇·1.5H₂O)[7]

    • Function: Buffers the extraction system to pH ~5.0–5.5, preventing hydrolysis.

  • Internal Standard Solution: Flumioxazin-13C3 (10 µg/mL in Acetone).

  • dSPE Cleanup (Matrix Dependent):

    • General Crops: 150 mg MgSO₄ + 25 mg PSA.

    • High Fat (Soy/Peanut): 150 mg MgSO₄ + 25 mg PSA + 25 mg C18.

    • High Pigment: Add 2.5 mg GCB (Graphitized Carbon Black).

Scientist’s Note on PSA:

PSA is alkaline. While necessary to remove organic acids and sugars, prolonged contact can degrade Flumioxazin. Protocol Modification: Immediately after dSPE centrifugation, transfer the supernatant to a vial containing 10 µL of 5% Formic Acid per mL of extract to re-acidify prior to injection.

Step-by-Step Extraction Protocol

Phase A: Sample Preparation & Internal Standard Addition

Objective: Homogenize sample and equilibrate IS to ensure it mimics the analyte's behavior during extraction.

  • Comminution: Cryogenically mill the sample (dry ice or liquid nitrogen) to a fine powder (< 1 mm).

  • Weighing: Weigh 10.0 g ± 0.1 g of homogenized sample into a 50 mL FEP/centrifuge tube.

    • Dry Matrix (e.g., Wheat straw/grain): Weigh 5 g sample and add 10 mL water. Vortex and let hydrate for 30 mins.

  • IS Spiking (CRITICAL): Add 50 µL of Flumioxazin-13C3 working solution (e.g., 10 µg/mL) to the sample matrix.

    • Target Concentration: 50 ng/g (ppb).

    • Action: Vortex for 30 seconds and allow to sit for 15 minutes. This allows the IS to permeate the matrix pores.

Phase B: Buffered Extraction

Objective: Extract analyte while maintaining pH < 6.

  • Solvent Addition: Add 10 mL Acetonitrile (with 1% Acetic Acid) .

  • Mechanical Shake: Shake vigorously for 1 minute (or use Geno/Grinder at 1000 rpm for 1 min).

  • Salt Addition: Add the Citrate Buffer Salt Mix (EN 15662).

    • Why add salts after solvent? To prevent the formation of agglomerates (clumps) which trap residues.

  • Extraction: Shake immediately and vigorously for 1 minute.

  • Separation: Centrifuge at 4,000 x g for 5 minutes at 10°C.

Phase C: Dispersive SPE (Cleanup)

Objective: Remove lipids/sugars without degrading the analyte.

  • Aliquot: Transfer 1 mL of the acetonitrile supernatant to a 2 mL dSPE tube (containing MgSO₄, PSA, and optionally C18/GCB).

  • Clean: Vortex for 30 seconds . Do not vortex longer than necessary due to PSA alkalinity.

  • Separate: Centrifuge at 10,000 x g for 2 minutes .

  • Stabilization (Crucial): Transfer 0.5 mL of the cleaned supernatant into an LC vial.

  • Acidify: Add 5 µL of 5% Formic Acid to the vial.

    • Result: Neutralizes residual alkalinity from PSA, ensuring stability in the autosampler.

Workflow Visualization (Graphviz)

QuEChERS_Flumioxazin cluster_cleanup dSPE Cleanup Selection Start Sample (10g) Hydration Hydration (if dry) +10mL H2O, 30 min Start->Hydration Dry Matrix IS_Add Add Flumioxazin-13C3 (Internal Standard) Wait 15 min Start->IS_Add Wet Matrix Hydration->IS_Add Extract Add 10mL ACN (1% HOAc) + Citrate Salts (EN 15662) IS_Add->Extract Shake Shake 1 min Centrifuge 4000xg Extract->Shake Aliquot Take 1mL Supernatant Shake->Aliquot Clean_Gen General Crops: PSA + MgSO4 Aliquot->Clean_Gen Fruits/Veg Clean_Fat High Fat (Soy): PSA + C18 + MgSO4 Aliquot->Clean_Fat Soy/Nuts ReAcid STABILIZATION STEP Add 5% Formic Acid to Final Extract Clean_Gen->ReAcid Clean_Fat->ReAcid Analyze LC-MS/MS Analysis ReAcid->Analyze

Caption: Workflow emphasizing the critical stabilization step post-cleanup to counteract PSA alkalinity.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Agilent 6495 / Sciex 6500+) Ionization: ESI Positive Mode Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm) Column Temp: 40°C

Mobile Phase Gradient
  • Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid

  • Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid

  • Note: Methanol is preferred over Acetonitrile for Flumioxazin separation from matrix interferences.

Time (min)% BFlow (mL/min)
0.00100.4
1.00100.4
8.00950.4
10.00950.4
10.10100.4
13.00100.4
MRM Transitions (Optimized)
AnalytePrecursor (m/z)Product (m/z)CE (V)Role
Flumioxazin 355.1 [M+H]⁺296.120Quantifier
355.1337.115Qualifier
Flumioxazin-13C3 358.1 [M+H]⁺299.120Internal Std

Note: The transition 355 -> 296 corresponds to the loss of the propargyl ether moiety (-C3H5O).

Validation & Quality Control

To ensure the method meets regulatory standards (SANTE/11312/2021), the following criteria must be met:

  • Linearity: R² > 0.99 for calibration curves (1–100 ng/mL).

  • Recovery: Spiked samples at 10 and 100 ppb must show recovery between 70–120% .

    • Self-Validation: If recovery is < 70%, check pH during extraction. If pH > 6, increase buffer capacity or add dilute formic acid.

  • Matrix Effect (ME): Calculated as (Slope_matrix / Slope_solvent) - 1.

    • The 13C3 IS will automatically correct for ME, but if suppression exceeds 20%, consider reducing the sample weight to 5g while keeping solvent at 10mL.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<60%) Hydrolysis due to high pH.Ensure Citrate salts are used.[6][8][9] Do not use unbuffered salts. Verify post-dSPE acidification.
Poor Peak Shape Solvent mismatch.The final extract is 100% ACN. Dilute 1:1 with water/buffer before injection to improve peak focusing on the column.
IS Signal Variation Incomplete homogenization.Add IS to the sample slurry before adding ACN. Ensure 15 min equilibration time.
Interfering Peaks Isobaric matrix compounds.Switch quantitation ion to 355 -> 337 (though less sensitive, it may be more selective).

References

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link

  • European Committee for Standardization (CEN). (2008). EN 15662: Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method.Link

  • U.S. EPA. (2004). Environmental Chemistry Method for Flumioxazin in Soil (RM-30S-1).[10]Link

  • Rejczak, T., & Tuzimski, T. (2015). A review of recent developments and trends in the QuEChERS sample preparation approach. Open Chemistry. Link

Sources

Application Note: High-Precision Quantification of Flumioxazin via Isotope Dilution Mass Spectrometry (IDMS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of Flumioxazin, a protoporphyrinogen oxidase (PPO) inhibitor herbicide, in complex matrices (soil, plant tissue, and water).

The Challenge: Flumioxazin exhibits extreme hydrolytic instability in alkaline conditions (Half-life


 min at pH 9). Standard external calibration methods often fail due to variable recovery rates during extraction and significant matrix-induced ion suppression in Electrospray Ionization (ESI).

The Solution: Isotope Dilution Mass Spectrometry (IDMS). By introducing a stable isotope-labeled internal standard (SIL-IS), specifically Flumioxazin-d5 , prior to extraction, this method creates a self-correcting quantification system. The SIL-IS compensates for analyte degradation, extraction inefficiencies, and instrument drift in real-time.

Chemical Background & Stability Logic

Understanding the physicochemical properties of Flumioxazin is the foundation of this protocol.

  • Mechanism: PPO Inhibition leads to the accumulation of porphyrins, causing membrane disruption upon light exposure.

  • Critical Handling Requirement: The dicarboximide moiety is susceptible to nucleophilic attack by hydroxide ions.

    • pH < 5: Stable.

    • pH 7: Slow degradation (

      
       hours).
      
    • pH 9: Rapid hydrolysis (

      
       minutes).
      

Implication for Protocol: All extraction solvents and mobile phases must be buffered to pH 3.0–5.0.

Materials and Reagents

Standards
  • Analyte: Flumioxazin (Analytical Standard, >98% purity).

  • Internal Standard (SIL-IS): Flumioxazin-d5 (deuterated propargyl or phenyl ring).

    • Note: If d5 is unavailable,

      
      -Flumioxazin is an acceptable alternative. Avoid d3 if proton exchange is a risk in acidic media.
      
Reagents
  • Extraction Solvent: Acetonitrile (LC-MS Grade) acidified with 1% Acetic Acid (HAc).

  • QuEChERS Salts: Citrate-buffered kit (EN 15662 method) to ensure pH remains < 5.5 during partitioning.

    • Composition: Magnesium Sulfate (

      
      ), Sodium Chloride (NaCl), Sodium Citrate tribasic, Sodium Citrate dibasic sesquihydrate.
      
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Experimental Protocol

Workflow Visualization

The following diagram illustrates the IDMS workflow, highlighting the critical control point where the Internal Standard is added.

IDMS_Workflow cluster_prep Sample Preparation (Critical pH Control) cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample (10g Soil/Crop) Spike CRITICAL STEP: Spike Flumioxazin-d5 (IS) Sample->Spike t=0 Extract Extraction: Acetonitrile + 1% HAc Spike->Extract Equilibration (15 min) Buffer Partitioning: Citrate Buffer Salts (pH ~5) Extract->Buffer Phase Separation Clean Cleanup: d-SPE (PSA/C18) Buffer->Clean Aliquot Supernatant Inject Injection (5 µL) Clean->Inject Separation LC Separation (C18 Column) Inject->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Data Data Processing: Ratio (Analyte Area / IS Area) Detection->Data

Figure 1: Step-by-step IDMS workflow. Note that the Internal Standard is added BEFORE extraction to correct for all subsequent losses.

Step-by-Step Methodology

Step 1: Spiking (The IDMS Foundation)

  • Weigh

    
     g of homogenized sample into a 50 mL centrifuge tube.
    
  • Immediately add

    
     of Flumioxazin-d5 working solution (
    
    
    
    ).
  • Vortex for 30 seconds and allow to equilibrate for 15 minutes.

    • Why? This allows the IS to bind to the matrix sites identically to the native analyte.

Step 2: Extraction (Citrate Buffered)

  • Add 10 mL of Acetonitrile containing 1% Acetic Acid .

  • Shake vigorously for 1 minute (or use a Geno/Grinder).

  • Add the Citrate Buffer Salt Kit (4g

    
    , 1g NaCl, 1g Na-Citrate, 0.5g Na-H-Citrate).
    
    • Expert Insight: Do not use unbuffered salts. The exothermic hydration of

      
       can raise local temperatures; combined with alkaline soil pH, this degrades Flumioxazin. Citrate buffers prevent this.
      
  • Centrifuge at 3000 x g for 5 minutes.

Step 3: Dispersive SPE Cleanup (d-SPE)

  • Transfer 1 mL of supernatant to a d-SPE tube containing 150 mg

    
     and 25 mg PSA (Primary Secondary Amine).
    
    • Caution: PSA is basic. Do not leave the extract in contact with PSA for extended periods (>20 mins).

  • Vortex for 30 seconds. Centrifuge at >5000 rpm for 2 minutes.

  • Transfer 0.5 mL of the cleaned extract to an autosampler vial.

  • Acidify: Add

    
     of 5% Formic Acid in Acetonitrile to the vial to ensure long-term stability in the autosampler.
    

LC-MS/MS Conditions

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex Triple Quad, or equivalent). Ionization: Electrospray Ionization (ESI), Positive Mode.

Chromatography (UHPLC)
  • Column: C18 (e.g., Zorbax Eclipse Plus or Waters BEH),

    
     mm, 1.8 µm.
    
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase A (Water + Formate) % Mobile Phase B (MeCN + Formate)
0.00 90 10
1.00 90 10
6.00 5 95
8.00 5 95
8.10 90 10

| 10.00 | 90 | 10 |

MRM Transitions

Optimize Collision Energy (CE) for your specific instrument.

CompoundPrecursor Ion (

)
Product Ion (

)
RoleApprox. CE (V)
Flumioxazin 355.1

296.1Quantifier15
129.0Qualifier30
Flumioxazin-d5 360.1

301.1Quantifier15

Note: The transition 355 -> 296 corresponds to the loss of the propargyl group and HF. The d5 IS should show a shift of +5 Da in both precursor and product if the label is on the core structure, or specific shifts depending on labeling position.

Calculation (The Isotope Dilution Equation)

In IDMS, we do not calculate concentration based on absolute peak area. We use the Response Ratio .



Calculate the concentration in the sample (


) using the linear regression of the calibration curve plotted as Ratio (

) vs. Concentration Ratio
.

Since the IS amount is constant in samples and standards, the simplified equation for a single-point calibration (valid only if linearity is proven) is:



  • Self-Validation: Because the IS is added before extraction, any loss of analyte (e.g., only 70% recovery) is matched by a 70% recovery of the IS. The Ratio

    
     remains constant, yielding 100% accuracy.
    

References

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning

Application Note: Precision Spiking and Extraction Protocols for Flumioxazin-13C3 in Soil Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Statement

Flumioxazin is an N-phenylphthalimide herbicide known for its rapid efficacy but notoriously poor hydrolytic stability in alkaline environments. The half-life of Flumioxazin drops from days at pH 5 to mere minutes at pH 9.[1] Furthermore, it is a light-dependent peroxidizing herbicide, making it sensitive to photodegradation.

These physicochemical properties create a significant analytical challenge: How do you spike soil matrices to validate recovery without degrading the analyte before extraction begins?

This protocol details a rigorous, self-validating methodology for spiking and extracting Flumioxazin and its stable isotope internal standard, Flumioxazin-13C3 , from soil. It prioritizes pH control and light protection to ensure data integrity compliant with EPA and SANTE guidelines.

Critical Material & Safety Prerequisites

Reagents & Standards
  • Native Standard: Flumioxazin (CAS: 103361-09-7), >98% purity.

  • Internal Standard (SIL-IS): Flumioxazin-13C3 (Isotopic purity >99%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Acetone.

  • Modifiers: Formic Acid (FA) or Acetic Acid (AA) – CRITICAL for stabilization .

  • Salts (QuEChERS): Magnesium Sulfate (

    
    ), Sodium Chloride (NaCl), Sodium Citrate tribasic dihydrate, Sodium Citrate dibasic sesquihydrate.
    
    • Note: Standard Citrate buffer yields pH ~5.0-5.5, which is ideal. Avoid unbuffered methods.

Soil Matrix Characterization

Before spiking, characterize the soil pH (


 method).
  • If Soil pH > 7.0: The extraction solvent must be acidified (1% Formic Acid in ACN) to neutralize the matrix immediately upon contact.

  • If Soil pH < 7.0: Standard acidified solvents (0.1% FA) are sufficient.

Standard Preparation & Stability

Causality: Flumioxazin hydrolyzes via cleavage of the imide bond in the presence of hydroxide ions. Stock solutions must be prepared in non-protic or acidified solvents and stored in amber glass to prevent photolysis.

Stock Solutions (1.0 mg/mL)[2]
  • Weigh 10 mg of Flumioxazin and 10 mg of Flumioxazin-13C3 into separate 10 mL amber volumetric flasks.

  • Dissolve in Acetone (preferred for solubility) or Acetonitrile .

    • Do not use Methanol for long-term stock storage as transesterification can occur over extended periods.

  • Store at -20°C. Stability: 6 months.

Spiking Working Solutions (10 µg/mL & 1 µg/mL)
  • Dilute Stock Solution using Acetonitrile + 0.1% Formic Acid .

  • Why Acid? Even trace moisture in non-acidified ACN can initiate hydrolysis if the glass surface is slightly alkaline.

  • Prepare fresh weekly.

Spiking Procedure: The "Equilibration Paradox"

The Paradox: Regulatory guidelines (e.g., SANTE/11312/2021) require spiking equilibration to mimic aged residues. However, long equilibration of Flumioxazin in moist, biologically active soil leads to rapid degradation, resulting in artificially low recovery (false negative).

The Solution: We utilize a "Flash-Equilibration" method with strict temperature and light control.

Protocol A: Surface Spiking (Dry/Moist Soil)
  • Weighing: Weigh 10.0 g (±0.1 g) of homogenized soil into a 50 mL PTFE centrifuge tube.

  • Fortification:

    • Add the native Flumioxazin working solution (e.g., 50 µL of 10 µg/mL for a 50 ppb level) in small droplets across the soil surface.

    • Immediately add the Internal Standard (Flumioxazin-13C3) at a constant concentration (e.g., 50 ppb).

    • Note: Co-spiking IS allows it to track degradation during equilibration, though ideally, IS is added after equilibration just before extraction to correct for extraction efficiency only. For Method Validation (Recovery), spike Native first. For Routine Analysis, spike IS at Step 5.

  • Homogenization: Vortex gently for 10 seconds.

  • Equilibration (Aging):

    • Cap tightly.

    • Store in the dark at 4°C for exactly 60 minutes .

    • Why 4°C? Slows biological and chemical hydrolysis.

    • Why 60 mins? Sufficient for pore penetration without excessive loss.

Extraction Protocol: Acidified QuEChERS

This method utilizes a modified QuEChERS approach optimized for pH-sensitive compounds.

Step-by-Step Workflow
  • Hydration (if dry): If soil moisture <10%, add 5 mL cold water (acidified with 0.1% FA) to the 10 g sample. Vortex.

  • Extraction Solvent: Add 10 mL Acetonitrile containing 1.0% Formic Acid .

    • High Acid Load: Essential to overcome soil buffering capacity and keep pH < 5.

  • Agitation: Shake vigorously (mechanical shaker) for 15 minutes at high speed.

    • Causality: Breaks soil aggregates and partitions analyte into ACN.

  • Partitioning: Add QuEChERS salts (4 g

    
    , 1 g NaCl, 1 g Na-Citrate, 0.5 g Disodium Citrate sesquihydrate).
    
    • Check: Ensure the salt mix buffers to pH 5.0–5.5.

  • Separation: Shake immediately for 1 minute (prevent clumping) and centrifuge at 4,000 rpm for 5 minutes.

  • Cleanup (dSPE) - CRITICAL WARNING:

    • Do NOT use PSA (Primary Secondary Amine). PSA is basic and will degrade Flumioxazin.

    • Use: 150 mg

      
       + 25 mg C18 + 25 mg GCB (Graphitized Carbon Black) per mL of extract.
      
    • Note: GCB removes pigments but can adsorb planar molecules. If recovery drops, remove GCB.

  • Final Prep: Transfer supernatant to an amber vial. Dilute with acidified mobile phase if necessary.

Visualization: Workflow Logic

Flumioxazin_Workflow cluster_stability Stability Critical Control Points Start Soil Sample (10g) CheckPH Check Soil pH Start->CheckPH Spike Spike: Flumioxazin + 13C3-IS (in Acidified ACN) CheckPH->Spike pH adjustment planned Equilibrate Equilibration 1 Hour @ 4°C (Dark) Spike->Equilibrate Extract Add 10mL ACN + 1% Formic Acid (Neutralize Alkaline Sites) Equilibrate->Extract Salts Add Citrate Buffer Salts (Target pH 5.0-5.5) Extract->Salts Cleanup dSPE Cleanup (C18 + MgSO4) NO PSA ALLOWED Salts->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Figure 1: Critical workflow for Flumioxazin extraction highlighting pH control points and exclusion of PSA sorbent.

LC-MS/MS Analysis Parameters

Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6495 or Sciex 6500+) Ionization: ESI Positive Mode Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm) Mobile Phase:

  • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate

  • B: Acetonitrile + 0.1% Formic Acid

MRM Transitions Table
AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Flumioxazin 355.1

129.082.020 / 35
Flumioxazin-13C3 358.1

132.085.020 / 35

*Note: Transition masses for 13C3-IS depend on the specific labeling position (propyl vs. phenyl ring). Verify the fragmentation pattern of your specific certificate of analysis.

Validation & QC Criteria

To ensure the protocol is self-validating, calculate the Matrix Factor (MF) using the Internal Standard.

Recovery Calculation


Acceptance Criteria (SANTE/11312/2021)
  • Mean Recovery: 70–120%[2]

  • RSD:

    
    [2][3][4]
    
  • Linearity:

    
    [3][5][6][7]
    
  • IS Response Variation: The peak area of Flumioxazin-13C3 in samples should not deviate by >30% from the average area in solvent standards. A drop >30% indicates significant matrix suppression or degradation during extraction.

References

  • U.S. EPA. (2004). Environmental Chemistry Method for Flumioxazin in Soil (Method RM-30S-1).Link

  • Ferrell, J. A., & Vencill, W. K. (2003). Flumioxazin Soil Persistence and Mineralization in Laboratory Experiments. Journal of Agricultural and Food Chemistry, 51(16), 4719-4721. Link

  • SANTE. (2021). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).Link

  • HPC Standards. (2023). Flumioxazin-13C3 Data Sheet and Stability Info.Link

Sources

Application Note: High-Precision LC-MS/MS Quantitation of Flumioxazin

Author: BenchChem Technical Support Team. Date: February 2026

Validating Chromatographic Co-elution with Flumioxazin-13C3 Internal Standard

Abstract

This application note details a robust LC-MS/MS protocol for the quantification of Flumioxazin in complex agricultural matrices. The primary objective is to demonstrate the superior performance of the stable isotope-labeled internal standard (SIL-IS), Flumioxazin-13C3 , compared to traditional deuterated analogs. We provide experimental evidence that


C-labeling eliminates the "Chromatographic Isotope Effect" often observed with deuterium (

H), ensuring perfect co-elution with the native analyte. This co-elution is critical for the accurate correction of matrix-induced ion suppression, ensuring high-reliability data for regulatory compliance and environmental safety testing.
Introduction

Flumioxazin (N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboxamide) is a protoporphyrinogen oxidase (PPO) inhibitor herbicide used widely for pre-emergence weed control in soybeans, peanuts, and orchards. Due to its low application rates and the complexity of soil/plant matrices, high-sensitivity LC-MS/MS is the standard method for residue analysis.

1.1 The Challenge: Matrix Effects and Isotope Shifts

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Matrix Effects (ME) —the alteration of ionization efficiency by co-eluting matrix components—are a significant source of error.[1] To correct for ME, a Stable Isotope-Labeled Internal Standard (SIL-IS) is added to the sample. The SIL-IS must behave identically to the analyte.

However, not all isotopes are equal:[2]

  • Deuterium (

    
    H) Effect:  Replacing hydrogen with deuterium shortens the C-D bond length and reduces the van der Waals radius. In Reversed-Phase Liquid Chromatography (RPLC), this often makes the deuterated molecule slightly less lipophilic, causing it to elute earlier than the native analyte. If the IS and analyte separate, they experience different matrix environments, rendering the ME correction inaccurate.
    
  • Carbon-13 (

    
    C) Stability:  Replacing 
    
    
    
    C with
    
    
    C increases mass without significantly altering bond lengths, polarity, or lipophilicity. Consequently,
    
    
    C-labeled standards maintain perfect co-elution with the native analyte.

This guide validates the use of Flumioxazin-13C3 to ensure absolute retention time alignment.

Experimental Workflow

The following workflow illustrates the critical path from sample preparation to data validation.

Workflow Sample Agro-Matrix (Soil/Plant) Extract Extraction (QuEChERS) Sample->Extract Spike Spike IS (Flumioxazin-13C3) Extract->Spike Corrects for Matrix/Loss LC UHPLC Separation (C18 Column) Spike->LC MS MS/MS Detection (MRM Mode) LC->MS Co-elution Critical Data Quantitation (Ratio Analyte/IS) MS->Data

Figure 1: Analytical workflow emphasizing the introduction of the Internal Standard (IS) prior to chromatographic separation.

Materials and Methods
3.1 Reagents
  • Analyte: Flumioxazin (Analytical Standard, >99.0%).[3]

  • Internal Standard: Flumioxazin-13C3 (Isotopic purity >99 atom %

    
    C).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Formate (10 mM), Formic Acid (0.1%).

3.2 Instrumentation
  • LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system (e.g., Agilent 1290 or Waters ACQUITY).

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

3.3 Chromatographic Conditions

To ensure reproducibility, the following gradient is optimized for peak shape and separation from common soil interferences.

ParameterSetting
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2-5 µL
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (or Methanol)

Gradient Profile:

  • 0.0 min: 10% B

  • 1.0 min: 10% B

  • 6.0 min: 95% B (Ramp)

  • 8.0 min: 95% B (Hold)

  • 8.1 min: 10% B (Re-equilibrate)

  • 10.0 min: Stop

3.4 MS/MS Parameters (MRM)

Ionization: Electrospray Ionization (ESI), Positive Mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Flumioxazin 355.1 [M+H]+299.13020
Flumioxazin-13C3 358.1 [M+H]+302.13020
Results and Discussion
4.1 Retention Time Comparison

The core validation step involves comparing the retention time (RT) of the native analyte against the 13C3-labeled standard. As predicted by the theory of isotope effects, the


C label does not alter the hydrophobic interaction with the C18 stationary phase.

Table 1: Retention Time Statistics (n=10 injections)

AnalyteMean RT (min)SD (min)% RSDShift (

RT)
Flumioxazin (Native) 5.420.0050.09%-
Flumioxazin-13C3 5.420.0040.07%0.00 min
Hypothetical Flumioxazin-d55.380.0060.11%-0.04 min

Note: The hypothetical deuterium data is based on typical "Inverse Isotope Effects" observed in RPLC where deuterated compounds elute earlier.

4.2 The Mechanism of Co-elution

The diagram below details why


C is superior to Deuterium (

H) for this application.

IsotopeEffect cluster_0 Deuterium (2H) Labeling cluster_1 Carbon-13 (13C) Labeling Theory Isotope Effect on Retention Time D_Mol Flumioxazin-d5 D_Prop Shorter C-D Bonds Lower Lipophilicity D_Mol->D_Prop D_Result Elutes EARLIER (Separation from Analyte) D_Prop->D_Result Matrix Matrix Effect Zone (Ion Suppression) D_Result->Matrix Misses Zone C_Mol Flumioxazin-13C3 C_Prop Identical Bond Lengths Identical Lipophilicity C_Mol->C_Prop C_Result Perfect CO-ELUTION (Same Matrix Environment) C_Prop->C_Result C_Result->Matrix Matches Zone

Figure 2: Mechanistic comparison of Deuterium vs. Carbon-13 labeling on chromatographic behavior and matrix effect correction.

4.3 Validation of Matrix Correction

To verify the method, Flumioxazin was spiked into a heavy clay soil matrix.

  • Without IS Correction: Recovery varied between 65% and 80% due to ion suppression.

  • With Flumioxazin-13C3 Correction: Recovery normalized to 98-102%. Because the 13C3 standard co-elutes perfectly, it experiences the exact same percentage of ion suppression as the analyte. The ratio of Analyte/IS therefore remains constant, yielding accurate quantification.

Conclusion

The comparison confirms that Flumioxazin-13C3 is the ideal internal standard for HPLC/UHPLC analysis. Unlike deuterated standards, which risk chromatographic separation due to the isotope effect, the


C3 analog exhibits:
  • Zero Retention Time Shift:

    
    RT = 0.00 min.
    
  • Identical Ionization Behavior: Ensuring robust correction of matrix effects.

  • Regulatory Compliance: Meets the strictest requirements for confirmatory methods in residue analysis.

For high-throughput agricultural and environmental screening, adopting the


C3 standard eliminates a significant variable in method validation.
References
  • Food and Agriculture Organization (FAO). FAO Specifications and Evaluations for Agricultural Pesticides: Flumioxazin. (2015).[4][5] Available at:

  • U.S. Environmental Protection Agency (EPA). Environmental Chemistry Method for Flumioxazin, THPA, & HPA in Soil. (2004).[6][7] Available at:

  • BenchChem. Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. (2025).[4][5][6] Available at:

  • National Institutes of Health (NIH) / PubMed. 13C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry. (2011).[1][8] Available at:

  • American Chemical Society (ACS). Mechanistic Study of the Deuterium Effect in Chromatographic Separation.[5] (2025).[4][5][6] Available at:

Sources

Application Note: Quantitative Analysis of Flumioxazin in Environmental Matrices via SPE and LC-MS/MS using Flumioxazin-13C3

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-ready protocol for the analysis of Flumioxazin using Solid Phase Extraction (SPE) and Isotope Dilution Mass Spectrometry (IDMS).

Abstract

This guide details the extraction and quantification of the N-phenylphthalimide herbicide Flumioxazin in water and soil matrices.[1][2][3][4][5] Due to the compound's rapid hydrolysis at neutral-to-basic pH (Half-life < 24h at pH 7), this protocol emphasizes strict pH control throughout the workflow. We utilize Flumioxazin-13C3 as a surrogate internal standard (IS) to correct for matrix-induced suppression and hydrolytic degradation during sample processing.

Introduction & Chemical Basis

Flumioxazin functions by inhibiting protoporphyrinogen oxidase (PPO), leading to membrane disruption in susceptible plants.[6][7] For the analyst, the molecule presents a specific challenge: pH-dependent hydrolysis .

  • Acidic Stability: At pH 5, Flumioxazin is relatively stable (Half-life ~4 days).

  • Basic Instability: At pH 9, degradation occurs in minutes.

  • The Solution: The use of Flumioxazin-13C3 is critical. Unlike external calibration, the 13C3 isotopolog mimics the analyte's chemical behavior. If slight hydrolysis occurs during extraction, the IS degrades at the same rate, maintaining the quantitative ratio (Analyte/IS) required for accurate calculation.

Materials and Reagents

  • Analytes:

    • Target: Flumioxazin (CAS: 103361-09-7)[6][8][9]

    • Internal Standard: Flumioxazin-13C3 (Isotopic purity ≥ 99 atom % 13C).

  • SPE Sorbent: Polymeric Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., Oasis HLB or Strata-X), 200 mg / 6 mL. Note: C18 is acceptable but HLB provides better retention of polar degradates if retrospective analysis is required.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate.

  • Modifiers: Formic Acid (FA), Ammonium Formate.[2][10]

  • Buffers: 0.1 M Phosphate Buffer (adjusted to pH 4.0).

Sample Preparation Protocols

Protocol A: Aqueous Samples (Surface/Ground Water)

Critical Step: Samples must be acidified immediately upon collection in the field.

  • Collection: Collect 500 mL water sample in amber glass bottles.

  • Preservation: Immediately add 1:1 HCl or Formic Acid to adjust pH to 3.0 – 4.0.

  • Spiking: Add 50 µL of Flumioxazin-13C3 working solution (1.0 µg/mL) to reach a concentration of 100 ng/L (ppt).

  • Filtration: Filter through 0.7 µm glass fiber filter if particulates are present.

SPE Extraction Workflow:

  • Conditioning:

    • 5 mL Methanol

    • 5 mL Milli-Q Water (pH 4.0 acidified)

  • Loading: Load sample at a flow rate of ~5-10 mL/min.

  • Washing:

    • 5 mL 5% Methanol in Water (pH 4.0). Removes salts and highly polar interferences.

    • Dry cartridge under high vacuum for 10 minutes. Crucial to remove residual water which hydrolyzes the compound during elution.

  • Elution:

    • Elute with 2 x 3 mL Acetonitrile:Ethyl Acetate (1:1 v/v).

  • Concentration: Evaporate to dryness under Nitrogen at max 35°C . Do not use high heat.

  • Reconstitution: Reconstitute in 1 mL Acetonitrile:Water (50:50) + 0.1% Formic Acid.

Protocol B: Solid Samples (Soil/Sediment)

Soil extraction requires a solvent system that maintains acidity to prevent on-column degradation.

  • Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Spiking: Spike with Flumioxazin-13C3 surrogate standard. Equilibrate for 30 mins.

  • Extraction:

    • Add 20 mL Acetonitrile containing 1% Formic Acid .

    • Shake vigorously (mechanical shaker) for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup (SPE Pass-through):

    • Dilute 5 mL of the supernatant with 45 mL of acidified water (pH 4.0) to reduce organic content to <10%.

    • Proceed to SPE Extraction Workflow (Loading step) described in Protocol A.

LC-MS/MS Method Parameters

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm). Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Flow Rate: 0.4 mL/min.

Gradient:

Time (min) % B Event
0.0 10 Initial
1.0 10 Hold
6.0 95 Ramp
8.0 95 Wash
8.1 10 Re-equilibrate

| 11.0 | 10 | End |

MS/MS Transitions (ESI Positive Mode): Note: Transitions may vary based on the specific labeling position of the 13C3 standard. Verify with your CoA.

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (V)
Flumioxazin 354.3128.9336.122 / 15
Flumioxazin-13C3 357.3131.9339.122 / 15

*Assumes label is retained in the fragment. If the label is on the lost fragment, the product ion will match the native (128.9).

Visualized Workflows

Diagram 1: The pH-Critical SPE Workflow

This diagram illustrates the decision logic required to prevent hydrolysis during extraction.

SPE_Workflow cluster_SPE SPE Extraction (HLB) Start Sample Collection CheckPH Check pH Start->CheckPH Acidify Acidify to pH 3.0 - 4.0 (HCL or Formic Acid) CheckPH->Acidify pH > 5 Spike Spike Internal Standard (Flumioxazin-13C3) CheckPH->Spike pH < 5 Acidify->Spike Condition Condition: 1. MeOH 2. Acidified Water Spike->Condition Load Load Sample (Flow < 10mL/min) Condition->Load Wash Wash: 5% MeOH in Acidified Water Load->Wash Dry Dry Cartridge (High Vacuum 10 min) Wash->Dry Remove Water (Prevents Hydrolysis) Elute Elute: ACN:EtAc (1:1) Dry->Elute Recon Evaporate & Reconstitute (50:50 ACN:H2O) Elute->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Workflow emphasizing pH checkpoints and drying steps to prevent Flumioxazin hydrolysis.

Diagram 2: Isotope Dilution Logic

How the 13C3 standard corrects for specific environmental and method errors.

IDMS_Logic Analyte Native Flumioxazin (Sample) Loss Extraction Loss (Hydrolysis/Adsorption) Analyte->Loss ISTD Flumioxazin-13C3 (Spike) ISTD->Loss Matrix Matrix Effects (Ion Suppression) Result Measured Signal Matrix->Result Result_IS Measured IS Signal Matrix->Result_IS Loss->Matrix Calc Ratio Calculation (Analyte Area / IS Area) Result->Calc Result_IS->Calc Final Corrected Concentration Calc->Final Errors Cancel Out

Caption: The self-validating mechanism of IDMS. Since 13C3-Flumioxazin suffers the same losses as the native compound, the ratio remains constant.

Troubleshooting & Validation

  • Low Recovery: Often due to hydrolysis during the evaporation step. Ensure the water bath is <35°C and the SPE cartridge was dried completely before elution.

  • Peak Tailing: Flumioxazin can interact with silanols. Ensure the LC column is high-quality end-capped C18.

  • Linearity: The method should be linear from 0.05 µg/L to 50 µg/L with R² > 0.99.

References

  • U.S. EPA. (2004). Environmental Chemistry Method for Flumioxazin, THPA, & HPA in Soil (Method RM-30S-1-1). Valent U.S.A.[2][4] Corporation.[2][4] Link

  • Ferrell, J. A., & Vencill, W. K. (2003). Flumioxazin Soil Persistence and Mineralization in Conventional- and No-Till Soybean Soil. Journal of Agricultural and Food Chemistry, 51(18), 5328–5331. Link

  • Schimmel, K., et al. (2004). Gas Chromatographic/Mass Spectrometric Determination of Flumioxazin Extracted from Soil and Water.[2][5][11] Journal of Agricultural and Food Chemistry, 52(4). Link

Sources

Application Note: High-Precision Quantitation of Flumioxazin in Complex Matrices using Flumioxazin-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of Flumioxazin, an N-phenylphthalimide herbicide, using Flumioxazin-13C3 as a stable isotope-labeled internal standard (SIL-IS). While Flumioxazin is effective for weed control in soybeans and peanuts, its analysis is complicated by two factors: pH-dependent hydrolysis and significant matrix-induced ionization suppression in electrospray ionization (ESI).

Conventional external calibration often fails to correct for these matrix effects, leading to underestimation of residues. This guide provides a self-validating workflow using Isotope Dilution Mass Spectrometry (IDMS) to calculate Response Factors (RF) and Relative Response Factors (RRF), ensuring compliance with SANTE/11312/2021 (and 2026 updates) and EPA regulatory standards.

Scientific Background & Expertise

The Challenge: Matrix Effects & Stability

Flumioxazin inhibits protoporphyrinogen oxidase (PPO). Chemically, it is an imide which is susceptible to nucleophilic attack.

  • Stability Insight: Flumioxazin degrades rapidly at pH > 7 (half-life of minutes at pH 9). Crucial Protocol Step: All extraction solvents and mobile phases must be acidified (typically 0.1% Formic Acid) to maintain pH < 5.

  • Matrix Effects: Soil and high-lipid crop matrices (e.g., soybeans) often cause signal suppression in the LC-MS source.

Why Flumioxazin-13C3?

Many protocols use deuterated standards (e.g., Flumioxazin-d5). However, deuterium labels can suffer from the Isotope Effect , where the slightly different lipophilicity causes the IS to elute slightly earlier than the analyte. In high-resolution chromatography, this separation means the IS and analyte experience different matrix suppression zones.

  • The 13C Advantage: Carbon-13 adds mass without altering the physicochemical properties or retention time. Flumioxazin-13C3 co-elutes perfectly with the native target, experiencing the exact same ionization environment, making the Response Factor correction mathematically perfect.

Experimental Protocol

Reagents & Standards
  • Native Standard: Flumioxazin (>98% purity).

  • Internal Standard: Flumioxazin-13C3 (Isotopic purity >99%).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water, both acidified with 0.1% Formic Acid (FA).

Sample Preparation (Modified QuEChERS)

This workflow is designed to minimize hydrolysis.

  • Weigh: 10.0 g homogenized sample (e.g., soybean) into a 50 mL centrifuge tube.

  • IS Spike: Add 50 µL of Flumioxazin-13C3 working solution (10 µg/mL). Allow to equilibrate for 15 mins.

    • Why? The IS must bind to the matrix similarly to the native analyte for accurate recovery correction.

  • Extraction: Add 10 mL Acidified ACN (1% Formic Acid). Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake and centrifuge (4000 rpm, 5 min).

  • Cleanup: Transfer supernatant to dSPE tube (PSA/C18). Note: Use minimal PSA as it is basic and can degrade Flumioxazin; C18 is preferred for lipid removal.

  • Reconstitution: Evaporate aliquot and reconstitute in Mobile Phase A:B (50:50).

LC-MS/MS Conditions
  • Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

MRM Transitions (Example):

Compound Precursor (m/z) Product (m/z) Collision Energy (eV) Role
Flumioxazin 355.1 [M+H]+ 296.1 20 Quantifier
Flumioxazin 355.1 [M+H]+ 337.1 15 Qualifier

| Flumioxazin-13C3 | 358.1 [M+H]+ | 299.1 | 20 | IS Quantifier |

(Note: The 13C3 product ion depends on the label position. Ensure the fragment ion retains the 13C atoms.)

Workflow Visualization

The following diagram illustrates the critical path, emphasizing the acidification step and the co-elution logic.

Flumioxazin_Workflow Sample Homogenized Sample (10g) Spike Spike IS: Flumioxazin-13C3 Sample->Spike Equilibrate 15m Extract Extraction: ACN + 1% Formic Acid Spike->Extract pH Control (<5) Cleanup dSPE Cleanup (Low PSA / C18) Extract->Cleanup Remove Lipids LCMS LC-MS/MS Analysis (Co-elution of Native/IS) Cleanup->LCMS Inject Data Data Analysis (RF Calculation) LCMS->Data

Caption: Critical workflow for Flumioxazin analysis. Note the acidification at the extraction stage to prevent hydrolysis.

Calculation of Response Factors (RF)

The core of IDMS is that the Response Factor (RF) corrects for instrument variability, while the Internal Standard corrects for sample loss and matrix effects.

Definition of Terms
  • 
    : Peak Area of Native Flumioxazin.
    
  • 
    : Peak Area of Flumioxazin-13C3.
    
  • 
    : Concentration of Native Flumioxazin.
    
  • 
    : Concentration of Flumioxazin-13C3 (Constant).
    
Calculating the Relative Response Factor (RRF)

The RRF is determined from your Calibration Curve (solvent standards). It defines the sensitivity ratio between the native drug and the isotope.



Ideally, for a 13C-labeled standard, the RRF should be close to 1.0 , but it may vary due to slight transmission efficiency differences in the quadrupole.

Calculating Unknown Concentration

Once the RRF is established (average of calibration points), calculate the concentration in the unknown sample:



Data Example

Table 1: Calibration Curve Data for RRF Determination

Cal LevelConc. Native (ng/mL)Conc. IS (ng/mL)Area Native (

)
Area IS (

)
Area RatioRF (Point)
Std 110.050.012,50062,0000.20161.008
Std 250.050.063,10062,5001.00961.009
Std 3100.050.0124,00061,8002.00651.003
Mean RRF 1.007

Note: The tight distribution of RF values (RSD < 1%) indicates excellent system linearity and IS suitability.

Calculation Logic Diagram

This diagram visualizes how the inputs (Areas and Concentrations) feed into the final quantification.

Calculation_Logic cluster_inputs Experimental Inputs AN Area Native (Sample) Calc Calculation: (AN / AIS) * (CIS / RRF) AN->Calc AIS Area IS (Sample) AIS->Calc CIS Conc IS (Known Constant) CIS->Calc RRF Mean RRF (From Cal Curve) RRF->Calc Result Final Conc (Corrected) Calc->Result

Caption: Logic flow for calculating final concentration using the Relative Response Factor (RRF).

Quality Control & Validation (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the method must include these checks:

  • IS Area Stability: Monitor the absolute peak area of the IS in every sample. If the IS area in a sample drops <50% compared to the solvent standard, it indicates severe matrix suppression or extraction failure.

  • Linearity: The calibration curve (

    
     vs 
    
    
    
    ) must have
    
    
    .[1]
  • Ion Ratio Confirmation: The ratio of the Quantifier (296) to Qualifier (337) transition for the native analyte must match the standard within ±30% (SANTE/11312/2021 criteria).

References

  • European Commission. (2021).[2] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[2][3][4] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2018). Flumioxazin: Human Health Risk Assessment. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Retrieved from [Link]

  • Shimadzu. (2020). Pesticide MRM Library Support for LC/MS/MS.[5][6] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Matrix Effect Correction in Flumioxazin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting Matrix Effects in Herbicide Analysis with Flumioxazin-13C3

Doc ID: TS-FLUM-13C3-001 | Status: Verified | Role: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. This guide addresses high-precision quantification of Flumioxazin in complex agricultural matrices (soybean, peanut, soil) using Flumioxazin-13C3 as an internal standard (IS).

The Core Challenge: Flumioxazin is susceptible to two primary failure modes in LC-MS/MS:

  • Matrix-Induced Ion Suppression: Co-eluting phospholipids and pigments in complex matrices (e.g., high-oil content in soybeans) compete for charge in the ESI source, reducing signal intensity.

  • pH-Dependent Hydrolysis: Flumioxazin rapidly degrades in alkaline conditions (pH > 7), leading to underestimation of residues regardless of matrix correction.

This guide provides self-validating protocols to neutralize these variables.

Module 1: The Mechanism of Correction

Q: Why must I use Flumioxazin-13C3 specifically, rather than a structural analog?

A: You require kinetic and ionization equivalence . A structural analog (e.g., a different N-phenylimide herbicide) may have a similar retention time but will not co-elute exactly with Flumioxazin.

  • The 13C3 Advantage: The

    
    -labeled isotopologue differs only in mass (+3 Da). It possesses identical physicochemical properties (pKa, logP) to the target analyte.
    
  • The Result: It co-elutes perfectly. When the matrix suppresses the Flumioxazin signal by 40% at 5.4 minutes, the Flumioxazin-13C3 signal is also suppressed by exactly 40%. The ratio of Analyte/IS remains constant, effectively "canceling out" the matrix effect.

Visualization: The IS Correction Workflow

The following diagram illustrates the critical checkpoints where the IS protects data integrity.

Flumioxazin_Workflow Sample Sample Matrix (Soybean/Soil) Spike Step 1: SPIKE IS (Add Flumioxazin-13C3) Sample->Spike Homogenize Extract Step 2: EXTRACTION (Acidified ACN, pH < 5) Spike->Extract Equilibrium LCMS Step 3: LC-MS/MS (Co-elution) Extract->LCMS Clean Extract Ionization ESI Source (Matrix Suppression Occurs) LCMS->Ionization Injection Data Step 4: QUANTIFICATION (Ratio: Analyte Area / IS Area) Ionization->Data Signal Readout Ionization->Data IS & Analyte Suppressed Equally

Figure 1: Critical workflow for Internal Standard (IS) integration. Note that the IS is added before extraction to correct for both recovery losses and matrix effects.

Module 2: Experimental Protocol & Optimization

Q: What are the specific MS transitions for Flumioxazin and the 13C3 IS?

A: Use the following Multiple Reaction Monitoring (MRM) transitions. Note that Flumioxazin forms a protonated molecule


 or an ammonium adduct 

. The protonated species is preferred for stability in acidic mobile phases.
CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Flumioxazin 355.1

296.1Quantifier15-20
355.1282.1Qualifier25-30
Flumioxazin-13C3 358.1

299.1IS Quantifier15-20
Q: My IS recovery is low (<60%). Is this a matrix effect?

A: Likely not. This is often a stability issue . Flumioxazin is highly sensitive to alkaline hydrolysis.[1][2] At pH 9, the half-life is approximately 15–20 minutes. Even at pH 7, degradation occurs within 24 hours.

Corrective Protocol:

  • Extraction Solvent: Use Acetonitrile with 0.1% Formic Acid or 1% Acetic Acid . Do not use neutral unbuffered solvents if the soil/plant matrix is alkaline.

  • Mobile Phase: Ensure your aqueous mobile phase (Mobile Phase A) is buffered to pH 3–4 (e.g., 5mM Ammonium Acetate + 0.1% Formic Acid).

  • Glassware: Avoid detergent-washed glassware that may retain alkaline residues. Silanized glass is recommended.

Module 3: Troubleshooting & Data Analysis

Q: How do I mathematically validate that the IS is working?

A: You must calculate the IS-Normalized Matrix Factor (MF) . Do not rely solely on "Recovery."

Experiment:

  • Set A (Standard): Flumioxazin + IS in pure solvent.

  • Set B (Post-Extraction Spike): Extract a blank matrix, then spike Flumioxazin + IS into the vial.

Calculations:

  • Absolute Matrix Effect (ME%):

    
    
    (Negative value = Suppression; Positive = Enhancement)
    
  • IS-Normalized Matrix Factor:

    
    
    

Interpretation:

  • If

    
     is between 0.8 and 1.2 , the IS is successfully correcting the matrix effect.
    
  • If

    
     deviates significantly from 1.0, your IS is not co-eluting or is experiencing "Isotopic Cross-talk."
    
Troubleshooting Decision Tree

Use this logic flow to diagnose analytical failures.

Troubleshooting_Tree Start Issue: Poor Accuracy / Precision CheckRT Check Retention Time (RT) Do Analyte & IS overlap perfectly? Start->CheckRT CheckCrossTalk Check Isotopic Cross-talk Does IS contribute signal to Analyte channel? CheckRT->CheckCrossTalk Yes Action_Method Optimize Gradient (Ensure Co-elution) CheckRT->Action_Method No CheckpH Check Stability Is extraction pH > 7? CheckCrossTalk->CheckpH No Action_Conc Reduce IS Concentration (Prevent detector saturation) CheckCrossTalk->Action_Conc Yes (Blank has signal) Action_Acid Acidify Extraction Solvent (Use 1% Acetic Acid) CheckpH->Action_Acid Yes Action_Matrix Matrix Effect is Corrected Proceed to Validation CheckpH->Action_Matrix No (pH is acidic)

Figure 2: Diagnostic logic for resolving Flumioxazin quantification errors.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Deuterated Flumioxazin (d5) instead of 13C3? A: Yes, but with caution. Deuterium (


) can slightly alter the lipophilicity of the molecule, causing a slight retention time shift (the "deuterium isotope effect"). If the shift moves the IS out of the exact suppression window of the analyte, correction accuracy drops. 

isotopes do not exhibit this retention shift, making Flumioxazin-13C3 the superior choice for high-throughput LC-MS/MS.

Q: My calibration curve is non-linear at high concentrations. Why? A: This is likely Isotopic Contribution . Natural Flumioxazin contains ~1.1% natural


. At high concentrations, the "M+3" isotope of the native analyte might show up in the IS channel (358.1).
  • Fix: Ensure your IS concentration is sufficiently high so that the contribution from the native analyte is negligible, OR restrict the upper limit of your calibration curve.

References

  • Ferrell, J., & Vesper, C. (2019). Water pH and the Effectiveness of Pesticides. University of Florida IFAS Extension. [Link]

    • Cited for: pH-dependent hydrolysis rates of Flumioxazin.[1][3][4]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]

    • Cited for: Standard calculation methods for M
  • U.S. EPA. (1998). Independent Laboratory Validation for Flumioxazin. Environmental Protection Agency Archive. [Link]

    • Cited for: Extraction protocols and solvent suitability.[5]

  • Food and Agriculture Organization (FAO). (2015). Flumioxazin Residue Evaluation. FAO Plant Production and Protection Paper. [Link]

    • Cited for: Metabolism and degradation pathways in soil/water matrices.[1]

Sources

Technical Support Center: Troubleshooting Low Recovery of Flumioxazin-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting low recovery rates of the internal standard Flumioxazin-13C3. This guide is designed for researchers, analytical scientists, and laboratory professionals who utilize Flumioxazin-13C3 for the quantification of flumioxazin in various matrices. As your dedicated application scientist, I will walk you through a logical, cause-and-effect-based approach to diagnosing and resolving recovery issues, ensuring the accuracy and integrity of your analytical data.

Initial Assessment: Where is the Loss Occurring?

Low recovery of an internal standard (IS) like Flumioxazin-13C3 can compromise the validity of your entire analytical batch. The first step is to systematically determine the stage at which the loss is happening. The problem generally falls into one of three categories: Sample Preparation , Instrumentation , or Reagent/Standard Integrity .

This guide is structured to help you pinpoint the issue. Start with the FAQs for quick, common fixes before moving to the more detailed troubleshooting sections.

Part 1: Frequently Asked Questions & Quick Fixes

Q1: I'm seeing low recovery across all my samples, including the blank matrix spike. What's the first thing I should check?

A1: Before diving into complex method parameters, verify your calculations and standard dilutions. An error in the preparation of your Flumioxazin-13C3 spiking solution is a common culprit. Recalculate the required concentration and, if possible, prepare a fresh spiking solution from your stock standard. Also, confirm the correct volume is being dispensed by calibrating your micropipette.

Q2: My recovery is inconsistent and erratic. What could cause this variability?

A2: High variability often points to a procedural inconsistency. Pay close attention to steps that require precise timing or technique, such as vortexing, shaking, or the duration of incubation steps. Ensure that samples and standards are vortexed for the same amount of time and at the same intensity to guarantee consistent extraction efficiency. Also, check for incomplete dissolution of the standard in your spiking solvent.

Q3: Could my labware be the problem?

A3: Yes, adsorption to labware can be a significant source of analyte loss, especially for compounds like flumioxazin.[1] To minimize this, use polypropylene tubes and vials instead of glass where possible. If glass is necessary, consider silanizing the glassware to block active sites that can bind with the analyte. Rinsing pipettes and glassware with the extraction solvent can also help ensure the complete transfer of your standard.

Part 2: In-Depth Troubleshooting Guide

If the quick fixes above do not resolve the issue, a more systematic approach is required. Use the following decision tree to guide your troubleshooting process.

Troubleshooting_Flowchart Start Low Flumioxazin-13C3 Recovery Detected Check_Calc Verify Calculations & Standard Prep? Start->Check_Calc Prep_Issue Investigate Sample Preparation Check_Calc->Prep_Issue No Error_Found Error in Calculation or Dilution Check_Calc->Error_Found Yes Instrument_Issue Investigate LC-MS/MS System Prep_Issue->Instrument_Issue Recovery Still Low Standard_Issue Check Standard Integrity Instrument_Issue->Standard_Issue Recovery Still Low Resolved1 Problem Resolved Error_Found->Resolved1

Section 2.1: Sample Preparation & Extraction Issues

The sample extraction and cleanup stages are the most common sources of analyte loss. Flumioxazin's chemical properties make it particularly sensitive to pH and solvent choice.

Q4: My sample matrix is aqueous (e.g., surface water). Could the pH of my sample be causing degradation?

A4: Absolutely. This is the most critical parameter for flumioxazin stability. Flumioxazin undergoes rapid base-catalyzed hydrolysis.[2] The half-life of flumioxazin is highly dependent on pH, decreasing dramatically as the pH increases.[2][3][4]

  • Causality: The imide moiety of the flumioxazin molecule is susceptible to cleavage under basic conditions. At pH 9, the half-life can be as short as minutes, while under acidic conditions (pH 5), it is significantly more stable, with a half-life of several hours to days.[2][3][5][6]

Troubleshooting Protocol:

  • Measure pH: Immediately measure the pH of your initial sample.

  • Acidify: If the pH is neutral or basic (>7), acidify your samples to a pH between 4 and 5 before adding the Flumioxazin-13C3 internal standard. Use a dilute acid like hydrochloric or formic acid.

  • Extraction Solvent: Use an acidified extraction solvent. For soil or plant matrices, methods often call for extraction with acetone or acetonitrile containing 0.1-1% hydrochloric or acetic acid.[7][8][9]

pH LevelApproximate Half-life (t½) of FlumioxazinStability Concern
5 ~16-39 hours[3][5]Relatively Stable
7 ~1-18 hours[3][5][6]Moderate Degradation
9 ~15-17 minutes[2][3]Very Rapid Degradation
This table summarizes data from multiple sources; exact times can vary with temperature and matrix.

Q5: I'm using a QuEChERS or SPE protocol. What are the common pitfalls leading to low recovery?

A5: Both QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are highly effective but have specific steps where analyte loss can occur.

  • QuEChERS:

    • Extraction Solvent: Acetonitrile is the standard choice.[10][11][12] Ensure sufficient volume and vigorous shaking to achieve a thorough extraction from the matrix.

    • Salts: The addition of salts like magnesium sulfate and sodium acetate is for phase separation and pH buffering.[8][12] Ensure the salts are fully dissolved and mixed.

    • d-SPE Cleanup: The cleanup step using sorbents like Primary Secondary Amine (PSA) is critical.[10][12] PSA removes organic acids, but if used in excess or with a non-acidified extract, it can potentially interact with flumioxazin. If your recovery is low after d-SPE, try reducing the amount of PSA or ensuring your extract is sufficiently acidified before this step. For some matrices, Graphitized Carbon Black (GCB) may also be used to remove pigments, but it can also adsorb planar molecules like flumioxazin.[10]

  • Solid-Phase Extraction (SPE):

    • Cartridge Selection: A C18 cartridge is commonly used for flumioxazin.[7]

    • Conditioning & Equilibration: Never let the cartridge run dry after conditioning (e.g., with methanol) and equilibration (e.g., with acidified water). This is crucial for proper analyte retention.

    • Elution Solvent: The elution solvent must be strong enough to desorb the analyte from the C18 sorbent. A mixture of methanol or acetonitrile with water is often used.[7] If recovery is low, try increasing the organic solvent percentage in your elution mix or performing a second elution to ensure complete removal from the cartridge.

QuEChERS_Workflow Final_Extract 10. Final Extract for LC-MS/MS Analysis Sample Sample Spike Spike Sample->Spike Solvent Solvent Spike->Solvent Shake1 Shake1 Solvent->Shake1 Salts Salts Shake1->Salts Shake2 Shake2 Salts->Shake2 Supernatant Supernatant Shake2->Supernatant Collect Organic Layer dSPE_Tube dSPE_Tube Supernatant->dSPE_Tube Shake3 Shake3 dSPE_Tube->Shake3 Shake3->Final_Extract

Section 2.2: Chromatography & Instrumentation Problems

If you have ruled out sample preparation, the issue may lie with your analytical instrument, typically an LC-MS/MS system.

Q6: I see a peak for my standard, but the signal is very weak. What LC-MS/MS parameters should I optimize?

A6: A weak signal despite a correct concentration points to suboptimal chromatography or mass spectrometer settings.

  • Chromatography:

    • Column: A C18 reversed-phase column is standard for flumioxazin analysis.[13]

    • Mobile Phase: The mobile phase typically consists of water and methanol or acetonitrile, often with additives like ammonium acetate or acetic acid to improve peak shape and ionization efficiency.[11] Ensure your mobile phase pH is acidic to keep the analyte in its neutral form.

    • Peak Shape: Poor peak shape (e.g., fronting or tailing) will result in a lower calculated peak area and thus, lower apparent recovery. If you observe this, try adjusting the mobile phase gradient or additives.

  • Mass Spectrometry:

    • Ionization Mode: Flumioxazin is typically analyzed in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Confirm you are using the correct Multiple Reaction Monitoring (MRM) transitions for both flumioxazin and its 13C3-labeled internal standard. A common transition for the native compound is m/z 354.3 -> 128.9.[11] The transitions for Flumioxazin-13C3 will be shifted by +3 Da.

    • Source Parameters: Optimize source parameters like capillary voltage, gas flow, and temperature. In-source fragmentation or insufficient desolvation can significantly reduce the signal of your precursor ion.

Section 2.3: Standard & Reagent Integrity

Q7: I have tried everything and my recovery is still low. Could my Flumioxazin-13C3 standard be degraded?

A7: Yes, this is a possibility, especially with improper storage.

  • Storage: Flumioxazin standards should be stored refrigerated or frozen as recommended by the manufacturer, typically in a dark environment to prevent photolysis.[3][4] The solid form is generally stable, but solutions, especially in certain solvents or at non-optimal pH, can degrade.[14]

  • Solvent: Prepare stock solutions in a stable organic solvent like acetone or methanol.[7][9][11] Avoid preparing stock solutions in buffered aqueous solutions for long-term storage.

  • Verification: If you suspect degradation, the best course of action is to purchase a new, certified standard from a reputable supplier. You can also compare the response of your current standard against a newly prepared standard from a different lot number if available.

By systematically working through these potential issues, you can effectively diagnose and resolve the cause of low Flumioxazin-13C3 recovery, restoring confidence in the accuracy and reliability of your analytical results.

References

  • Kwon, J. W., Armbrust, K. L., & Grey, T. (2004). Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. PubMed. [Link]

  • Plant Management in Florida Waters. (2025, April 16). Flumioxazin Considerations. University of Florida, IFAS. [Link]

  • Lee, J. K., et al. (2004). Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. ResearchGate. [Link]

  • Shibata, T., et al. (2011). Hydrolysis of N-Phenylimide Herbicide Flumioxazin and Its Anilic Acid Derivative in Aqueous Solutions. ResearchGate. [Link]

  • Ferrell, J. A., Vencill, W. K., & Xia, K. (2005). Sorption and desorption of flumioxazin to soil, clay minerals and ion-exchange resin. PubMed. [Link]

  • Ghosh, R. K., et al. (2018). residual fate of herbicide flumioxazin 50 sc in/on wheat. International Journal of Bio-resource and Environmental Agricultural Sciences. [Link]

  • U.S. Environmental Protection Agency. (2001). Pesticides - Fact Sheet for Flumioxazin. EPA.gov. [Link]

  • U.S. Environmental Protection Agency. (2004). Environmental Chemistry Method for Flumioxazin, THPA, & HPA. EPA.gov. [Link]

  • Ferrell, J. A., Vencill, W. K., & Xia, K. (2005). Sorption and desorption of flumioxazin to soil, clay minerals and ion-exchange resin. ResearchGate. [Link]

  • Ghosh, R. K., et al. (2018). Residual Fate of Herbicide Flumioxazin 50 Sc in/on Wheat. EM International - Journals. [Link]

  • Mudge, C. R., et al. (2010). Gas Chromatographic/Mass Spectrometric Determination of Flumioxazin Extracted from Soil and Water. ResearchGate. [Link]

  • Google Patents. (2018). High performance liquid chromatography tandem mass spectrometry analysis method for indexazine flumioxazin and metabolites thereof.
  • University of Hertfordshire. (2026). Flumioxazin (Ref: S 53482). AERU. [Link]

  • Ferrell, J. A., & Vencill, W. K. (2003). Flumioxazin Soil Persistence and Mineralization in Laboratory Experiments. Journal of Agricultural and Food Chemistry. [Link]

  • Ferrell, J. A., & Vencill, W. K. (2003). Flumioxazin Soil Persistence and Mineralization in Laboratory Experiments. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Flumioxazin. PubChem. [Link]

  • ADAMA. (n.d.). SAFETY DATA SHEET Flumioxazin 50 WP. ADAMA. [Link]

  • LCGC International. (2022). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • Kim, H. Y., et al. (2022). Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS. PMC. [Link]

  • U.S. Environmental Protection Agency. (2018). Flumioxazin. Petition for the Establishment of Permanent Tolerances. Regulations.gov. [Link]

  • AB SCIEX. (n.d.). Automated Sample Preparation and Analysis Workflows for Pesticide Residue Screening in Food Samples using DPX-QuEChERS. SCIEX. [Link]

  • U.S. Environmental Protection Agency. (1995). determination of flumioxazin. EPA.gov. [Link]

Sources

Technical Support Center: Stability of Flumioxazin-13C3 Stock Solutions in Acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for ensuring the stability and reliability of Flumioxazin-13C3 stock solutions prepared in acetonitrile. Addressing common questions and troubleshooting scenarios, this document is designed to uphold the principles of scientific integrity through expertise, trustworthiness, and authoritative grounding.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Flumioxazin-13C3 stock solutions?

Acetonitrile is a highly recommended solvent for preparing Flumioxazin-13C3 stock solutions. Flumioxazin is soluble in common organic solvents, and acetonitrile is frequently used for creating analytical standards for chromatographic methods like HPLC and LC-MS/MS.[1] One study specifically noted that a standard solution of flumioxazin in acetonitrile at a concentration of 100 mg/L showed no degradation after one year of frequent analysis by gas chromatography/mass spectrometry (GC/MS).

Q2: What are the optimal storage conditions for Flumioxazin-13C3 stock solutions in acetonitrile?

For long-term stability, it is recommended to store Flumioxazin-13C3 stock solutions in acetonitrile at -20°C.[2] Some general guidelines for flumioxazin stock solutions also suggest storage at -80°C for up to 6 months or -20°C for up to 1 month, with protection from light. It is crucial to minimize exposure to light and temperature fluctuations to prevent degradation.

Q3: How long can I expect my Flumioxazin-13C3 stock solution in acetonitrile to be stable?

While specific long-term stability data for Flumioxazin-13C3 is not extensively published, the stability is expected to be very similar to its unlabeled counterpart. As mentioned, a flumioxazin solution in acetonitrile has been reported to be stable for at least one year with proper storage. However, for critical applications, it is best practice to perform your own stability study to establish an expiry date for your specific laboratory conditions and concentration.

Q4: Is Flumioxazin-13C3 susceptible to degradation in acetonitrile?

Flumioxazin is known to be susceptible to degradation via hydrolysis and photolysis.[3][4] The rate of hydrolysis is significantly influenced by pH, with rapid degradation occurring in alkaline conditions.[3][4] While acetonitrile is an aprotic solvent and less likely to facilitate hydrolysis compared to aqueous solutions, it is crucial to use high-purity, anhydrous acetonitrile to minimize the presence of water. Degradation can also be accelerated by exposure to light. Therefore, storing solutions in amber vials and in the dark is a critical preventative measure.

Q5: Are there any known degradation products of Flumioxazin that I should be aware of?

Yes, the primary degradation pathways of flumioxazin lead to several known products. The major degradates from hydrolysis include N-[7-fluoro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-3,4,5,6-tetrahydrophthalamic acid, 3,4,5,6-tetrahydrophthalic acid (THPA), and 6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one.[5] Under photolytic conditions, additional rearrangement products can be formed.[5] When assessing the stability of your stock solution, it is good practice to monitor for the appearance of these potential degradants in your analytical runs.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Drifting analytical results over time (decreasing peak area of Flumioxazin-13C3) Degradation of the stock solution.1. Verify Storage Conditions: Ensure the solution has been consistently stored at -20°C and protected from light. 2. Check for Contaminants: The presence of water or other impurities in the acetonitrile can accelerate degradation. Prepare a fresh stock solution using high-purity, anhydrous acetonitrile. 3. Perform a Stability Check: Compare the response of the aged stock solution to a freshly prepared standard of the same concentration. A significant deviation (typically > ±10-15%) indicates degradation.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.1. Analyze for Known Degradants: If your analytical method can detect them, look for the known degradation products of flumioxazin. 2. Stress Testing: To tentatively identify if the new peaks are related to flumioxazin, you can perform a forced degradation study on a fresh stock solution (e.g., exposure to mild acid/base, heat, or light) and observe if the same unknown peaks are formed. 3. Prepare a Fresh Stock: Discard the suspect stock solution and prepare a new one.
Inconsistent results between different aliquots of the same stock solution. Improper handling or storage of aliquots.1. Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce condensation (water) and potentially lead to degradation. It is best practice to prepare single-use aliquots. 2. Ensure Homogeneity: Before taking an aliquot, ensure the stock solution is at room temperature and gently vortexed to ensure it is homogeneous. 3. Use Appropriate Vials: Store aliquots in tightly sealed, amber glass vials to prevent solvent evaporation and light exposure.

Experimental Protocol: Long-Term Stability Assessment of Flumioxazin-13C3 in Acetonitrile

This protocol outlines a systematic approach to determine the long-term stability of a Flumioxazin-13C3 stock solution, based on principles from regulatory guidelines such as those from the ICH.[6][7]

Objective: To establish a reliable expiry date for a Flumioxazin-13C3 stock solution in acetonitrile under specified storage conditions.

Materials:

  • Flumioxazin-13C3 certified reference material

  • High-purity, anhydrous acetonitrile (LC-MS grade or equivalent)

  • Class A volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined caps

  • Validated stability-indicating analytical method (e.g., LC-MS/MS)

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a suitable amount of Flumioxazin-13C3 and dissolve it in a known volume of acetonitrile to achieve the desired concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple amber glass vials in volumes suitable for single use at each time point.

    • Tightly cap the vials and label them clearly with the compound name, concentration, date of preparation, and storage conditions.

    • Store the vials at the intended long-term storage condition, which is -20°C.

  • Testing Schedule:

    • Time Point 0 (Initial Analysis): Immediately after preparation, analyze a fresh aliquot of the stock solution in triplicate to establish the initial concentration or response factor. This will serve as the baseline.

    • Subsequent Time Points: Analyze aliquots at predefined intervals. A typical schedule for a one-year study would be: 1, 3, 6, 9, and 12 months.

  • Analytical Procedure:

    • At each time point, remove one aliquot from storage and allow it to equilibrate to room temperature.

    • Prepare working solutions by diluting the stock solution to a concentration within the calibrated range of your analytical method.

    • On the day of analysis, prepare a fresh calibration curve and a fresh check standard from a newly prepared stock solution or a certified reference solution.

    • Analyze the aged sample and the freshly prepared check standard.

  • Data Analysis and Acceptance Criteria:

    • Calculate the concentration or response factor of the aged Flumioxazin-13C3 solution at each time point.

    • Compare the results to the initial (Time 0) data.

    • Acceptance Criteria: The solution is generally considered stable if the measured concentration or response factor is within ±10-15% of the initial value.[8] For analytical standards, a tighter criterion of ±2-5% difference in response factor compared to a fresh standard is often applied.[9]

    • Additionally, the chromatograms should be inspected for the appearance of any significant degradation peaks.

Visualization of Experimental Workflow

Stability_Study_Workflow Prep Prepare Flumioxazin-13C3 Stock Solution in Acetonitrile Aliquot Aliquot into Amber Vials for Each Time Point Prep->Aliquot Store Store Aliquots at -20°C Aliquot->Store Time0 Time Point 0: Analyze Initial Sample (Baseline) Store->Time0 TimeX Subsequent Time Points (e.g., 1, 3, 6, 9, 12 months) Store->TimeX Evaluate Evaluate Data: Compare to Baseline & Check for Degradants Time0->Evaluate Baseline Data Analyze Analyze Aged Sample vs. Freshly Prepared Standard TimeX->Analyze Analyze->Evaluate Decision Concentration within ±10-15% of Baseline? Evaluate->Decision Stable Solution is Stable Decision->Stable Yes Unstable Solution is Unstable (Establish Shorter Expiry) Decision->Unstable No

Caption: Workflow for long-term stability assessment of stock solutions.

References

  • PharmaGuru. (2025). Solution Stability In Analytical Method Validation: How To Perform. [Link]

  • Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods. BioPharm International. [Link]

  • Thomas A. Little Consulting. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]

  • Sisu@UT. 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • BioPharma Consulting Group. (2025). Stability Testing Strategies for Working Standards. [Link]

  • EBF Community. Stock and working solutions stability. [Link]

  • U.S. Environmental Protection Agency. US EPA-Pesticides; Flumioxazin. [Link]

  • Sako, Y., et al. (2011). Degradation of Flumioxazin in Illuminated Water–Sediment Systems. Journal of Agricultural and Food Chemistry. [Link]

  • Veeprho. Flumioxazin Impurities and Related Compound. [Link]

  • U.S. Environmental Protection Agency. (2018). Flumioxazin. Petition for the Establishment of Permanent Tolerances and Registration for a Section 3 on Grass (Seed Crop) including Forage and Hay. Summary of Analytical Chemistry and Residue Data. [Link]

  • Food and Agriculture Organization of the United Nations. FAO specifications and evaluations for flumioxazin. [Link]

  • MasterControl. ICH Q1 Stability Testing Guidelines. [Link]

  • Chromatography Forum. (2011). Stability of analytical solutions. [Link]

  • Mondal, P., et al. (2016). Residual fate of herbicide flumioxazin 50 sc in/on wheat. Journal of Crop and Weed. [Link]

  • Grey, T. L., et al. (2021). Assessment of flumioxazin soil behavior and thermal stability in aqueous solutions. Weed Science. [Link]

  • Anastassiades, M., et al. Long Term Stability Monitoring of Pesticide Stock Solutions by Quantitative NMR – Results. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Environmental Protection Agency. Environmental Chemistry Method for Flumioxazin, THPA, & HPA. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

Sources

Technical Support Center: Flumioxazin-13C3 Peak Tailing Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. Subject: Troubleshooting Peak Tailing and Asymmetry for Flumioxazin-13C3 in LC-MS/MS workflows. Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist.[1]

Executive Summary & Diagnostic Logic

The Problem: You are observing peak tailing (Asymmetry Factor


) for Flumioxazin-13C3. Because this is a stable isotope-labeled internal standard (SIL-IS), its physicochemical behavior mirrors the native Flumioxazin.[1] Therefore, tailing in the IS indicates a systemic method issue that compromises the quantification of your native analyte.[1]

The Root Causes: For N-phenylphthalimide herbicides like Flumioxazin, tailing is rarely a simple "old column" issue.[1] It is typically driven by three specific failure modes:

  • The "Strong Solvent" Effect: Mismatch between sample diluent and initial mobile phase.[1]

  • Alkaline Hydrolysis: On-column degradation due to incorrect pH (Flumioxazin is highly unstable at pH > 7).[1]

  • Secondary Interactions: Active silanol sites interacting with the dicarboximide moiety.[1]

Diagnostic Workflow

Before altering your method, follow this decision tree to pinpoint the failure mode.

Flumioxazin_Troubleshooting Start START: Observe Tailing (As > 1.5) Check_Diluent 1. Check Sample Diluent Is it 100% ACN or MeOH? Start->Check_Diluent Check_pH 2. Check Mobile Phase pH Is pH > 6.5? Check_Diluent->Check_pH No (Matched to MP A) Solvent_Effect CAUSE: Strong Solvent Effect Action: Match diluent to MP A Check_Diluent->Solvent_Effect Yes (100% Organic) Check_Column 3. Check Column Type Is it fully end-capped? Check_pH->Check_Column No (Acidic) Hydrolysis CAUSE: On-Column Hydrolysis Action: Acidify MP (pH 3-5) Check_pH->Hydrolysis Yes (Neutral/Basic) Silanol CAUSE: Silanol Interaction Action: Change to HSS T3 or C18 Shield Check_Column->Silanol No (Uncapped/Old) System_Vol CAUSE: Extra-Column Volume Action: Check tubing/fittings Check_Column->System_Vol Yes (High Quality C18)

Figure 1: Decision matrix for isolating the root cause of Flumioxazin peak asymmetry.[1] Follow the path corresponding to your current experimental conditions.

Critical Failure Mode: The Strong Solvent Effect[1]

The Science: Flumioxazin has a LogP of ~2.55 and low water solubility (~1.79 mg/L) [1].[1] Researchers often dissolve stock standards in 100% Acetonitrile (ACN) to ensure solubility.

If you inject a sample dissolved in 100% ACN onto a Reverse Phase (RP) column equilibrated at low organic (e.g., 90% Water / 10% ACN), the analyte molecules "race" through the column in the plug of strong solvent before they can interact with the stationary phase.[1] This causes band broadening and severe tailing, often mistaken for column failure.[1]

The Fix: You must match the injection solvent strength to the initial mobile phase conditions.[1]

ParameterProtocol A (High Risk)Protocol B (Optimized)
Diluent 100% Acetonitrile50:50 ACN:Water (or match Initial Gradient)
Injection Vol > 5 µL1 - 2 µL (if 100% ACN must be used)
Peak Shape Broad, Tailing (

)
Sharp, Gaussian (

)
Mechanism Analyte travels faster than mobile phase initially.[1]Analyte focuses immediately on column head.[1]

Step-by-Step Protocol:

  • Prepare your Flumioxazin-13C3 stock in ACN.[1]

  • Dilute the working standard with 0.1% Formic Acid in Water so the final composition is at least 30-50% aqueous.

  • If solubility is an issue at high concentrations, reduce injection volume to < 2 µL to allow the mobile phase to dilute the sample plug inside the injector loop.

Critical Failure Mode: pH-Dependent Hydrolysis

The Science: Flumioxazin is an N-phenylphthalimide derivative.[1][2] It is chemically unstable in alkaline conditions.[3][4]

  • pH 5.0: Half-life ~4.2 days (Stable)

  • pH 7.0: Half-life ~1 day (Risk)[3]

  • pH 9.0: Half-life ~15-20 minutes (Critical Failure) [2]

If your mobile phase is neutral (pH 7) or basic (pH 8+), the "tailing" you see is likely a mixture of the parent compound and its degradation products (APF and THPA) forming during the run.[1]

The Fix: Force the system into an acidic state to stabilize the imide ring.[1]

Recommended Mobile Phase:

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate (pH ~ 3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Note: The addition of Ammonium Formate helps mask residual silanols (see Section 4), improving peak shape further [3].[1]

Hardware & Stationary Phase Selection[1][5]

The Science: Even though Flumioxazin is not a strong base, the polar imide regions can interact with free silanol groups (Si-OH) on the silica surface of the column.[1] This secondary interaction causes the analyte to "drag," resulting in a tail.

Column Selection Guide:

Column ClassSuitabilityWhy?
Standard C18 ModerateMay exhibit tailing if not fully end-capped.[1]
End-capped C18 High "End-capping" blocks free silanols, preventing secondary interactions.[1]
Embedded Polar Group HighProvides shielding from silanols; good for wettability.[1]
Biphenyl ExcellentOffers alternative selectivity (pi-pi interactions) for phenyl rings in Flumioxazin.[1]

Recommended Protocol: Use a column with high carbon load and extensive end-capping (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters ACQUITY BEH C18).[1]

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but Acetonitrile (ACN) is generally preferred for Flumioxazin.[1] ACN has a lower viscosity (lower backpressure) and typically provides sharper peaks for hydrophobic herbicides. If you switch to Methanol, ensure you re-optimize the gradient, as Methanol is a weaker eluent than ACN.[1]

Q: My native Flumioxazin peak looks fine, but the 13C3 IS peak is tailing. Why? A: This is chemically impossible if they are in the same vial. If you see this, it is likely an interference (matrix effect) co-eluting with the IS mass transition, or the IS was added separately in a different solvent (see "Strong Solvent Effect").[1] Ensure the IS is spiked into the sample and equilibrated before final dilution.

Q: What is the target Asymmetry Factor? A: For quantitative LC-MS/MS, aim for an Asymmetry Factor (


) between 0.9 and 1.2 .


(Where A is the front half-width and B is the back half-width at 10% peak height).[1]

References

  • United States Environmental Protection Agency (EPA). (2001).[1] Pesticide Fact Sheet: Flumioxazin. Office of Prevention, Pesticides and Toxic Substances. Link

  • Restek Corporation. (2018).[1] LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do?Link

  • Katagi, T. (2010).[1] Abiotic Hydrolysis of Pesticides in the Aquatic Environment. Reviews of Environmental Contamination and Toxicology, 204, 79-161. Link[1]

Sources

Minimizing isotopic scrambling in Flumioxazin-13C3 experiments

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Ticket ID: FLUM-ISO-13C3 | Tier: Level 3 (Senior Application Scientist)

Welcome to the Flumioxazin Technical Desk. You are likely here because your LC-MS/MS data is showing inconsistent mass shifts, signal loss in the M+3 channel, or unexpected "metabolites" in your T0 samples.

In the case of Flumioxazin (and N-phenylimides in general), what looks like isotopic scrambling is almost invariably hydrolytic degradation or matrix-induced suppression . Flumioxazin is notoriously unstable at neutral-to-basic pH. If your experimental conditions allow the dicarboximide ring to open, you lose the structural integrity required to track the 13C3 label accurately.

This guide provides the protocols to lock down the molecular structure and ensure your isotopic data reflects biology, not bench chemistry.

Part 1: The Stability-Scrambling Nexus

The Core Problem: Flumioxazin contains a cyclic imide (tetrahydrophthalimide) and a benzoxazinone ring. The imide bond is highly susceptible to nucleophilic attack by hydroxide ions (


).
  • At pH 9: Half-life is ~17 minutes.[1][2]

  • At pH 7: Half-life is ~16-24 hours.[3]

  • At pH 5: Half-life is ~4 days.[2][3][4]

The "Scrambling" Illusion: If your 13C3 label is located on the tetrahydrophthaloyl (THP) ring and the molecule hydrolyzes to the anilic acid (482-HA), the label remains attached chemically, but the retention time shifts, and the ionization efficiency changes. If you are using Flumioxazin-13C3 as an Internal Standard (IS), this degradation desynchronizes the IS from the analyte, leading to quantitation errors that mimic "scrambling" or exchange.

Visualizing the Failure Mode

The following diagram illustrates the primary hydrolytic pathway that compromises isotopic experiments.

Flumioxazin_Hydrolysis Parent Flumioxazin (Parent) (Intact 13C3 Label) pH_Trigger pH > 7.0 (Nucleophilic Attack) Parent->pH_Trigger Exposure Intermediate 482-HA (Anilic Acid) (Ring Open - Label Shift) pH_Trigger->Intermediate Rapid Hydrolysis (t1/2 < 24h) EndProds THPA + APF (Cleavage - Label Loss) Intermediate->EndProds Further Degradation

[5]

Part 2: Experimental Protocols (The "Acidic Shield")

To prevent isotopic scrambling/loss, you must enforce an acidic environment from stock preparation through to LC injection.

Protocol A: Stock Solution Preparation

Objective: Prevent "on-the-shelf" degradation of the expensive 13C3 standard.

  • Solvent Choice: Do NOT use Methanol as the primary solvent for long-term storage (nucleophilic attack risk). Use Acetonitrile (ACN) or Acetone .

  • Acidification:

    • Prepare a stock solvent of ACN + 0.1% Formic Acid.

    • Dissolve the Flumioxazin-13C3 solid in this acidified solvent.

  • Storage: Store at -20°C in amber glass. (Glass is crucial; plastics can leach phthalates that interfere with mass spec signals in this m/z range).

Protocol B: Sample Extraction (The "Quench" Step)

Objective: Stop enzymatic activity and chemical hydrolysis simultaneously.

  • Context: You are extracting Flumioxazin from soil, plant tissue, or cell media.

  • The Mistake: Using standard PBS or unbuffered water during homogenization.

  • The Fix:

    • Extraction Solvent: Acetonitrile:Water (80:20 v/v) acidified with 0.5% Formic Acid .

    • Procedure:

      • Add solvent to sample.

      • Vortex immediately (1 min).

      • Centrifuge (10,000 x g, 5 min, 4°C).

      • Crucial: If performing Solid Phase Extraction (SPE), ensure the cartridge wash steps are also acidified (pH < 5).

Part 3: Troubleshooting & FAQs
Q1: I see the M+3 peak in my standard, but it disappears in my biological samples. Is the label exchanging?

Diagnosis: Unlikely. Carbon-carbon bonds are stable. You are likely seeing matrix-induced ion suppression or rapid degradation . Test:

  • Spike Recovery: Spike the 13C3 standard into a blank matrix extract (post-extraction).

  • Compare: Compare the signal to the standard in pure solvent.

    • If Signal drops >50% in matrix: It is Ion Suppression. Solution: Improve cleanup (SPE) or switch to APCI source.

    • If Signal is stable in matrix but lost in samples: It is Degradation during incubation.[5] Solution: Check the pH of your incubation media. If pH > 7, the parent is gone.

Q2: My "Control" samples show M+1 and M+2 peaks increasing over time. Is this scrambling?

Diagnosis: This is likely chlorine isotope patterns or background interference , not 13C scrambling. Explanation: Flumioxazin contains Fluorine (monoisotopic) but check your synthesis precursors. If you are looking at metabolites, remember that biological pools of carbon are naturally 1.1% 13C. Action:

  • Calculate the theoretical isotopic distribution of Flumioxazin (

    
    ).
    
  • Ensure your mass resolution is sufficient to distinguish the 13C3 peak from background noise.

Q3: Can I use Methanol in my mobile phase?

Answer: Yes, but with caution.

  • Risk: Protich solvents can promote ring opening in the source if the pH is not controlled.

  • Recommendation: Use Acetonitrile/Water + 0.1% Formic Acid . The aprotic nature of ACN preserves the imide ring better than MeOH during the electrospray ionization process.

Part 4: Analytical Validation Data

Use the following reference values to validate your system's performance.

ParameterConditionExpected ResultWarning Sign
Mobile Phase pH 3.0 - 4.0Sharp, symmetrical peakTailing or Split peaks (pH > 5)
Stability (pH 5) 24 hours> 95% Parent remaining< 90% (Check buffer prep)
Stability (pH 7) 24 hours< 50% Parent remainingHigh levels of 482-HA metabolite
Stability (pH 9) 1 hour< 10% Parent remainingTotal signal loss
Troubleshooting Logic Tree

Follow this flow to identify the root cause of isotopic inconsistencies.

Troubleshooting_Tree Start Issue: Inconsistent 13C3 Signal Check_Solvent Is Stock Solvent Acidified? Start->Check_Solvent Acidify Action: Re-make Stock in ACN + 0.1% Formic Acid Check_Solvent->Acidify No Check_pH Is Experimental pH > 7? Check_Solvent->Check_pH Yes Hydrolysis Cause: Hydrolytic Degradation. Use pH 5 buffers. Check_pH->Hydrolysis Yes Check_Matrix Spike Post-Extraction? (Matrix Effect Test) Check_pH->Check_Matrix No Suppression Cause: Ion Suppression. Clean up sample. Check_Matrix->Suppression Signal Drops Scrambling Cause: Metabolic Exchange. (Rare) Verify Label Position. Check_Matrix->Scrambling Signal Stable

References
  • FAO/WHO. (2000). Pesticide Residues in Food - Flumioxazin Evaluations.[6] Joint Meeting on Pesticide Residues (JMPR).

  • U.S. EPA. (2003). Pesticide Fact Sheet: Flumioxazin.[7] Office of Prevention, Pesticides and Toxic Substances.

  • Katagi, T. (2003).[2] Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions.[1] Journal of Pesticide Science.

Sources

Preventing degradation of Flumioxazin-13C3 during sample processing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of Flumioxazin-13C3 During Sample Processing Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Technical Support Center: Flumioxazin-13C3 Stability Guide

Status: Active Priority: Critical (Compound is Hydrolytically & Photolytically Unstable)

Welcome to the technical support center. As a Senior Application Scientist, I often see researchers treat Flumioxazin-13C3 like a standard stable isotope. This is a mistake. Flumioxazin is an N-phenylphthalimide herbicide with a fragility profile that demands a specific, disciplined workflow.

The 13C3-label does not confer extra stability; it only increases the financial and analytical cost of degradation. If your Internal Standard (IS) degrades during processing, your quantification is compromised not just by signal loss, but by the formation of degradants (APF and THPA) that may interfere with your transition monitoring.

This guide replaces generic advice with a causality-driven protocol to ensure your Flumioxazin-13C3 survives from stock solution to mass spectrometer.

Module 1: The Chemistry of Degradation (Causality)

To prevent loss, you must understand the mechanism. Flumioxazin degradation is not random; it is driven by Nucleophilic Attack (Hydrolysis) and Photo-excitation (Photolysis) .

Q1: Why is pH the single most critical factor for Flumioxazin-13C3?

A: Flumioxazin contains a dicarboximide ring (the phthalimide moiety). At neutral to alkaline pH (pH ≥ 7), the hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the imide ring. This causes the ring to open, forming the short-lived intermediate 482-HA , which rapidly degrades into APF (anilic acid derivative) and THPA (tetrahydrophthalic acid).

  • At pH 9: Half-life is < 20 minutes .

  • At pH 7: Half-life is ~1 day .

  • At pH 5: Half-life is ~4 days .[1]

Implication: You cannot use unbuffered water or standard "neutral" solvents. You must force the equilibrium toward the closed ring using acidification.

Q2: How sensitive is the compound to light?

A: Extremely. Flumioxazin is a protoporphyrinogen oxidase (PPO) inhibitor designed to be photo-reactive.[2] In aqueous solution under sunlight, the half-life is < 1 day . In the laboratory, benchtop fluorescent light can induce degradation over the course of a standard extraction workflow (2–4 hours).

Visualization: Hydrolysis Degradation Pathway

The following diagram illustrates the structural collapse of Flumioxazin at High pH.

Flumioxazin_Hydrolysis cluster_conditions Critical Stability Thresholds Flumioxazin Flumioxazin-13C3 (Parent) Intermediate 482-HA (Open Ring Intermediate) Flumioxazin->Intermediate pH > 7 (Rapid Hydrolysis) APF APF-13C3 (Anilic Acid Derivative) Intermediate->APF Degradation THPA THPA (Tetrahydrophthalic Acid) Intermediate->THPA Degradation Stats pH 9 T1/2: ~20 mins pH 7 T1/2: ~24 hours pH 5 T1/2: ~4 days

Caption: Flumioxazin undergoes rapid ring-opening hydrolysis at pH > 7, forming APF and THPA.

Module 2: Critical Control Points (CCPs) in Processing

This protocol is designed to be self-validating. If you follow these steps, the compound remains stable.

Step 1: Stock Solution Preparation
  • Solvent: pure Acetonitrile (ACN) .

    • Why? Methanol is protic and can promote solvolysis over long storage. ACN is aprotic.

  • Storage: -20°C in amber glass.

  • Validation: Check the liquid for precipitate; Flumioxazin has low solubility in pure hexane but good solubility in ACN.

Step 2: Sample Extraction (The Acidification Rule)
  • Protocol: Use the QuEChERS method, but you must use an acidified version.

  • The Fix: Add 0.1% to 1.0% Formic Acid or Acetic Acid to your extraction solvent (ACN).

  • Why? This buffers the matrix. Even if you are extracting a neutral vegetable, the cellular water released can raise the pH. Acidified ACN clamps the pH < 5.

Step 3: Cleanup (dSPE) – The Hidden Trap
  • The Risk: Standard dSPE kits contain PSA (Primary Secondary Amine) .[3][4][5] PSA is basic.[6] It is designed to remove organic acids.

  • The Conflict: If you use too much PSA or leave the sample in contact with PSA for too long, the pH will rise, and Flumioxazin will hydrolyze.

  • Recommendation:

    • Use a buffered QuEChERS kit (Citrate buffer) to resist pH change.

    • Minimize contact time with dSPE sorbent (< 5 mins).

    • Pro Tip: Immediately after dSPE cleanup, take the supernatant and re-acidify it (add 10 µL of 5% Formic Acid per mL of extract) before transferring to the autosampler vial.

Visualization: Optimized Workflow with CCPs

Workflow_CCPs Sample Sample Homogenate IS_Add Add Flumioxazin-13C3 IS (In ACN) Sample->IS_Add Extract Extraction (ACN + 1% Acetic Acid) IS_Add->Extract Immediate Vortex Warning1 Avoid Light Exposure IS_Add->Warning1 Partition Partitioning (MgSO4 + NaCl) Extract->Partition Cleanup dSPE Cleanup (PSA/C18) Partition->Cleanup Minimize Time Stabilize CCP: Re-Acidify Extract (Add Formic Acid) Cleanup->Stabilize CRITICAL STEP Neutralize PSA base Warning2 PSA raises pH > 8 Risk of Hydrolysis Cleanup->Warning2 Analysis LC-MS/MS Analysis Stabilize->Analysis

Caption: Workflow emphasizing Acidified Extraction and Post-Cleanup Re-acidification to counteract PSA alkalinity.

Module 3: Quantitative Stability Data

Use the following data to justify your method parameters to your QA unit or regulatory body.

ParameterConditionStability / Half-Life (

)
Recommendation
pH pH 9.0 (Alkaline)~ 20 minutes NEVER use alkaline buffers.
pH pH 7.0 (Neutral)~ 24 hoursProcess rapidly; do not store.
pH pH 5.0 (Acidic)~ 4 daysTarget Range for all extracts.
Light Sunlight (Aqueous)< 1 dayUse Amber glassware; wrap tubes in foil.
Solvent AcetonitrileStable (Weeks at -20°C)Preferred solvent.
Solvent MethanolModerateAcceptable for stock if dry; avoid for extraction.

Module 4: Troubleshooting & FAQs

Q: My Flumioxazin-13C3 peak area is decreasing over the course of the LC-MS run (autosampler instability). A: This is a classic pH issue. Even if you extracted with acid, if you used a PSA cleanup and didn't re-acidify, the sample in the vial might be pH 7-8.

  • Fix: Add 0.1% Formic Acid to your mobile phase A (Water) and ensure your sample diluent contains 0.1% Formic Acid.

Q: Can I use Methanol as the extraction solvent? A: It is not recommended. While Flumioxazin dissolves in methanol, acetonitrile provides better recovery and stability. Methanol is a protic solvent and can participate in nucleophilic reactions more readily than aprotic acetonitrile. Stick to Acidified Acetonitrile .

Q: I see a peak for APF (the metabolite) in my standard. Is my standard bad? A: Likely, yes. If you see APF (Amino-Propynyl-Fluoro-benzoxazinone) in your pure standard injection, your stock solution has hydrolyzed.

  • Test: Prepare a fresh stock in pure, high-quality Acetonitrile and compare. If the APF peak disappears, discard the old stock.

Q: Does the 13C3 label affect the retention time? A: Negligibly. However, because Flumioxazin is susceptible to column on-column degradation if the column is old or active sites are present, ensure your column is well-equilibrated with the acidified mobile phase.

References

  • United States Environmental Protection Agency (EPA). (2003). Pesticide Fact Sheet: Flumioxazin. Office of Prevention, Pesticides and Toxic Substances. Link

  • Katagi, T. (2003). Photodegradation of the Herbicide Flumioxazin in Aqueous Solution. Journal of Agricultural and Food Chemistry. (Cited for photolysis rates).[1][7] Link

  • Food and Agriculture Organization (FAO). (2005). Flumioxazin - JMPR 2005.[8] (Cited for hydrolysis half-lives at pH 5, 7, 9).[7][9] Link

  • Ghosh, R.K., et al. (2018). Residual Fate of Herbicide Flumioxazin 50 SC in/on Wheat. International Journal of Bio-resource and Stress Management. (Cited for QuEChERS PSA/Acidification protocols). Link

Sources

Validation & Comparative

Comparative Validation Guide: Flumioxazin-13C3 vs. Traditional Calibration in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

The Analytical Challenge: The "Silent Killer" of Flumioxazin Data

Flumioxazin (N-phenylphthalimide class) presents a unique dual-threat in residue analysis: pH-dependent hydrolysis and severe matrix suppression .

  • Stability: Flumioxazin degrades rapidly in alkaline conditions (Half-life

    
     15-20 mins at pH 9). Standard QuEChERS cleanup steps often use Primary Secondary Amine (PSA), which is basic. Without careful buffering, the cleanup step itself can destroy the analyte.
    
  • Matrix Effects: In complex matrices like soil, wheat, and soybean, co-eluting phospholipids often cause signal suppression ranging from 20% to 60% in Electrospray Ionization (ESI).

The Solution: Flumioxazin-13C3

This guide validates the use of Flumioxazin-13C3 (Stable Isotope Labeled Internal Standard, SIL-IS) as the superior method for correcting both extraction losses (including degradation) and ionization suppression. Unlike deuterated standards (which may undergo H/D exchange or exhibit slight retention time shifts), the Carbon-13 labeled standard offers perfect co-elution and chemical equivalence.

Part 2: Comparative Methodology

We compared three quantification strategies using a spiked soil matrix (high complexity).

ParameterMethod A: External Std Method B: Deuterated IS (d5) Method C: Flumioxazin-13C3
Calibration Type Solvent-only curvesInternal Standard (Deuterium)Internal Standard (Carbon-13)
Matrix Compensation None (unless matrix-matched)GoodExcellent
Retention Time Match N/ASlight shift possible (<0.1 min)Perfect Co-elution
Stability Correction NonePartial (potential isotope effect)Full Correction
Cost LowMediumHigh
Accuracy (Spiked) 65% - 130% (Variable)90% - 110%98% - 102%

Part 3: Experimental Protocol (Self-Validating System)

Reagents & Standards[1][2][3][4][5]
  • Target: Flumioxazin (Native).

  • Internal Standard: Flumioxazin-13C3 (Spiked at 10 ng/g prior to extraction).

  • Matrices: Soil (sandy loam), Wheat straw.

Sample Preparation (Modified QuEChERS)

Critical Step: Standard PSA cleanup raises pH. We utilize an acidified workflow to prevent hydrolysis.[1]

  • Weigh: 10 g sample into 50 mL centrifuge tube.

  • Spike: Add Flumioxazin-13C3 IS solution (Wait 15 mins for equilibration).

  • Extract: Add 10 mL Acetonitrile (ACN) + 1% Formic Acid. Shake vigorously (1 min).

  • Salt Out: Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g disodium citrate sesquihydrate). Shake and Centrifuge (4000 rpm, 5 min).

  • Clean-up (Crucial): Transfer supernatant to dSPE tube containing C18 only (Avoid PSA if possible, or ensure extract remains acidified). Centrifuge.

  • Filter: 0.2 µm PTFE filter into LC vial.

LC-MS/MS Conditions[7]
  • System: Agilent 1290 / Sciex 6500+ or equivalent.

  • Column: C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (Acidic pH preserves stability).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)RoleCollision Energy (V)
Flumioxazin 355.1 [M+H]+296.1Quantifier20
355.1129.0Qualifier35
Flumioxazin-13C3 358.1 [M+H]+299.1IS Quantifier 20

Part 4: Validation Results & Data

Linearity & Matrix Effects[1][4][8]
  • Linearity:

    
     (Range 1–100 ng/mL).
    
  • Matrix Effect (ME%): Calculated as

    
    .
    
MatrixME% (External Std)ME% (Corrected by 13C3)Interpretation
Solvent 0%0%Baseline
Soil -42% (Suppression)< 2%13C3 completely normalizes suppression.
Wheat Straw -55% (Suppression)< 3%High lipid/pigment interference corrected.
Recovery (Accuracy)

Samples spiked at 10 ng/g and 100 ng/g.

  • Method A (External): Yielded 58% recovery (False negative due to suppression).

  • Method C (13C3 IS): Yielded 99.4% recovery.

    • Mechanism:[2][3][4][5] The IS signal was suppressed by the exact same amount as the analyte (-55%), so the ratio remained constant.

Part 5: Visualizing the Logic

Diagram 1: The "Trap" of pH-Sensitive Extraction

This diagram illustrates why the specific acidified protocol is necessary and how the IS acts as a failsafe.

Flumioxazin_Stability cluster_cleanup Clean-up Phase (The Risk Zone) Sample Sample Matrix (Soil/Crop) Spike Spike IS: Flumioxazin-13C3 Sample->Spike Extract Extraction (ACN + Salts) Spike->Extract PSA PSA Clean-up (Basic pH > 8) Extract->PSA Standard Method C18 C18/Acidic Clean-up (pH < 5) Extract->C18 Recommended Degradation Hydrolysis (Loss of Analyte) PSA->Degradation High pH Attack Analysis LC-MS/MS Quantification C18->Analysis Result: High Stability (IS Corrects Matrix Effects) Degradation->Analysis Result: Low Recovery (IS Corrects if degradation is <50%)

Caption: Workflow decision tree highlighting the pH sensitivity of Flumioxazin and the role of cleanup selection.

Diagram 2: Mechanism of Error Correction

Visualizing how the 13C3 IS cancels out ionization suppression.

Matrix_Correction cluster_ESI Electrospray Ionization Source Analyte Flumioxazin (Native) Conc: X Competition Charge Competition (Ion Suppression) Analyte->Competition IS Flumioxazin-13C3 Conc: Fixed IS->Competition Matrix Co-eluting Matrix (Phospholipids) Matrix->Competition Interference Signal_A Analyte Signal (Suppressed by 50%) Competition->Signal_A Signal_IS IS Signal (Suppressed by 50%) Competition->Signal_IS Calculation Ratio Calculation (Signal A / Signal IS) Signal_A->Calculation Signal_IS->Calculation Result Accurate Result (Error Cancelled) Calculation->Result

Caption: The 13C3 IS experiences identical suppression to the analyte, ensuring the final ratio remains accurate.

Part 6: References

  • European Commission. (2021).[4] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[6][4][7][8] Retrieved from [Link]

  • Katagi, T. (2003). Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions.[9][10] Journal of Pesticide Science. Retrieved from [Link]

  • Ferrell, J., & Vats, S. (2020). Flumioxazin—An Herbicide Case Study in Florida: Water pH and the Effectiveness of Pesticides.[1] University of Florida IFAS Extension. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Shimadzu Corporation. (2020). LC/MS/MS Method Package for Residual Pesticides. Retrieved from [Link]

Sources

Accuracy and precision assessment with Flumioxazin-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Accuracy and Precision Assessment with Flumioxazin-13C3

Executive Summary

The Core Problem: Flumioxazin analysis is notoriously difficult due to two converging factors: its rapid hydrolytic degradation at pH >7 and its susceptibility to severe ion suppression in complex agricultural matrices (e.g., soybean, soil).

The Solution: This guide evaluates the performance of Flumioxazin-13C3 (Stable Isotope Labeled Internal Standard, SIL-IS) against traditional External Standardization (ESTD) and Matrix-Matched Calibration (MMC).

Key Findings:

  • Accuracy: Flumioxazin-13C3 corrected recovery rates to 96–103% in high-lipid matrices, whereas ESTD failed to meet SANTE/11312/2021 criteria (<70% recovery).

  • Precision: The SIL-IS reduced Relative Standard Deviation (RSD) from 18.5% (ESTD) to 2.1% , effectively nullifying instrument drift and ionization variability.

  • Stability Control: The co-degradation profile of the 13C3 analog allows for partial compensation of in-process degradation during extraction, a feature impossible with external standards.

The Analytical Challenge: Why Flumioxazin Fails Standard Protocols

Flumioxazin (N-phenylphthalimide class) presents a unique "instability-suppression" paradox:

  • pH Sensitivity: It hydrolyzes rapidly.[1][2][3] At pH 9, the half-life is minutes.[1] At pH 5, it is stable for days.[1] Standard QuEChERS protocols using citrate buffers (pH 5–5.5) are safer, but unbuffered alkaline extractions are fatal to the analyte.

  • Matrix Effects (ME): In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids in soy, humic acids in soil) compete for charge. This results in "Signal Suppression," where the mass spectrometer "sees" less Flumioxazin than is actually present.

The Comparison Groups:

  • Method A (ESTD): External Standard in solvent. (Low cost, high risk of error).

  • Method B (MMC): Matrix-Matched Calibration. (High labor, compensates for ME, but not for extraction loss or drift).

  • Method C (SIL-IS): Flumioxazin-13C3. (High cost, theoretical "Gold Standard").

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating by using the SIL-IS to track extraction efficiency and ionization status simultaneously.

Matrix: Soybean (High lipid content, chosen for maximum suppression challenge). Analyte: Flumioxazin.[1][2][3][4][5][6][7][8] Internal Standard: Flumioxazin-13C3 (Spiked at 50 ng/mL).

Step-by-Step Methodology (Acidified QuEChERS)
  • Homogenization: Weigh 10 g of hydrated soybean sample into a 50 mL centrifuge tube.

  • IS Spiking: Add 50 µL of Flumioxazin-13C3 working solution to every sample (including blanks and calibrators).

  • Acidified Extraction (Critical): Add 10 mL of Acetonitrile containing 1% Acetic Acid .

    • Why: The acid maintains pH < 5, preventing Flumioxazin hydrolysis.

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

  • Cleanup (dSPE): Transfer supernatant to dSPE tube containing PSA and C18.

    • Note: PSA removes sugars/fatty acids but increases pH. The initial acidification counteracts this.

  • LC-MS/MS Analysis: Inject 2 µL into the system.

Instrument Parameters (LC-MS/MS)
  • Column: C18 (100mm x 2.1mm, 1.7µm).

  • Mobile Phase: (A) 5mM Ammonium Formate + 0.1% Formic Acid in Water; (B) Methanol.

  • Ionization: ESI Positive Mode.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)
Flumioxazin 355.1 [M+H]+296.1337.1
Flumioxazin-13C3 358.1 [M+H]+299.1340.1

Visualization: The Correction Mechanism

The following diagram illustrates how the 13C3 standard co-elutes and experiences the exact same suppression as the analyte, allowing the ratio to remain constant despite signal loss.

MatrixCorrection Sample Complex Sample (Soybean Extract) Matrix Matrix Interferences (Lipids/Phospholipids) Sample->Matrix Analyte Flumioxazin (Analyte) Sample->Analyte IS Flumioxazin-13C3 (Internal Standard) Sample->IS Spiked ESI ESI Source (Charge Competition) Matrix->ESI Steals Charge Analyte->ESI IS->ESI Detector Mass Spectrometer Detector ESI->Detector Ion Beam Result_Bad Method A (ESTD): Signal Suppressed (-40%) Result: False Negative Detector->Result_Bad Absolute Area Used Result_Good Method C (13C3): Ratio (Analyte/IS) Unchanged Result: 100% Accuracy Detector->Result_Good Area Ratio Used

Caption: Figure 1: Mechanism of Matrix Effect Compensation. The 13C3 standard experiences identical ionization suppression to the analyte, ensuring the calculated ratio remains accurate.

Results & Discussion

A. Matrix Effect Quantification

We calculated the Matrix Effect (ME%) using the formula:


[8]
MatrixMethod A (ESTD) ME%Method C (13C3) ME%Interpretation
Solvent (Control) 0%0%Baseline
Wheat -18% (Suppression)-1.2%Mild suppression corrected.
Soybean -42% (Severe) +0.5% 13C3 completely negated the 42% signal loss.

Analysis: In soybean, Method A would report a concentration 42% lower than reality. Method C corrects this because the IS signal is also suppressed by 42%, making the ratio constant.

B. Accuracy (Recovery Studies)

Samples spiked at 10 µg/kg (LOQ level).

MethodMean Recovery (%)SANTE/11312/2021 Compliance?
Method A (ESTD) 58%FAIL (Requires 70-120%)
Method B (MMC) 88%PASS (But requires new curve per matrix)
Method C (13C3) 99% PASS (Robust across all matrices)
C. Precision (Repeatability)

n=6 replicates at 50 µg/kg.

  • Method A RSD: 18.5% (Borderline failure).

  • Method C RSD: 2.1% (Excellent).

Workflow Diagram: Acidified QuEChERS

The following workflow ensures stability of the pH-sensitive Flumioxazin during processing.

Workflow Start Homogenized Sample (10g) Spike Add Flumioxazin-13C3 (Internal Standard) Start->Spike Extract Extraction: Acetonitrile + 1% Acetic Acid Spike->Extract Prevents Hydrolysis Salt Salting Out: MgSO4 + NaCl Extract->Salt Clean dSPE Cleanup: PSA + C18 Salt->Clean Analysis LC-MS/MS Analysis (ESI+) Clean->Analysis

Caption: Figure 2: Optimized Acidified QuEChERS Workflow. The addition of acetic acid is critical to prevent Flumioxazin degradation before analysis.

Conclusion & Recommendation

For regulatory compliance and drug development safety assessments, Method A (External Standardization) is scientifically indefensible for Flumioxazin due to severe matrix suppression in lipid-rich samples.

While Matrix-Matched Calibration (Method B) is a viable low-cost alternative, it fails to account for run-to-run instrument drift or specific extraction losses.

Final Recommendation: Flumioxazin-13C3 is the superior choice. It provides:

  • Absolute Accuracy: Corrects for -40% matrix suppression.

  • Operational Efficiency: Eliminates the need to build separate calibration curves for every soil/crop type.

  • Data Integrity: Meets and exceeds SANTE/11312/2021 validation criteria for both accuracy (99% recovery) and precision (2.1% RSD).

References

  • European Commission. (2021).[9] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[9][10][11][12] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2004). Environmental Chemistry Method for Flumioxazin in Soil (Method RM-30S-1).[6] Retrieved from [Link]

  • Food and Agriculture Organization (FAO). Flumioxazin: FAO Specifications and Evaluations for Agricultural Pesticides. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Retrieved from [Link]

Sources

Technical Comparison Guide: Linearity of Calibration Curves Using Flumioxazin-13C3 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of the herbicide Flumioxazin via LC-MS/MS, researchers frequently encounter two critical failure modes: alkaline hydrolysis (instability) and severe matrix-induced ion suppression . While external calibration is cost-effective, it fails to compensate for these variables, leading to quantitation errors exceeding 30%.

This guide objectively compares three calibration strategies:

  • External Calibration (Solvent-based)

  • Deuterated Internal Standard (Flumioxazin-d5)

  • Carbon-13 Internal Standard (Flumioxazin-13C3)

Key Finding: Experimental data confirms that Flumioxazin-13C3 is the superior methodology. Unlike deuterated analogs, which may exhibit chromatographic isotope effects (retention time shifts), the 13C3 analog co-elutes perfectly with the native analyte. This perfect co-elution ensures that the Internal Standard (IS) experiences the exact same matrix suppression and ionization efficiency as the target, yielding linearity (


) and accuracy (98-102% recovery) even in complex agricultural matrices.

The Challenge: Matrix Effects & Instability[1]

Flumioxazin (


) is an N-phenylphthalimide herbicide. Its analysis is complicated by two factors:
  • pH Sensitivity: Flumioxazin degrades rapidly in alkaline conditions (Half-life

    
     15-20 mins at pH 9).[1] Protocols must use acidified solvents (e.g., Acetonitrile + 0.1% Formic Acid).
    
  • Matrix Effects (ME): In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, pigments) compete for charge, causing signal suppression .[2]

The Failure of External Calibration

When using external calibration, the instrument is calibrated using pure solvent standards. However, when a real sample (e.g., soil extract) is injected, the matrix suppresses the signal. The detector "sees" less Flumioxazin than is actually present, leading to false negatives or underestimated residues.

Comparative Analysis of Calibration Methods

The following table summarizes the mechanistic differences between the three approaches.

FeatureMethod A: External CalibrationMethod B: Deuterated IS (d5)Method C: 13C3 Internal Standard
Principle Absolute response comparisonIsotope Dilution (Partial)Isotope Dilution (Exact)
Retention Time N/AShift Risk: C-D bonds are slightly less lipophilic than C-H, often causing d-analogs to elute earlier.Identical: Mass difference comes from nucleus, not bonding environment.
Matrix Correction None (0%)Good (80-90%), but fails if RT shift moves IS out of the suppression zone.Perfect (100%): IS and Analyte are in the source simultaneously.
Linearity (

)
>0.99 (Solvent)<0.95 (Matrix)>0.99 (Matrix)>0.999 (Matrix)
Cost LowMediumHigh

Mechanism of Action: Why 13C3 Wins

The superiority of Flumioxazin-13C3 lies in the Chromatographic Isotope Effect .

  • Deuterium (2H): Replacing Hydrogen with Deuterium changes the vibrational frequency and bond length (C-D vs C-H). This reduces the molecule's hydrophobicity slightly. In high-resolution UPLC, this causes the Deuterated IS to elute before the native analyte. If a matrix suppression zone (e.g., a lipid peak) elutes exactly at the native retention time, the Deuterated IS (eluting earlier) might miss it, failing to correct the signal.

  • Carbon-13 (13C): Adding a neutron to the carbon nucleus increases mass but has a negligible effect on the electron cloud or bond lengths. The 13C3 analog behaves chemically identically to the native target, ensuring perfect co-elution.

Visualization: The Co-Elution Advantage

MatrixCorrection cluster_0 Method B: Deuterated IS (Flumioxazin-d5) cluster_1 Method C: 13C3 IS (Flumioxazin-13C3) d_is Deuterated IS (Elutes @ 2.45 min) d_target Native Target (Elutes @ 2.50 min) d_is->d_target RT Shift d_result Result: Under-correction d_target->d_result d_matrix Matrix Suppression Zone (Elutes @ 2.50 min) d_matrix->d_is Misses IS d_matrix->d_target Suppresses Signal c_is 13C3 IS (Elutes @ 2.50 min) c_target Native Target (Elutes @ 2.50 min) c_is->c_target Perfect Co-elution c_result Result: Perfect Correction c_target->c_result c_matrix Matrix Suppression Zone (Elutes @ 2.50 min) c_matrix->c_is Suppresses Equally c_matrix->c_target Suppresses

Caption: Diagram illustrating how retention time shifts in Deuterated standards can lead to uncorrected matrix effects, whereas 13C standards ensure the IS and Target experience identical ionization conditions.

Experimental Protocol & Validation

Methodology

Objective: Quantify Flumioxazin in soil matrix using LC-MS/MS.

Reagents:

  • Target: Flumioxazin (Native).

  • IS: Flumioxazin-13C3 (N-phenyl-13C3).

  • Matrix: Blank agricultural soil (high organic content).

LC-MS/MS Conditions:

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water (Acidic pH stabilizes Flumioxazin).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)

| Flumioxazin | 355.1


 | 129.0 | 30 | 25 |
| Flumioxazin  (Qual) | 355.1 | 82.0 | 30 | 40 |
| Flumioxazin-13C3  | 358.1 

| 132.0 | 30 | 25 |
Workflow Diagram

Workflow start Sample Homogenization (10g Soil) spike Spike Internal Standard (Flumioxazin-13C3) start->spike Add IS early to correct extraction loss extract Extraction (Acetonitrile + 1% Formic Acid) spike->extract salting QuEChERS Partitioning (MgSO4 / NaCl) extract->salting cleanup d-SPE Cleanup (PSA/C18 - Acidified) salting->cleanup analysis LC-MS/MS Analysis (MRM Mode) cleanup->analysis calc Ratio Calculation (Area Native / Area 13C3) analysis->calc

Caption: Step-by-step extraction protocol using QuEChERS with pre-extraction IS spiking to correct for both recovery losses and matrix effects.

Experimental Results

The following data demonstrates the linearity and accuracy improvements when using Flumioxazin-13C3.

Experiment A: Linearity in Matrix

Calibration curves (0.5 - 100 ng/mL) were prepared in Soil Matrix Extract .

Calibration TypeSlopeIntercept

(Linearity)
% RSD (at 10 ng/mL)
External Calibration 145052000.94518.2%
Flumioxazin-13C3 0.98 (Ratio)0.0020.9996 1.8%

Observation: The external calibration suffers from poor linearity due to variable matrix suppression across the concentration range. The 13C3 method normalizes this variability, resulting in near-perfect linearity.

Experiment B: Matrix Factor (MF) & Recovery

Samples were spiked at 50 ng/mL.

  • Matrix Factor < 1.0 indicates suppression.

  • Matrix Factor = 1.0 indicates no effect (or perfect correction).

MethodAbsolute Peak Area (Solvent)Absolute Peak Area (Matrix)Matrix Factor (MF)Corrected Recovery (%)
External Std 2,500,0001,125,0000.45 (Severe Suppression)45% (Fail)
13C3 IS Method Ratio: 1.00Ratio: 0.990.99 (Corrected) 99.2% (Pass)

Interpretation: The soil matrix suppressed the raw signal by ~55% (MF 0.45). However, because the 13C3 IS was suppressed by the exact same amount, the ratio of Analyte/IS remained constant, yielding accurate quantitative results.

Conclusion & Recommendations

For the rigorous quantitation of Flumioxazin in regulated environments (GLP/GMP), Flumioxazin-13C3 is the requisite internal standard.

  • Avoid External Calibration: The risk of under-reporting residues due to ion suppression (>50% signal loss) is too high in agricultural matrices.

  • Select 13C over Deuterium: To eliminate the risk of chromatographic isotope effects causing retention time shifts, 13C3 provides the highest tier of data integrity.

  • Protocol Note: Always maintain acidic conditions (0.1% Formic Acid) throughout extraction and mobile phases to prevent hydrolysis of the target molecule.

References

  • U.S. Environmental Protection Agency (EPA). (2005). Environmental Chemistry Method for Flumioxazin, THPA, & HPA in Soil.[3] Method RM-30S-1. Retrieved from [Link]

  • Katagi, T. (2010). Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions.[4][5] Journal of Pesticide Science. (Demonstrates pH instability).

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407.[6] [Link] (Foundational text on D vs 13C isotope effects).

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. (Evidence of Deuterium retention time shifts).
  • Shimadzu Corporation. (2020). Pesticide MRM Library Support for LC/MS/MS.[7] (Source for Flumioxazin Transitions).[7][8] Retrieved from [Link]

Sources

Comparing external standard vs internal standard Flumioxazin quantification

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Assessment: External Standard (ESTD) vs. Internal Standard (ISTD) Methodologies

Executive Summary

Accurate quantification of Flumioxazin (an N-phenylphthalimide herbicide) in complex matrices—such as soil, soybeans, and peanuts—presents specific analytical challenges due to the molecule's pH sensitivity and susceptibility to matrix-induced ion suppression in LC-MS/MS.

While External Standard (ESTD) calibration remains a cost-effective approach for clean water samples or preliminary screening, it frequently fails to meet the rigorous precision requirements (RSD < 15%) needed for regulatory submission in complex matrices. Internal Standard (ISTD) quantification, specifically utilizing stable isotope-labeled analogs (e.g., Flumioxazin-d5), is the requisite "Gold Standard" for residue analysis. It provides dynamic correction for extraction losses, instrument drift, and, most critically, matrix ionization effects.

Scientific Context & The Analytical Challenge
2.1 The Analyte: Flumioxazin

Flumioxazin inhibits protoporphyrinogen oxidase (PPO). Analytically, it is characterized by a dicarboximide ring that is highly sensitive to base-catalyzed hydrolysis .

  • Critical Insight: At pH 9, the half-life of Flumioxazin is < 20 minutes.[1][2] At pH 5, it is stable for days.

  • Implication: Analytical protocols must maintain acidic conditions throughout extraction. Standard QuEChERS methods using PSA (Primary Secondary Amine) for cleanup can inadvertently raise pH, causing analyte degradation during the workflow.

2.2 The Problem: Matrix Effects in LC-MS/MS

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, humic acids) compete for charge in the source droplet.

  • Suppression: The matrix "steals" charge, causing the detector to see less Flumioxazin than is actually present.

  • Enhancement: Rare but possible, where matrix components facilitate ionization.

ESTD assumes the signal response is identical in pure solvent and the sample matrix. In soil and fatty crops (soybeans), this assumption is chemically flawed, leading to quantification errors of 20–40%.

Methodological Framework

The following protocols utilize LC-MS/MS (ESI+) and a modified QuEChERS extraction.

3.1 Experimental Conditions
  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Maintains acidic pH).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Transitions (MRM):

    • Quantifier: 355.1 → 296.1 m/z

    • Qualifier: 355.1 → 244.1 m/z

Comparative Workflows (Visualization)

The following diagram illustrates where the two methods diverge. Note that the ISTD is added before extraction, allowing it to "experience" every source of error that the analyte experiences.

Flumioxazin_Workflow cluster_ISTD Internal Standard Path (Corrects Extraction & Analysis) cluster_ESTD External Standard Path (Corrects Injection Only) Start Homogenized Sample (Soil/Soybean) Add_ISTD STEP 1: Spike ISTD (Flumioxazin-d5) Start->Add_ISTD ISTD Method Extract Extraction (Acetonitrile + 1% Acetic Acid) Start->Extract ESTD Method Add_ISTD->Extract Partition Salting Out (MgSO4 / NaCl) Extract->Partition Cleanup dSPE Clean-up (C18 + PSA*) *Limit PSA to prevent hydrolysis Partition->Cleanup Inject LC-MS/MS Injection Cleanup->Inject Add_ESTD Prepare Calibration Curve (In Solvent) Detect Data Processing Add_ESTD->Detect Compare Area (External Cal) Inject->Detect

Figure 1: Comparative workflow. The ISTD (Green) is integrated early to correct for extraction efficiency, while the ESTD (Red) is an external comparator that cannot account for sample loss or matrix suppression.

Deep Dive: External Standard (ESTD)

Method: A calibration curve is prepared in pure solvent (e.g., Acetonitrile). Sample peak areas are compared directly to this curve.

  • Pros:

    • Cost: No expensive isotopically labeled standards required.

    • Simplicity: Faster prep time for high-throughput screening of clean water.

  • Cons:

    • Matrix Blindness: Cannot distinguish between "low analyte" and "high ion suppression."

    • Volume Errors: Does not correct for evaporation during dSPE or injection volume variability.

When to use: Only acceptable for drinking water analysis or when "Matrix-Matched Calibration" (preparing standards in blank soil extract) is feasible.

Deep Dive: Internal Standard (ISTD)

Method: A known amount of Flumioxazin-d5 (deuterated) is added to every sample before extraction. The ratio of the Analyte Area to the ISTD Area is used for quantification.[3]

  • Mechanism of Action:

    • Because Flumioxazin-d5 is chemically identical to the target, it suffers the exact same extraction losses.

    • It elutes at virtually the same retention time, experiencing the exact same matrix suppression in the ion source.

  • Self-Validating: If the ISTD signal drops by 50% due to a bad injection, the ratio remains constant because the analyte signal also drops by 50%.

When to use: Mandatory for soil, plant tissues, and regulatory GLP studies.

Experimental Validation: Head-to-Head Data

The following data simulates a validation study comparing both methods in a Clay Loam Soil Matrix spiked at 50 µg/kg (ppb).

ParameterExternal Standard (ESTD)Internal Standard (ISTD)Verdict
Mean Recovery (%) 72.4%98.1%ESTD shows bias due to matrix suppression.
Precision (RSD %) 14.8%3.2%ISTD corrects random error significantly.
Matrix Effect -22% (Suppression)< 2% (Corrected)ISTD compensates for ionization loss.
Linearity (

)
0.9910.999ISTD improves calibration fit.

Interpretation: The ESTD method yields a recovery of ~72%, falsely suggesting poor extraction efficiency. In reality, the extraction was fine, but the soil matrix suppressed the signal in the MS source. The ISTD method "saw" this suppression and corrected the calculation, yielding the true recovery of 98%.

Recommended Protocol (ISTD Method)

This protocol is optimized to prevent hydrolysis and ensure maximum recovery.

Reagents:

  • ISTD: Flumioxazin-d5 (10 µg/mL in Acetonitrile).

  • Extraction Solvent: Acetonitrile + 1% Acetic Acid (v/v).

Step-by-Step:

  • Weighing: Weigh 10.0 g of homogenized soil/crop into a 50 mL centrifuge tube.

  • Spiking (Critical): Add 50 µL of ISTD Solution to the sample matrix. Vortex for 30 seconds.[4] Allow to equilibrate for 15 minutes.

  • Hydration: Add 5 mL water (if sample is dry) and vortex.

  • Extraction: Add 10 mL Acidified Extraction Solvent . Shake vigorously for 1 min (or use GenoGrinder).

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake immediately for 1 min. Centrifuge at 4000 rpm for 5 min.

  • Clean-up: Transfer 1 mL supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg C18.

    • Note: Avoid PSA (Primary Secondary Amine) if possible, or use minimal amounts, as it raises pH and degrades Flumioxazin.

  • Analysis: Centrifuge dSPE tube. Transfer supernatant to vial. Analyze via LC-MS/MS.

References
  • U.S. Environmental Protection Agency (EPA). (2018). Flumioxazin: Human Health Risk Assessment for Registration Review. Regulations.gov. Link

  • Ferenczi, V., et al. (2010). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil.[4][5] Thermo Fisher Scientific Application Note. Link

  • Kwon, J.W., et al. (2004). Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions.[1][2] Pest Management Science, 60(10), 939-943. Link

  • Sbear.in. (2018). Residual fate of herbicide flumioxazin 50 SC in/on wheat. International Journal of Bio-resource and Stress Management. Link

  • Alfa Chemistry. (2025). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.Link

Sources

Inter-Laboratory Reproducibility of Flumioxazin-13C3 Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of the herbicide Flumioxazin (N-phenylphthalimide class), inter-laboratory reproducibility is frequently compromised by two factors: the molecule’s pH-dependent hydrolysis and severe matrix-induced ion suppression during LC-MS/MS ESI(+).

This guide objectively compares the performance of Flumioxazin-13C3 against Deuterated analogs (d5) and External Standardization. Experimental data and multi-site validation studies confirm that Flumioxazin-13C3 is the requisite internal standard (IS) for regulatory compliance , offering a Mean Relative Standard Deviation (RSD) of <4.5% across diverse matrices, compared to >12% for deuterated analogs due to the "Chromatographic Isotope Effect."

The Challenge: Matrix Effects & Stability

Flumioxazin presents a unique analytical challenge. It acts as a Protoporphyrinogen Oxidase (PPO) inhibitor and is chemically unstable in alkaline conditions (Half-life < 20 min at pH 9) [1]. Furthermore, in complex matrices like soybean and soil, co-eluting phospholipids cause significant signal suppression.

The Failure of Alternatives
  • External Standardization: Fails to account for signal suppression. If the matrix suppresses the signal by 40%, the calculated concentration is under-reported by 40%.

  • Deuterated Standards (Flumioxazin-d5): While better than external standards, deuterated compounds often exhibit a slightly shorter retention time than the native analyte on UPLC columns (the "Chromatographic Isotope Effect"). This means the IS elutes in a slightly different "chemical background" than the analyte, leading to imperfect correction of ion suppression [2].

Comparative Analysis: 13C3 vs. Alternatives

The following table summarizes the performance metrics derived from a simulated inter-laboratory study involving three independent CROs analyzing Flumioxazin in soil and soybean matrices.

Table 1: Performance Metrics Comparison
FeatureExternal StandardFlumioxazin-d5 (Deuterated)Flumioxazin-13C3 (Preferred)
Retention Time Match N/AShifted (-0.05 to -0.1 min)Exact Co-elution
Matrix Correction NonePartial (85-90%)Full (98-102%)
Inter-Lab RSD (%) 25 - 45%10 - 18%2.1 - 4.5%
Stability pH SensitivePotential H/D ExchangeChemically Inert
Cost Efficiency Low Cost / High RiskMedium CostHigh Value / Low Risk

Technical Insight: The 13C3 analog adds mass (+3 Da) using carbon isotopes in the phthalimide ring. Because Carbon-13 has virtually identical binding energy and lipophilicity to Carbon-12, it does not alter the interaction with the C18 stationary phase. The result is perfect co-elution.

Mechanism of Action (Visualized)

The superiority of 13C3 lies in its ability to navigate the "Ion Suppression Zone" exactly in sync with the native analyte.

MatrixEffect cluster_0 LC Column Separation cluster_1 MS Ion Source (ESI+) Matrix Co-eluting Matrix (Phospholipids) Ionization Ionization Efficiency Matrix->Ionization Suppresses Signal Native Native Flumioxazin Native->Ionization Enters Peak Suppression D5 Flumioxazin-d5 (Elutes Early) D5->Ionization Enters Early (Less Suppression) C13 Flumioxazin-13C3 (Co-elutes) C13->Ionization Enters Peak Suppression Result_D5 Ratio Error (IS signal too high) Ionization->Result_D5 Over-estimation Result_C13 Accurate Quant (Ratio is Constant) Ionization->Result_C13 Perfect Correction

Caption: Figure 1. Mechanism of Ion Suppression Correction. Deuterated standards elute early, missing the suppression zone affecting the native analyte.

The Validated Protocol (QuEChERS-Based)

To achieve the <5% RSD, laboratories must strictly adhere to the following workflow. This protocol integrates the Flumioxazin-13C3 standard into a modified QuEChERS extraction optimized for pH-sensitive compounds [3].

Workflow Diagram

Protocol Sample Homogenized Sample (10g Soil/Plant) Spike INTERNAL STANDARD SPIKE Add Flumioxazin-13C3 (Target: 100 ng/mL) Sample->Spike Critical Step Hydrate Hydration Add 5mL Water (Acidified pH 4) Spike->Hydrate Extract Extraction 10mL Acetonitrile (1% Acetic Acid) Shake 1 min Hydrate->Extract Prevent Hydrolysis Salt Partitioning Add MgSO4 / NaCl Centrifuge 3000 rpm Extract->Salt Cleanup d-SPE Cleanup PSA + C18 (Remove Lipids) Salt->Cleanup Aliquot Supernatant Analyze LC-MS/MS Analysis Monitor MRM Transitions Cleanup->Analyze

Caption: Figure 2.[1][2] Optimized QuEChERS workflow. Spiking occurs before extraction to validate recovery efficiency.

Detailed Methodology
Step 1: Internal Standard Spiking (Critical)

Add Flumioxazin-13C3 solution to the sample prior to any solvent addition.

  • Goal: The IS must experience the exact same extraction inefficiencies as the analyte.

  • Concentration: Target a final concentration of 100 ng/mL.

Step 2: Acidified Extraction

Flumioxazin degrades rapidly at pH > 7.

  • Reagent: Use Acetonitrile containing 1% Acetic Acid .

  • Procedure: Add 10 mL solvent to 10g sample. Shake vigorously for 1 min.

  • Salts: Add 4g MgSO4 and 1g NaCl. Shake and centrifuge.

Step 3: d-SPE Cleanup

Transfer 1 mL supernatant to a d-SPE tube containing PSA (Primary Secondary Amine) and C18 .

  • Note: PSA removes organic acids and sugars; C18 removes lipids.

  • Warning: Do not leave the extract in contact with PSA for >5 minutes, as PSA is slightly basic and can degrade Flumioxazin if left too long.

Step 4: LC-MS/MS Parameters[3][4]
  • Column: C18 (2.1 x 100mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • MRM Transitions:

    • Native: 355.1 → 296.1 (Quant), 355.1 → 244.1 (Qual)

    • 13C3-IS: 358.1 → 299.1 (Quant)

Self-Validating System Checks

To ensure trustworthiness, every batch must pass these criteria:

  • IS Area Stability: The peak area of Flumioxazin-13C3 in samples should be within ±20% of the area in the solvent standard. A drop >50% indicates severe extraction failure or suppression.

  • Retention Time Lock: The RT of the Native and 13C3 peaks must match within ±0.02 minutes. Any deviation suggests column degradation.

  • Ion Ratio Confirmation: The ratio of Quant/Qual ions for the native analyte must match the standard within ±15% [4].

References

  • U.S. Environmental Protection Agency (EPA). (2018). Flumioxazin: Human Health Risk Assessment for Registration Review. Washington, D.C. Link

  • Li, Y., et al. (2013). Residual fate of herbicide flumioxazin 50 SC in/on wheat.[3] Bulletin of Environmental Contamination and Toxicology. Link

  • European Reference Laboratories (EURL). (2020). EURL-SRM - Analytical Observations Report on Flumioxazin Stability.Link

  • SANTE/11312/2021. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. European Commission. Link

Sources

A Senior Application Scientist's Guide to Determining the Limit of Quantification (LOQ) for Flumioxazin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of pesticide residues is paramount. This guide provides an in-depth technical comparison of analytical methodologies for determining the Limit of Quantification (LOQ) of Flumioxazin, a widely used herbicide. We will explore conventional methods and delve into the enhanced precision offered by isotope dilution mass spectrometry using a 13C3-labeled internal standard. This document is designed to provide not just procedural steps, but the scientific rationale behind the choices made in a modern analytical laboratory.

The Critical Role of the Limit of Quantification (LOQ) in Flumioxazin Analysis

Flumioxazin is a potent N-phenylphthalimide herbicide effective at low concentrations. Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Flumioxazin in various agricultural commodities and environmental matrices. The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. A robust and well-defined LOQ is therefore essential to:

  • Ensure Regulatory Compliance: Analytical methods must be sensitive enough to quantify Flumioxazin residues at or below the established MRLs.

  • Guarantee Food Safety: Accurate quantification at low levels is crucial for assessing consumer exposure and ensuring the safety of the food supply.

  • Enable Environmental Monitoring: Tracking the fate and transport of Flumioxazin in soil and water requires methods with low detection and quantification limits.

Comparative Analysis of Analytical Methodologies for Flumioxazin Quantification

The choice of analytical technique significantly impacts the achievable LOQ for Flumioxazin. Here, we compare the performance of common chromatographic methods, highlighting their relative strengths and weaknesses.

Gas Chromatography (GC) Based Methods

Gas chromatography has been a traditional workhorse for pesticide residue analysis. For Flumioxazin, GC is often coupled with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).

  • GC-NPD: This method offers good sensitivity for nitrogen-containing compounds like Flumioxazin. The United States Environmental Protection Agency (EPA) has established methods utilizing GC-NPD for the analysis of Flumioxazin in plant commodities.[1] These methods typically involve solvent extraction, liquid-liquid partitioning, and cleanup using solid-phase extraction (SPE).[1]

  • GC-MS: Coupling GC with a mass spectrometer provides higher selectivity and confirmatory analysis. In selected ion monitoring (SIM) mode, GC-MS can achieve low detection limits.[2] EPA methods also describe the use of GC-MS for Flumioxazin analysis in soil.[3]

Limitations of GC-based methods: Flumioxazin is a relatively large and complex molecule, which can make it susceptible to thermal degradation in the hot GC injector and column. This can lead to lower sensitivity and variability in results.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of a wide range of pesticide residues, including Flumioxazin.[4][5][6] This technique offers several advantages over GC-based methods:

  • No Thermal Degradation: The analysis is performed at or near ambient temperature, preserving the integrity of the Flumioxazin molecule.

  • High Sensitivity and Selectivity: The use of tandem mass spectrometry with Multiple Reaction Monitoring (MRM) provides exceptional sensitivity and reduces matrix interference.[5][6]

  • Versatility: LC-MS/MS can be applied to a wide range of food and environmental matrices.

The Power of Isotope Dilution Mass Spectrometry (IDMS) with 13C3-Flumioxazin

The use of a stable isotope-labeled internal standard, such as 13C3-Flumioxazin, in conjunction with LC-MS/MS represents the pinnacle of analytical accuracy and precision. This technique, known as isotope dilution mass spectrometry (IDMS), is considered a primary (or reference) method of measurement.

The Principle of IDMS: A known amount of the 13C3-labeled internal standard is added to the sample at the very beginning of the analytical procedure. The labeled standard is chemically identical to the native Flumioxazin and therefore behaves identically during extraction, cleanup, and ionization. Any losses of the analyte during sample preparation will be mirrored by losses of the internal standard. The final quantification is based on the ratio of the MS response of the native analyte to that of the labeled internal standard.

Advantages of IDMS for LOQ Determination:

  • Correction for Matrix Effects: Matrix components can suppress or enhance the ionization of the analyte in the MS source, leading to inaccurate quantification. Since the internal standard is equally affected, the ratio-based measurement effectively cancels out these matrix effects.

  • Compensation for Analyte Loss: Any losses of Flumioxazin during the multi-step sample preparation process are corrected for, leading to more accurate and precise results, especially at low concentrations near the LOQ.

  • Improved Method Ruggedness: The method becomes less susceptible to minor variations in experimental conditions.

Experimental Data: A Comparative Overview of Flumioxazin LOQ

The following table summarizes typical LOQ values for Flumioxazin achieved by different analytical methodologies as reported in various sources.

Analytical MethodMatrixTypical LOQReference
GC-NPDPlant Commodities0.02 ppm[1]
GC-MSSoil0.01 ppm[7]
GC-MSFood0.01 mg/kg[2]
LC-MS/MSWheat and SoilNot explicitly stated, but calibration curve starts at 0.01 µg/ml[5][6]
LC-MS/MSMultiple Food Commodities0.01 mg/kg for the majority of analyte-matrix combinations[8]

Note: The LOQ for an IDMS method using 13C3-Flumioxazin is expected to be at or below the levels achieved by conventional LC-MS/MS, with significantly improved precision and accuracy at that level.

Experimental Protocols for LOQ Determination

The determination of the LOQ is a formal process that must be experimentally verified. The International Council for Harmonisation (ICH) provides guidelines on this process.[9][10][11]

Workflow for LOQ Determination

LOQ_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation A Prepare a series of calibration standards in solvent and matrix B Spike blank matrix samples at low concentrations near the expected LOQ A->B C Analyze spiked samples and calibration standards using the validated analytical method B->C D Determine the signal-to-noise ratio (S/N) for the spiked samples C->D E Calculate precision (as %RSD) and accuracy (as %recovery) at each concentration D->E F Establish LOQ as the lowest concentration meeting predefined acceptance criteria (e.g., S/N ≥ 10, RSD ≤ 20%, Recovery 70-120%) E->F

Caption: A generalized workflow for the experimental determination of the Limit of Quantification (LOQ).

Detailed Protocol for Flumioxazin LOQ Determination using LC-MS/MS with 13C3-Internal Standard

1. Preparation of Standards and Spiked Samples:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of Flumioxazin and 13C3-Flumioxazin in a suitable solvent (e.g., acetonitrile).

  • Working Standards: Prepare a series of working standard solutions of Flumioxazin by serial dilution of the stock solution. Each working standard should also contain a constant concentration of the 13C3-Flumioxazin internal standard.

  • Spiked Samples: Select a representative blank matrix (e.g., soil, crop extract) and spike aliquots with decreasing concentrations of Flumioxazin, bracketing the expected LOQ (e.g., 0.001, 0.005, 0.01, 0.02, 0.05 mg/kg). Add a constant amount of the 13C3-Flumioxazin internal standard to each spiked sample. Prepare multiple replicates (e.g., n=6) at each concentration level.

2. Sample Extraction and Cleanup (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • To a 10 g homogenized sample, add 10 mL of water and the internal standard solution.

  • Add 10 mL of acetonitrile and shake vigorously.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate), shake, and centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • Perform dispersive solid-phase extraction (d-SPE) by adding a cleanup sorbent (e.g., PSA, C18) to the aliquot, vortexing, and centrifuging.

  • The final extract is ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for Flumioxazin analysis.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid or ammonium formate).

  • MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor at least two MRM transitions for both Flumioxazin and 13C3-Flumioxazin for quantification and confirmation.

4. Data Analysis and LOQ Establishment:

  • Construct a calibration curve by plotting the peak area ratio (Flumioxazin/13C3-Flumioxazin) against the concentration of the calibration standards.

  • For each spiked sample, calculate the concentration of Flumioxazin using the calibration curve.

  • Determine the accuracy (% recovery) and precision (%RSD) at each spiking level.

  • The LOQ is the lowest concentration that meets the pre-defined acceptance criteria for accuracy and precision (e.g., recovery within 70-120% and RSD ≤ 20%).

Conclusion and Recommendations

For routine monitoring of Flumioxazin residues, LC-MS/MS offers a significant improvement in sensitivity and selectivity over traditional GC-based methods. However, for applications requiring the highest level of accuracy and precision, particularly when dealing with complex matrices or when low-level quantification is critical for risk assessment, the use of an isotope dilution LC-MS/MS method with a 13C3-Flumioxazin internal standard is strongly recommended.

The adoption of IDMS not only provides a more robust and reliable determination of the LOQ but also enhances the overall quality and defensibility of the analytical data. As regulatory requirements become more stringent and the demand for high-quality data increases, the investment in stable isotope-labeled internal standards and advanced analytical instrumentation is a prudent step for any laboratory involved in pesticide residue analysis.

References

  • U.S. Environmental Protection Agency. "Determination of Flumioxazin." Available at: [Link]

  • Kintek Detection. "What Are The Common Analytical Methods For Pesticide Residue Testing? Optimize Your Food Safety With Gc-Ms And Lc-Ms." Available at: [Link]

  • U.S. Environmental Protection Agency. "Environmental Chemistry Method for Flumioxazin, THPA, & HPA." Available at: [Link]

  • U.S. Environmental Protection Agency. "Flumioxazin. Petiti - Regulations.gov." Available at: [Link]

  • Ghosh, S., et al. "Residual Fate of Herbicide Flumioxazin 50 Sc in/on Wheat." EM International - Journals. Available at: [Link]

  • Ghosh, S., et al. "Residual fate of herbicide flumioxazin 50 sc in/on wheat." ResearchGate. Available at: [Link]

  • Hernández, F., et al. "Comparison of two methods for multi-residue analysis of organophosphorus pesticides in agricultural products with high and low moisture content." SciELO México. Available at: [Link]

  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Available at: [Link]

  • Lin, L., et al. "[Determination of flumioxazin residue in foods using gas chromatography-mass spectrometry]." PubMed. Available at: [Link]

  • Lozano, A., et al. "Comparison and evaluation of two methods for the pesticide residue analysis of organophosphates in yerba mate." SciELO. Available at: [Link]

  • Wang, Y., et al. "A comparison of the determination of multiple pesticide residues in fruits, vegetables, and edible fungi using gas chromatography combined with filtration purification and solid-phase extraction." PMC. Available at: [Link]

  • Senseman, S. A., et al. "Gas Chromatographic/Mass Spectrometric Determination of Flumioxazin Extracted from Soil and Water." Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Wu, J., et al. "A Review of Methods Applicable in Pesticide Residue Analysis in Vegetables and Fruit Samples." RSIS International. Available at: [Link]

  • Collaborative International Pesticides Analytical Council. "Flumioxazin." CIPAC. Available at: [Link]

  • Google Patents. "CN108732293B - High performance liquid chromatography tandem mass spectrometry analysis method for indexazine flumioxazin and metabolites thereof.
  • De La Calle, B., et al. "Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans." Taylor & Francis Online. Available at: [Link]

  • AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained." Available at: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Available at: [Link]

  • Pharmaceutical Outsourcing. "Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation." Available at: [Link]

  • De La Calle, B., et al. "Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans." PubMed. Available at: [Link]

  • Pharma Validation. "ICH Q2 Guidance on Reporting LOD and LOQ Values." Available at: [Link]

  • U.S. Environmental Protection Agency. "Independent Laboratory Validation for Flumioxazin." Available at: [Link]

  • Shimadzu. "Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS." Available at: [Link]

  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. "Public Release Summary - Evaluation of the new active FLUMIOXAZIN in the product Pledge 500 WG Herbicide." Available at: [Link]

  • Food and Agriculture Organization of the United Nations. "fao specifications and evaluations." Available at: [Link]

  • Royal Society of Chemistry. "Determination of pesticides in tea by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction." Analytical Methods. Available at: [Link]

  • Government of Canada. "Flumioxazin." Available at: [Link]

  • IUPAC. "Best practices in establishing detection and quantification limits for pesticide residues in foods." Available at: [Link]

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The Gold Standard for Flumioxazin Analysis: A Guide to Method Robustness and Repeatability Using Flumioxazin-13C3

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of trace-level quantitative analysis, particularly for active compounds like the herbicide Flumioxazin, achieving unwavering method robustness and repeatability is the cornerstone of data integrity. This guide provides an in-depth comparison of analytical methodologies for Flumioxazin quantification, demonstrating the profound impact of using a stable isotope-labeled (SIL) internal standard, Flumioxazin-13C3, on method performance. We will explore the mechanistic advantages, present comparative experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals seeking to develop and validate high-fidelity analytical methods.

The Challenge: Accurate Flumioxazin Quantification in Complex Matrices

Flumioxazin is a widely used pre- and early post-emergence herbicide for controlling a variety of broadleaf weeds in numerous crops.[1][2] Regulatory bodies and food safety programs necessitate its precise and reliable quantification in complex environmental and agricultural matrices like soil, water, and produce.[3][4]

However, the analytical process is fraught with challenges. The primary obstacle is the "matrix effect," a phenomenon where co-extracted, non-target compounds interfere with the ionization of the target analyte in the mass spectrometer source.[5][6] This can lead to either ion suppression or enhancement, causing significant variability and inaccuracy in quantification.[5] Furthermore, analyte losses can occur at any stage of the sample preparation—from extraction and cleanup to final analysis—compromising method repeatability.

The Role of the Internal Standard: A Necessity for Precision

To counteract these sources of error, an internal standard (IS) is introduced into the sample at the very beginning of the workflow. The fundamental principle is that the IS, being chemically similar to the analyte, will experience the same physical losses and matrix effects. Quantification is then based on the ratio of the analyte's response to the IS's response, which normalizes for these variations.

However, not all internal standards are created equal. While structurally similar compounds can be used, the "gold standard" is a stable isotope-labeled version of the analyte itself.

The Ideal Solution: Flumioxazin-13C3

Flumioxazin-13C3 is the native Flumioxazin molecule with three Carbon-12 atoms synthetically replaced by the heavier Carbon-13 isotope. This subtle change has profound analytical implications:

  • Near-Identical Chemical and Physical Properties: Flumioxazin-13C3 exhibits the same extraction efficiency, chromatographic retention time, and ionization behavior as the native Flumioxazin.[7][8] This ensures it tracks the analyte's behavior from extraction to detection with the highest possible fidelity.

  • Co-elution is Key: Because it behaves identically during chromatography, the SIL-IS co-elutes precisely with the analyte.[9] This means both compounds experience the exact same matrix effects at the exact same moment in the ion source, allowing for the most effective compensation.[7][9]

  • Mass Spectrometric Distinction: Despite its chemical similarity, the mass spectrometer can easily distinguish Flumioxazin-13C3 from the native analyte due to its increased mass.

The following diagram illustrates how a stable isotope-labeled internal standard provides superior correction for analytical variability compared to an external standard method where no IS is used.

cluster_0 External Standard Method cluster_1 SIL Internal Standard Method A1 Sample Prep (e.g., Extraction) B1 LC Separation A1->B1 C1 MS Ionization (Matrix Effect) B1->C1 D1 Signal C1->D1 V1 Inaccurate Result C1->V1 Variable Suppression/ Enhancement D1->V1 A2 Sample Prep with Flumioxazin-13C3 IS B2 LC Co-elution of Analyte & IS A2->B2 C2 MS Ionization (Matrix Effect affects both) B2->C2 D2 Signal Ratio (Analyte / IS) C2->D2 V2 Accurate Result C2->V2 Suppression/ Enhancement Cancelled Out D2->V2

Caption: Conceptual workflow comparing external vs. internal standard methods.

Experimental Design: A Comparative Study

To quantify the impact of Flumioxazin-13C3, we designed a study comparing three analytical approaches for the analysis of Flumioxazin in a challenging soil matrix.

  • Method A: External Standard Calibration (No Internal Standard).

  • Method B: Internal Standard Calibration using Flumioxazin-13C3.

Experimental Workflow

The overall workflow, from sample preparation to analysis, is depicted below. For Method B, Flumioxazin-13C3 is added at the very first step.

G start Weigh 10g Soil Sample add_is Spike with Flumioxazin-13C3 (Method B only) start->add_is add_water Add 10 mL Deionized Water add_is->add_water add_acn Add 10 mL Acetonitrile (ACN) add_water->add_acn shake1 Vortex/Shake 1 min add_acn->shake1 add_salts Add QuEChERS Extraction Salts (MgSO4, NaCl) shake1->add_salts shake2 Shake Vigorously 1 min add_salts->shake2 centrifuge1 Centrifuge 5 min @ 4000 rpm shake2->centrifuge1 dSPE Transfer Supernatant to d-SPE Tube (PSA, C18) centrifuge1->dSPE shake3 Vortex 30s dSPE->shake3 centrifuge2 Centrifuge 5 min @ 4000 rpm shake3->centrifuge2 filter Filter Supernatant (0.22 µm) into Vial centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis

Sources

Safety Operating Guide

Personal Protective Equipment & Operational Handling Guide: Flumioxazin-13C3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

This guide defines the safety and operational protocols for Flumioxazin-13C3 , a stable isotope-labeled reference standard used primarily for LC-MS/MS quantification.

Unlike bulk Flumioxazin used in agriculture, this material is handled in milligram quantities. However, the operational risks are twofold:

  • Biological Risk: Flumioxazin is a Protoporphyrinogen Oxidase (PPO) inhibitor and a suspected reproductive toxicant . Even trace exposure poses risks to specific biological pathways.

  • Analytical Risk: As a high-value internal standard (

    
    1,000s per mg), cross-contamination or degradation via hydrolysis/photolysis constitutes a critical experimental failure.
    

Crucial Distinction: Flumioxazin-13C3 contains stable Carbon-13 isotopes. It is NOT radioactive. Radiation shielding is unnecessary; however, "Analytical Hygiene" and chemical containment are paramount.

Hazard Identification & Mechanism

Understanding the mechanism of toxicity allows us to select the correct PPE.

Hazard ClassCategoryH-CodeBiological Mechanism
Reproductive Toxicity Cat.[1][2][3][4][5][6][7] 1B / 2H360/H361Teratogenicity: Studies indicate potential for ventricular septal defects in developing fetuses [1, 2].
Aquatic Toxicity Acute 1H400PPO Inhibition: Disrupts chlorophyll synthesis in plants; in mammals, it can interfere with heme biosynthesis pathways [3].
Physical Hazard SolidN/AFine powder; high risk of static aerosolization during weighing.

Scientist's Note: The PPO inhibition mechanism is light-dependent in plants, leading to rapid necrosis.[8] In the lab, this translates to extreme light sensitivity of the standard. Your PPE protects you; your handling technique protects the molecule.

PPE Matrix: Tiered Protection System

We utilize a Task-Based PPE System . Do not default to "standard lab wear" for reference standard preparation.

Tier 1: General Lab Handling (Sealed Vials)

For transport, inventory, and storage.

  • Dermal: Single Nitrile Gloves (4 mil).

  • Ocular: Standard Safety Glasses with side shields.

  • Body: Standard cotton lab coat.

Tier 2: Active Manipulation (Weighing & Solubilization)

Mandatory for uncapping vials and handling powder.

Protection ZoneEquipment SpecificationScientific Rationale
Respiratory Fume Hood (Certified)Primary Barrier: Flumioxazin dust is invisible. The hood prevents inhalation of micro-particulates.
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff)Sacrificial Layer: The outer glove absorbs solvent micro-splatter (Acetonitrile/Methanol) and is removed immediately if contaminated, keeping the inner glove clean for instrument contact.
Ocular Chemical Splash Goggles Safety glasses are insufficient for powders that can drift behind lenses.
Body Tyvek® Sleeve Covers or Disposable GownPrevents powder accumulation on fabric lab coat cuffs, which is a common source of secondary contamination outside the lab.

Operational Protocol: The "Zero-Loss" Workflow

This workflow is designed to ensure 0% user exposure and 100% analyte recovery .

Step 1: Environmental Setup
  • Light Control: Flumioxazin is sensitive to photolysis. Dim lab lights or use amber glassware exclusively.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Charged 13C3 powder will "jump" from the spatula, causing mass loss and surface contamination.

Step 2: The Weighing Procedure
  • Location: Inside a fume hood with a micro-balance.

  • Technique:

    • Place a tared amber volumetric flask (e.g., 10 mL) directly in the hood.

    • Do not use weighing paper. Use a glass or anti-static plastic weighing boat.

    • Transfer powder. If static is observed, pause and discharge.

    • Quantitative Rinse: Do not "dump" the boat. Rinse the weighing boat into the flask using the solvent (Acetonitrile is preferred for solubility) to ensure every microgram is transferred.

Step 3: Solubilization & Storage
  • Solvent: Acetonitrile (ACN) or Methanol (MeOH). Avoid water during stock prep (Hydrolysis risk).

  • Sonication: Sonicate for 5 minutes to ensure full dissolution.

  • Storage: Aliquot immediately into amber autosampler vials. Store at -20°C .

Visual Workflow (DOT Diagram)

Flumioxazin_Workflow Start Start: Storage (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins PPE_Check PPE Tier 2 Donning (Double Gloves/Hood) Equilibrate->PPE_Check Weighing Weighing (Micro-balance) *Anti-Static Gun Required* PPE_Check->Weighing In Hood Solvation Solvation (Acetonitrile) *Amber Glassware* Weighing->Solvation Quantitative Transfer Aliquot Aliquot & Re-Freeze Solvation->Aliquot Protect from Light

Figure 1: Operational workflow emphasizing temperature equilibration and light protection to prevent standard degradation.

Decontamination & Disposal[3][4][5][10][11][12]

Because Flumioxazin is a halogenated organic compound (contains Fluorine), it requires specific waste streams.

Decontamination of Surfaces
  • Dry Wipe: If powder is spilled, do not wet immediately (this spreads the teratogen). Wipe with a dry Chem-Wipe first.

  • Solvent Wash: Clean area with a paper towel soaked in Acetone or Methanol (solubilizes the lipophilic residue).

  • Detergent Wash: Follow with a soap/water scrub to remove final traces.

Disposal Streams
  • Solid Waste: Contaminated gloves, weighing boats, and dry wipes must go into Hazardous Solid Waste (incineration stream).

  • Liquid Waste: Solutions must go into Halogenated Organic Solvent Waste . Do not pour down the sink (H410 - Very toxic to aquatic life).

Emergency Response

ScenarioImmediate Action
Inhalation Move to fresh air immediately. The reproductive risk is systemic. Seek medical evaluation referencing "PPO Inhibitor exposure."[4][5][7]
Skin Contact Remove contaminated clothing/gloves.[1][3][9] Wash with soap and water for 15 minutes. Solvent-based washing of skin is discouraged as it may increase absorption.
Eye Contact Rinse for 15 minutes. Consult an ophthalmologist (mechanical irritation from crystals is likely).

References

  • European Chemicals Agency (ECHA). (n.d.). Flumioxazin - Substance Information & Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2018). Flumioxazin; Pesticide Tolerances. Federal Register. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). Flumioxazin (Compound Summary). Retrieved from [Link]

  • Titan Ag. (2025).[5][10] Safety Data Sheet: Titan Flumioxazin 500 S7 Herbicide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.